LY 344864 (S-enantiomer)
Description
Properties
IUPAC Name |
N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWHICIUSVVNGX-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134681 | |
| Record name | N-[(3S)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186544-27-4 | |
| Record name | N-[(3S)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186544-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3S)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LY344864 (S-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY344864, specifically its S-enantiomer, is a potent and selective agonist for the serotonin 5-HT1F receptor.[1][2] This compound has been instrumental as a pharmacological tool for elucidating the physiological and pathophysiological roles of the 5-HT1F receptor, particularly in the context of migraine and, more recently, in neuroprotection and mitochondrial biogenesis.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of LY344864, including its receptor binding profile, functional activity, and downstream signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.
Core Mechanism of Action: Selective 5-HT1F Receptor Agonism
The primary mechanism of action of LY344864 is its high-affinity binding to and activation of the 5-HT1F receptor, a G-protein coupled receptor (GPCR).[1][2] Unlike other members of the triptan class of anti-migraine drugs that target 5-HT1B and 5-HT1D receptors, LY344864 exhibits significant selectivity for the 5-HT1F subtype.[1] This selectivity is a key feature, as activation of 5-HT1B/1D receptors is associated with vasoconstriction, a potential cardiovascular liability.[4] In contrast, LY344864 does not induce vasoconstriction at concentrations where it is effective in preclinical migraine models.[4]
Quantitative Pharmacological Profile
The binding affinity and functional potency of LY344864 have been characterized across various receptor subtypes. The following table summarizes the key quantitative data, highlighting its selectivity for the 5-HT1F receptor.
| Receptor Subtype | Parameter | Value | Species | Reference |
| Human 5-HT1F | Ki (nM) | 6 | Human | [2][3] |
| Human 5-HT1F | EC50 (nM) | 3 | Human | [1] |
| Human 5-HT1A | Ki (µM) | 0.530 | Human | [3] |
| Human 5-HT1B | Ki (µM) | 0.549 | Human | [3] |
| Human 5-HT1D | Ki (µM) | 0.575 | Human | [3] |
| Human 5-HT1E | Ki (µM) | 1.415 | Human | [3] |
| Human 5-HT2A | Ki (µM) | 3.935 | Human | [3] |
| Human 5-HT2B | Ki (µM) | 1.695 | Human | [3] |
| Human 5-HT2C | Ki (µM) | 3.499 | Human | [3] |
| Human 5-HT7 | Ki (µM) | 4.851 | Human | [3] |
| Rat α1-adrenergic | Ki (µM) | 5.06 | Rat | [3] |
| Rat α2-adrenergic | Ki (µM) | 3.69 | Rat | [3] |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. EC50: Half-maximal effective concentration, a measure of functional potency. A lower EC50 indicates higher potency.
Signaling Pathways
Activation of the 5-HT1F receptor by LY344864 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] More recent research has also uncovered a novel downstream pathway involving the induction of mitochondrial biogenesis.
Canonical Gi-Coupled Signaling Pathway
Mitochondrial Biogenesis Signaling Pathway
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound like LY344864 for the 5-HT1F receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT1F receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
Radioligand (e.g., [3H]-Sumatriptan or another suitable 5-HT1F radioligand) at a concentration near its Kd.
-
Varying concentrations of the unlabeled test compound (LY344864).
-
For determining non-specific binding, add a high concentration of a known 5-HT1F ligand (e.g., unlabeled serotonin).
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Accumulation Assay (for determining EC50)
This protocol describes a functional assay to measure the ability of LY344864 to inhibit adenylyl cyclase activity.
-
Cell Culture:
-
Culture cells stably expressing the human 5-HT1F receptor in a suitable medium.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (LY344864).
-
Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase and increase cAMP levels.
-
Incubate for a defined period at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the LY344864 concentration.
-
Determine the EC50 value, which is the concentration of LY344864 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation.
-
Experimental Workflow Visualization
Conclusion
LY344864 is a highly selective and potent 5-HT1F receptor full agonist. Its mechanism of action is centered on the activation of this Gi-coupled receptor, leading to the inhibition of adenylyl cyclase. Furthermore, it engages downstream signaling pathways that promote mitochondrial biogenesis, opening new avenues for its therapeutic application. The lack of vasoconstrictor activity, a hallmark of its selectivity, distinguishes it from older anti-migraine therapies. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of targeting the 5-HT1F receptor.
References
- 1. LY 344864 hydrochloride, 5-HT1F agonist (CAS 186544-26-3) | Abcam [abcam.com]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of LY344864 (S-enantiomer): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY344864, specifically its S-enantiomer, is a potent and selective agonist for the serotonin 5-HT1F receptor.[1][2][3] Its high affinity and functional specificity have established it as a critical pharmacological tool for investigating the physiological and pathological roles of the 5-HT1F receptor. This technical guide provides a comprehensive overview of the pharmacological profile of LY344864, detailing its receptor binding characteristics, functional activity, and in vivo effects. The document includes structured data tables for quantitative analysis, in-depth experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific application.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potency of LY344864 at various neurotransmitter receptors.
Table 1: Receptor Binding Affinity of LY344864
| Receptor Subtype | Ki (nM) | Species | Radioligand Used | Reference |
| Serotonin Receptors | ||||
| 5-HT1A | 530 | Human | [³H]8-OH-DPAT | [1][4] |
| 5-HT1B | 549 | Human | [¹²⁵I]GTI | [1][4] |
| 5-HT1D | 575 | Human | [³H]GR-125743 | [1][4] |
| 5-HT1E | 1415 | Human | [³H]5-HT | [1][4] |
| 5-HT1F | 6 | Human | [³H]LY334370 | [1][2][4] |
| 5-HT2A | 3935 | Human | [³H]Ketanserin | [4] |
| 5-HT2B | 1695 | Human | [³H]LSD | [1][4] |
| 5-HT2C | 3499 | Human | [³H]Mesulergine | [1][4] |
| 5-HT3A | 3935 | Human | [³H]Granisetron | [1] |
| 5-HT7 | 4851 | Human | [³H]5-CT | [1][4] |
| Adrenergic Receptors | ||||
| α1-adrenergic | 5060 | Rat | Not Specified | [1] |
| α2-adrenergic | 3690 | Rat | Not Specified | [1] |
Table 2: Functional Activity of LY344864
| Assay | Receptor | Effect | EC50/IC50 (nM) | Notes | Reference |
| Forskolin-Induced cAMP Accumulation | 5-HT1F | Full Agonist | 3 | Inhibition of forskolin-stimulated cAMP. Similar in magnitude to serotonin. | [2][4] |
| Neurogenic Dural Inflammation (in vivo) | 5-HT1F | Inhibition | ID50 = 0.6 ng/kg (i.v.), 1.2 ng/kg (p.o.) | Inhibition of dural protein extravasation in rats. | [1][5] |
| Rabbit Saphenous Vein Contraction | 5-HT1B/1D | No Contraction | >10,000 | Did not contract the vein, unlike triptans. Modest contraction only at concentrations >10⁻⁵ M. | [6] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments used to characterize the pharmacological profile of LY344864 are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of LY344864 for various serotonin and other neurotransmitter receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Cell lines (e.g., CHO, HEK293) stably expressing the human receptor subtype of interest are cultured and harvested.
-
For native tissue assays, brain regions known to express the target receptor are dissected.[7]
-
Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.[8]
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[8]
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.[8]
-
To each well, the following are added in sequence:
-
Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand) are included.[4]
-
The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[8]
-
-
Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, separating bound from unbound radioligand.[4][8]
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[4]
-
The radioactivity retained on the filters is measured using a scintillation counter.[4]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of LY344864 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Forskolin-Induced cAMP Accumulation Assay
Objective: To determine the functional activity of LY344864 at G-protein coupled receptors, specifically its effect on adenylyl cyclase activity.
Methodology:
-
Cell Culture and Plating:
-
Assay Procedure:
-
The growth medium is removed, and cells are washed with a suitable assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).[9]
-
Cells are co-stimulated with:
-
A fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.[9]
-
Varying concentrations of LY344864.
-
-
The cells are incubated for a defined period (e.g., 20-30 minutes) at 37°C.[10][11]
-
-
cAMP Quantification:
-
Data Analysis:
-
The amount of cAMP produced in the presence of different concentrations of LY344864 is quantified.
-
Data are plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus the log concentration of LY344864.
-
The EC50 value, representing the concentration of LY344864 that produces 50% of the maximal inhibitory effect, is determined using non-linear regression.
-
Neurogenic Dural Inflammation Model
Objective: To assess the in vivo efficacy of LY344864 in a preclinical model of migraine.
Methodology:
-
Animal Preparation:
-
Male rats are anesthetized.
-
The trachea is cannulated for artificial respiration, and a femoral vein is cannulated for drug and dye administration.
-
The animal is placed in a stereotaxic frame, and a craniotomy is performed to expose the dura mater and the trigeminal ganglion.
-
-
Experimental Procedure:
-
A stimulating electrode is lowered into the trigeminal ganglion.
-
LY344864 or vehicle is administered intravenously (i.v.) or orally (p.o.) at various doses.
-
After a set time, a dye such as Evans blue (which binds to plasma albumin) is injected intravenously.
-
The trigeminal ganglion is electrically stimulated for a specific duration (e.g., 5 minutes) to induce neurogenic inflammation.
-
-
Quantification of Plasma Extravasation:
-
After stimulation, the animal is euthanized, and the dura mater is dissected.
-
The extravasated Evans blue dye in the dura is extracted using a solvent (e.g., formamide).
-
The concentration of the extracted dye is quantified by measuring its absorbance with a spectrophotometer.
-
-
Data Analysis:
-
The amount of plasma protein extravasation is determined by the quantity of Evans blue in the dura.
-
The inhibitory effect of LY344864 is calculated as the percentage reduction in plasma extravasation compared to the vehicle-treated group.
-
The dose that produces 50% inhibition (ID50) is calculated.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to LY344864.
Caption: 5-HT1F Receptor Signaling Pathway.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Forskolin-Induced cAMP Assay.
Discussion and Conclusion
The data presented unequivocally demonstrate that LY344864 is a highly selective and potent agonist at the human 5-HT1F receptor. Its affinity for the 5-HT1F receptor is substantially higher than for other serotonin receptor subtypes and adrenergic receptors, highlighting its specificity.[1][4] Functionally, LY344864 acts as a full agonist, effectively inhibiting adenylyl cyclase activity, which is the canonical signaling pathway for 5-HT1 receptors.[2][12] This mechanism of action is consistent with the Gi/o protein coupling of the 5-HT1F receptor.
The in vivo efficacy of LY344864 in the neurogenic dural inflammation model of migraine provides a strong rationale for the investigation of 5-HT1F receptor agonists as a therapeutic strategy for migraine.[1] Notably, its lack of vasoconstrictive properties in the rabbit saphenous vein, a surrogate for coronary artery constriction, distinguishes it from the triptan class of migraine medications and suggests a potentially improved cardiovascular safety profile.[6]
More recent research has also explored the role of 5-HT1F receptor activation in other neurological conditions. For instance, LY344864 has been shown to promote mitochondrial biogenesis and attenuate dopaminergic neuron loss in a mouse model of Parkinson's disease, suggesting a potential neuroprotective role.[1][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Neurogenic dural inflammation induced by inflammatory soup combined with CGRP : a modified animal model of migraine | Semantic Scholar [semanticscholar.org]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Human 5-HT7 Receptor-Induced Inactivation of Forskolin-Stimulated Adenylate Cyclase by Risperidone, 9-OH-Risperidone and Other “Inactivating Antagonists” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
In-Depth Technical Guide: LY-344864 (S-enantiomer) Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-344864 is a potent and selective agonist for the serotonin 5-HT1F receptor. As the S-enantiomer, it represents the active form of this compound, which has been a valuable pharmacological tool for investigating the role of the 5-HT1F receptor in various physiological processes, most notably in the context of migraine pathophysiology. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of LY-344864, along with detailed experimental methodologies and an examination of its primary signaling pathway.
Data Presentation: Binding Affinity and Selectivity
The following tables summarize the quantitative data on the binding affinity (Ki) of LY-344864 for various serotonin (5-HT) receptor subtypes and other neurotransmitter receptors. This data is crucial for understanding the compound's selectivity and potential for off-target effects.
Table 1: Binding Affinity of LY-344864 for Human Serotonin (5-HT) Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference(s) |
| 5-HT1F | 6 | [1] |
| 5-HT1A | 530 | [1] |
| 5-HT1B | 549 | [1] |
| 5-HT1D | 575 | [1] |
| 5-HT1E | 1415 | [1] |
| 5-HT2A | >10,000 | |
| 5-HT2B | 1695 | [1] |
| 5-HT2C | 3499 | [1] |
| 5-HT7 | 4851 | [1] |
Table 2: Binding Affinity of LY-344864 for Other Receptors
| Receptor | Species | Ki (nM) | Reference(s) |
| α1-adrenergic | Rat | 5060 | [1] |
| α2-adrenergic | Rat | 3690 | [1] |
Experimental Protocols
The binding affinity and functional activity of LY-344864 have been determined using standard in vitro pharmacological assays. The following sections detail the representative methodologies employed in these key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A competitive binding assay is used to determine the Ki of an unlabeled compound (LY-344864) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the binding affinity (Ki) of LY-344864 for the human 5-HT1F receptor and other receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT1F receptor (or other receptors of interest).
-
Radioligand: [3H]-Serotonin ([3H]-5-HT) is a commonly used radioligand for 5-HT1 receptors.[2]
-
Unlabeled LY-344864
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled LY-344864.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of LY-344864 (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay is used to determine the functional activity of a compound at a G-protein coupled receptor (GPCR) that is coupled to the Gi/o signaling pathway, such as the 5-HT1F receptor. Activation of Gi/o proteins inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
Objective: To determine if LY-344864 is an agonist at the human 5-HT1F receptor and to quantify its potency and efficacy.
Materials:
-
Cells stably expressing the human 5-HT1F receptor.
-
Forskolin (an activator of adenylyl cyclase).
-
LY-344864
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of LY-344864.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: After a specific incubation period, lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of LY-344864 to inhibit the forskolin-stimulated cAMP accumulation is a measure of its agonist activity. The data is plotted as a concentration-response curve to determine the EC50 (potency) and the maximal inhibition (efficacy) of the compound. LY-344864 has been shown to be a full agonist, producing an effect similar in magnitude to serotonin itself.[1]
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the primary signaling pathway associated with LY-344864.
Conclusion
LY-344864 (S-enantiomer) is a highly selective agonist for the 5-HT1F receptor, with significantly lower affinity for other serotonin receptor subtypes and non-serotonergic receptors. This selectivity makes it an invaluable tool for elucidating the specific functions of the 5-HT1F receptor. The primary mechanism of action of LY-344864 is through the activation of the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. Further research has also implicated its role in promoting mitochondrial biogenesis through downstream signaling cascades. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.
References
In Vitro Characterization of LY344864: A Selective 5-HT1F Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LY344864 is a potent and selective agonist for the 5-hydroxytryptamine 1F (5-HT1F) receptor, a G-protein coupled receptor implicated in the pathophysiology of migraine. This document provides a comprehensive in vitro characterization of LY344864, detailing its receptor binding affinity, functional activity, and the experimental protocols utilized for its evaluation. The data presented herein underscores the compound's high affinity and selectivity for the 5-HT1F receptor and its full agonist activity, which is mediated through the inhibition of adenylyl cyclase. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development, offering a foundational understanding of the in vitro pharmacological profile of LY344864.
Receptor Binding Profile
The binding affinity of LY344864 was assessed across a range of serotonin (5-HT) and adrenergic receptors through radioligand binding assays. The data, summarized in Table 1, demonstrate that LY344864 exhibits high affinity for the human 5-HT1F receptor, with a dissociation constant (Ki) of 6 nM.[1][2][3][4] Its affinity for other 5-HT receptor subtypes and adrenergic receptors is significantly lower, highlighting its selectivity.
Table 1: Receptor Binding Affinity of LY344864
| Receptor Subtype | Species | K_i_ (μM) |
| 5-HT_1F_ | Human | 0.006 [1][3][4] |
| 5-HT_1A_ | Human | 0.530[1][3][4] |
| 5-HT_1B_ | Human | 0.549[1][3][4] |
| 5-HT_1D_ | Human | 0.575[1][3][4] |
| 5-HT_1E_ | Human | 1.415[1][3][4] |
| 5-HT_2A_ | Human | 3.935 |
| 5-HT_2B_ | Human | 1.695[1][3][4] |
| 5-HT_2C_ | Human | 3.499[1][3][4] |
| 5-HT_3A_ | Human | 3.935[3][4] |
| 5-HT_7_ | Human | 4.851[1][3][4] |
| α_1_-adrenergic | Rat | 5.06[3][4] |
| α_2_-adrenergic | Rat | 3.69[3][4] |
Functional Activity
LY344864 is a full agonist at the 5-HT1F receptor.[1][2][3][4] Its functional potency was determined in a cAMP assay using cells stably transfected with the human 5-HT1F receptor. LY344864 demonstrated a potent inhibitory effect on forskolin-stimulated cAMP accumulation, with an EC_50_ of 3 nM.[1] This activity is consistent with the 5-HT1F receptor being coupled to an inhibitory G-protein (G_i_).
Table 2: Functional Activity of LY344864
| Assay Type | Receptor | Parameter | Value |
| cAMP Accumulation | Human 5-HT_1F_ | EC_50_ | 3 nM[1] |
Signaling Pathway
The 5-HT1F receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor couples to an inhibitory G-protein (Gα_i_). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used to characterize LY344864.
Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of LY344864 for the 5-HT1F receptor and other receptors of interest.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand (e.g., [³H]-5-HT)
-
LY344864
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its K_d_, and varying concentrations of LY344864. For determination of non-specific binding, a saturating concentration of a non-labeled competing ligand is used instead of LY344864.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of LY344864 that inhibits 50% of the specific binding of the radioligand (IC_50_). Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
cAMP Functional Assay
This protocol describes the measurement of the functional activity of LY344864 by quantifying its effect on intracellular cAMP levels in cells expressing the 5-HT1F receptor.
Materials:
-
Cells stably expressing the human 5-HT1F receptor
-
LY344864
-
Forskolin
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture and Plating: Culture cells expressing the 5-HT1F receptor to an appropriate density and seed them into a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of LY344864 in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of LY344864. Fit the data to a sigmoidal dose-response curve to determine the EC_50_ value, which represents the concentration of LY344864 that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
Conclusion
The in vitro data for LY344864 consistently demonstrate its profile as a potent and selective full agonist of the 5-HT1F receptor. Its high affinity and functional potency at this receptor, coupled with its selectivity over other serotonin and adrenergic receptors, make it a valuable pharmacological tool for studying the physiological and pathological roles of the 5-HT1F receptor. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and similar compounds in the drug discovery and development process.
References
- 1. LY 344864 hydrochloride | 5-HT1F Receptors | Tocris Bioscience [tocris.com]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
The Discovery and Development of LY344864: A Selective 5-HT1F Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LY344864, a potent and selective 5-HT1F receptor agonist, emerged from early investigations into non-vasoconstrictive treatments for migraine. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of LY344864. It details its synthesis, structure-activity relationships, and key experimental protocols that elucidated its mechanism of action. While LY344864's clinical development for migraine was not pursued, it remains a valuable pharmacological tool for studying 5-HT1F receptor function and has paved the way for the development of a new class of migraine therapeutics. More recently, its role in stimulating mitochondrial biogenesis has opened new avenues of research for neurodegenerative diseases.
Introduction: The Rationale for a Selective 5-HT1F Agonist
The success of triptans, 5-HT1B/1D receptor agonists, in the acute treatment of migraine validated the role of serotonin receptors in migraine pathophysiology. However, the vasoconstrictive effects mediated by 5-HT1B receptor activation limited their use in patients with cardiovascular comorbidities. This created a clear medical need for a novel class of anti-migraine agents that could inhibit trigeminal nerve activity without causing vasoconstriction. The discovery of the 5-HT1F receptor, which is expressed in the trigeminal ganglion and is not associated with vasoconstriction, presented a promising therapeutic target. LY344864 was developed by Eli Lilly and Company as a selective agonist for this receptor.
Discovery and Synthesis
The chemical synthesis of LY344864, N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide, is rooted in the exploration of tetrahydrocarbazole scaffolds. While a detailed, publicly available step-by-step synthesis protocol for LY344864 is limited, the general approach can be inferred from patents filed by Eli Lilly and Company covering related compounds. The synthesis generally involves a multi-step process, likely beginning with the construction of the core tetrahydrocarbazole ring system, followed by the introduction of the dimethylamino group and the final acylation with 4-fluorobenzoyl chloride.
Structure-Activity Relationships (SAR)
The development of LY344864 was guided by structure-activity relationship studies focused on optimizing affinity and selectivity for the 5-HT1F receptor. For the tetrahydrocarbazole class of compounds, key structural features influencing pharmacological activity include:
-
The Tetrahydrocarbazole Core: This rigid tricyclic system provides the foundational scaffold for interaction with the receptor.
-
The Dimethylamino Group: The basic amine at the 3-position is crucial for receptor binding and agonist activity. The stereochemistry at this position is also a critical determinant of potency.
-
The 6-position Substituent: The amide linkage and the nature of the aromatic ring at this position significantly impact affinity and selectivity. The 4-fluorobenzamide moiety in LY344864 was likely selected to enhance binding to the 5-HT1F receptor.
Pharmacological Profile
LY344864 is characterized by its high affinity and selectivity for the human 5-HT1F receptor.
Receptor Binding Affinity
Radioligand binding assays have demonstrated the high affinity of LY344864 for the 5-HT1F receptor, with a reported Ki value of approximately 6 nM.[1] Its selectivity is highlighted by its significantly lower affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D.
| Receptor Subtype | pKi |
| 5-HT1F | 8.2 |
| 5-HT1B | 6.3 |
| 5-HT1D | 6.2 |
| 5-HT1A | <6.0 |
| 5-HT1E | <6.0 |
| 5-HT2A | <5.0 |
| 5-HT2C | <5.0 |
| 5-HT7 | <5.0 |
| Table 1: Binding affinities (pKi) of LY344864 for various human serotonin receptor subtypes. Data compiled from multiple sources.[2] |
Functional Activity
LY344864 is a full agonist at the 5-HT1F receptor.[1] This was demonstrated in functional assays measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the recombinant human 5-HT1F receptor. In these assays, LY344864 produced a concentration-dependent inhibition of cAMP with an EC50 value of approximately 3 nM.
| Assay | Parameter | Value |
| Radioligand Binding (h5-HT1F) | Ki | 6 nM |
| cAMP Accumulation (h5-HT1F) | EC50 | 3 nM |
| Table 2: In vitro potency of LY344864. |
Preclinical Pharmacokinetics
Preclinical studies in rats have shown that LY344864 can cross the blood-brain barrier.[1] Following intravenous administration, plasma levels of LY344864 decline over time, while brain concentrations remain relatively stable for several hours, suggesting good central nervous system penetration and retention.[1]
| Species | Route | Dose | Cmax | Tmax | Half-life | Bioavailability |
| Rat | IV | 1 mg/kg | - | - | - | - |
| Rat | Oral | - | - | - | - | - |
| Table 3: Preclinical pharmacokinetic parameters of LY344864. (Note: Comprehensive quantitative data is not readily available in the public domain). |
Mechanism of Action
5-HT1F Receptor Signaling Pathway
The 5-HT1F receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3] Activation of the 5-HT1F receptor by an agonist like LY344864 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] This signaling cascade is believed to be the primary mechanism by which 5-HT1F agonists exert their effects.
Inhibition of Neurogenic Dural Inflammation
A key preclinical model used to evaluate potential anti-migraine drugs is the neurogenic dural inflammation model. In this model, electrical stimulation of the trigeminal ganglion in rats leads to the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), and subsequent plasma protein extravasation in the dura mater, mimicking aspects of a migraine attack. LY344864 has been shown to potently inhibit this dural plasma protein extravasation, providing strong preclinical evidence for its anti-migraine potential.[1]
Mitochondrial Biogenesis
More recent research has uncovered a novel mechanism of action for 5-HT1F receptor agonists, including LY344864. Studies have shown that activation of the 5-HT1F receptor can induce mitochondrial biogenesis through the activation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1] This pathway is of significant interest for the potential treatment of neurodegenerative diseases like Parkinson's disease, where mitochondrial dysfunction is a key pathological feature.
Clinical Development and Discontinuation for Migraine
While LY344864 demonstrated a promising preclinical profile as a non-vasoconstrictive anti-migraine agent, its clinical development for this indication was not pursued. The precise reasons for this decision by Eli Lilly and Company are not publicly detailed. It is noteworthy that another selective 5-HT1F agonist from Lilly, LY334370, was discontinued during clinical trials due to findings of toxicity in animal studies.[2] It is possible that similar concerns, or a strategic decision to focus on other candidates like lasmiditan (which was eventually approved), led to the cessation of LY344864's development for migraine.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of LY344864 for the 5-HT1F receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the recombinant human 5-HT1F receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA.
-
Radioligand: [3H]-Serotonin or another suitable radiolabeled 5-HT1F ligand is used at a concentration near its Kd.
-
Incubation: Membranes, radioligand, and varying concentrations of LY344864 (or a competing ligand) are incubated in a 96-well plate.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional activity (EC50) of LY344864 at the 5-HT1F receptor.
Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT1F receptor are cultured in appropriate media.
-
Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin (to elevate basal cAMP levels) in the presence of varying concentrations of LY344864.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation by LY344864 is plotted to determine the EC50 value.
Neurogenic Dural Inflammation Model
Objective: To evaluate the in vivo efficacy of LY344864 in a preclinical model of migraine.
Protocol:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Trigeminal Ganglion Stimulation: An electrode is placed on the trigeminal ganglion.
-
Dye Administration: A fluorescent dye (e.g., Evans blue) is injected intravenously to quantify plasma protein extravasation.
-
Drug Administration: LY344864 or vehicle is administered (e.g., intravenously or orally) prior to stimulation.
-
Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation.
-
Tissue Collection: After a set period, the dura mater is collected.
-
Quantification of Extravasation: The amount of Evans blue dye that has extravasated into the dura is quantified spectrophotometrically.
-
Data Analysis: The inhibition of plasma protein extravasation by LY344864 is calculated relative to the vehicle control group.
Conclusion
LY344864 was a pioneering molecule in the development of selective 5-HT1F receptor agonists. Its discovery and preclinical characterization provided crucial validation for the concept of targeting the 5-HT1F receptor for the acute treatment of migraine without inducing vasoconstriction. Although it did not proceed through clinical development for this indication, the knowledge gained from its study was instrumental in the successful development of lasmiditan, the first approved drug in the "ditan" class. Furthermore, the more recent discovery of its role in promoting mitochondrial biogenesis has breathed new life into the study of LY344864, positioning it as a valuable tool for investigating novel therapeutic strategies for neurodegenerative disorders. The in-depth understanding of its synthesis, pharmacology, and mechanism of action continues to be of significant value to researchers in the fields of neuroscience and drug discovery.
References
- 1. Frontiers | 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation [frontiersin.org]
- 2. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]
An In-Depth Technical Guide to LY344864 (S-enantiomer): A Potent and Selective 5-HT1F Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LY344864, the S-enantiomer of a potent and selective 5-HT1F receptor agonist. It details the compound's binding affinity, functional activity, and in vivo efficacy, with a focus on its potential as a therapeutic agent. This document includes detailed experimental protocols for key assays, quantitative data presented in structured tables, and visualizations of critical signaling pathways and experimental workflows to support further research and development.
Introduction
LY344864 is a research chemical that has been instrumental in characterizing the physiological roles of the 5-HT1F receptor.[1] As a member of the triptan and tetrahydrocarbazolamine families, its selective agonism at the 5-HT1F receptor has been a focal point for the development of novel therapeutics, particularly for migraine, without the vasoconstrictive side effects associated with other serotonin receptor agonists.[2][3] This guide synthesizes the available technical data on LY344864, offering a centralized resource for the scientific community.
Chemical Properties
-
IUPAC Name: N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide
-
Molecular Formula: C₂₁H₂₂FN₃O
-
Molar Mass: 351.42 g/mol
-
Chirality: S-enantiomer
Quantitative Data
Receptor Binding Affinity
The binding affinity of LY344864 for the human 5-HT1F receptor and its selectivity over other serotonin receptor subtypes and other neurotransmitter receptors are summarized below. The data is presented as Ki (nM), the inhibition constant.
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1F | 6 | [1] |
| 5-HT1A | 530 | [4] |
| 5-HT1B | 549 | [4] |
| 5-HT1D | 575 | [4] |
| 5-HT1E | 1415 | [4] |
| 5-HT2A | 3935 | [4] |
| 5-HT2B | 1695 | [4] |
| 5-HT2C | 3499 | [4] |
| 5-HT7 | 4851 | [4] |
| Rat α1-adrenergic | 5060 | [4] |
| Rat α2-adrenergic | 3690 | [4] |
Functional Activity
LY344864 acts as a full agonist at the 5-HT1F receptor, producing a functional response similar in magnitude to the endogenous ligand, serotonin.[1] Its potency in functional assays is detailed below.
| Assay | Parameter | Value | Reference |
| Forskolin-Induced cAMP Accumulation | EC50 | ~3 nM | [5] |
In Vivo Efficacy
The efficacy of LY344864 has been demonstrated in a rat model of migraine, where it potently inhibits neurogenic dural inflammation.
| Administration Route | Model | Parameter | Value | Reference |
| Intravenous | Neurogenic Dural Inflammation | ID50 | 0.6 ng/kg | [4] |
| Oral | Neurogenic Dural Inflammation | ID50 | 1.2 ng/kg | [4] |
Signaling Pathway
Activation of the 5-HT1F receptor by an agonist like LY344864 initiates a G-protein coupled signaling cascade. The 5-HT1F receptor is coupled to the Gi/o family of G-proteins.[6][7] Upon agonist binding, the Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8]
Experimental Protocols
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of LY344864 for the 5-HT1F receptor.
Objective: To determine the Ki of LY344864 for the 5-HT1F receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1F receptor.
-
Radioligand (e.g., [³H]-Sumatriptan or a specific 5-HT1F radioligand).
-
LY344864 dilutions.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1F receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).[9]
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a fixed concentration of the radioligand (at or near its Kd), and varying concentrations of LY344864.
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.[9]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of LY344864 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
cAMP Accumulation Functional Assay
This protocol outlines a method to assess the functional agonist activity of LY344864 at the 5-HT1F receptor.
Objective: To measure the inhibition of forskolin-stimulated cAMP accumulation by LY344864.
Materials:
-
Cells stably expressing the human 5-HT1F receptor.
-
Cell culture medium.
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
LY344864 dilutions.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Lysis buffer.
Procedure:
-
Cell Culture: Culture cells expressing the 5-HT1F receptor to an appropriate confluency in 96-well plates.
-
Pre-incubation: Wash the cells and pre-incubate with IBMX for a short period to prevent cAMP degradation.[1]
-
Stimulation: Add varying concentrations of LY344864 to the cells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase. Incubate for a defined period (e.g., 30 minutes) at 37°C.[1]
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of LY344864. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Neurogenic Dural Inflammation Model
This protocol describes a rat model of migraine used to evaluate the in vivo efficacy of LY344864.
Objective: To assess the ability of LY344864 to inhibit plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.
Materials:
-
Male Sprague-Dawley rats (250-350g).
-
Anesthetic (e.g., pentobarbital).
-
Stereotaxic frame.
-
Bipolar stimulating electrode.
-
Evans blue dye (for measuring plasma extravasation).
-
Saline.
-
LY344864 solution for intravenous or oral administration.
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Expose the skull and drill a small hole to allow for the insertion of the stimulating electrode into the trigeminal ganglion.
-
Drug Administration: Administer LY344864 or vehicle either intravenously or orally at a predetermined time before trigeminal stimulation.[4]
-
Plasma Extravasation Marker: Inject Evans blue dye intravenously.
-
Trigeminal Stimulation: Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).[1]
-
Tissue Collection and Quantification: After a circulation period, perfuse the animal with saline to remove intravascular Evans blue. Carefully dissect the dura mater.
-
Data Analysis: Extract the Evans blue from the dura mater using a suitable solvent (e.g., formamide). Quantify the amount of extravasated dye spectrophotometrically. Calculate the percent inhibition of plasma extravasation for the LY344864-treated groups compared to the vehicle-treated group. Determine the ID50, the dose that causes 50% inhibition.
Discussion and Future Directions
LY344864 has proven to be an invaluable pharmacological tool for elucidating the role of the 5-HT1F receptor. Its high affinity and selectivity, coupled with its potent agonist activity, have facilitated the investigation of this receptor's involvement in migraine pathophysiology and other neurological conditions. The lack of vasoconstrictive properties makes the 5-HT1F receptor an attractive target for the development of safer anti-migraine therapies.[3]
Future research could focus on further characterizing the downstream signaling pathways activated by 5-HT1F receptor agonism and exploring the therapeutic potential of selective 5-HT1F agonists in other disorders where this receptor is expressed, such as neuropathic pain and anxiety.[10]
Conclusion
This technical guide provides a detailed summary of the key characteristics and experimental evaluation of LY344864 as a selective 5-HT1F receptor agonist. The presented data and protocols offer a solid foundation for researchers and drug development professionals working with this compound and targeting the 5-HT1F receptor for therapeutic intervention.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Neurogenic dural inflammation induced by inflammatory soup combined with CGRP : a modified animal model of migraine | Semantic Scholar [semanticscholar.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. "Quantifying Agonist Activity at G Protein-coupled Receptors" by Frederick J. Ehlert, Hinako Suga et al. [digitalcommons.chapman.edu]
- 5. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Therapeutic Applications of LY344864 (S-enantiomer): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY344864, the S-enantiomer of the compound, is a potent and selective serotonin 5-HT1F receptor agonist.[1] This technical guide provides a comprehensive overview of its pharmacological profile, preclinical efficacy in relevant disease models, and detailed experimental protocols for its characterization. The data presented herein supports the potential therapeutic application of LY344864 in neurological disorders, primarily migraine and potentially Parkinson's disease. This document is intended to serve as a resource for researchers and drug development professionals interested in the further investigation and potential clinical development of this compound.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors that mediate a wide range of physiological and pathological processes in the central and peripheral nervous systems. The 5-HT1F receptor subtype, in particular, has emerged as a promising therapeutic target for the treatment of migraine. Unlike the 5-HT1B/1D receptors, which are also targets for anti-migraine drugs (e.g., triptans), the 5-HT1F receptor is not associated with vasoconstriction, a key limitation of triptan therapy. LY344864 is a highly selective agonist for the 5-HT1F receptor, demonstrating significant potential for a safer and effective treatment for migraine and possibly other neurological conditions.
Pharmacological Profile
Binding Affinity and Selectivity
LY344864 exhibits high affinity for the human 5-HT1F receptor with a Ki of 6 nM.[1] Its selectivity profile has been characterized through extensive radioligand binding assays against a panel of other serotonin and adrenergic receptors. The compound shows significantly lower affinity for other 5-HT receptor subtypes and adrenergic receptors, highlighting its specificity for the 5-HT1F receptor.
Table 1: Binding Affinity of LY344864 at Various Receptors
| Receptor | Ki (µM) |
| Human 5-HT1F | 0.006 |
| Human 5-HT1A | 0.530 |
| Human 5-HT1B | 0.549 |
| Human 5-HT1D | 0.575 |
| Human 5-HT1E | 1.415 |
| Human 5-HT2B | 1.695 |
| Human 5-HT2C | 3.499 |
| Human 5-HT3A | 3.935 |
| Human 5-HT7 | 4.851 |
| Rat α1-adrenergic | 5.06 |
| Rat α2-adrenergic | 3.69 |
Data compiled from MedchemExpress.[1]
Mechanism of Action
LY344864 acts as a full agonist at the 5-HT1F receptor. The 5-HT1F receptor is a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the Gαi/o subunit.[2] Activation of the 5-HT1F receptor by LY344864 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This signaling cascade is believed to mediate the therapeutic effects of LY344864.
Diagram 1: LY344864 Signaling Pathway
Caption: Signaling pathway of LY344864 via the 5-HT1F receptor.
Potential Therapeutic Applications & Preclinical Evidence
Migraine
The primary therapeutic potential of LY344864 lies in the acute treatment of migraine. The rationale is based on the expression of 5-HT1F receptors on trigeminal neurons. Activation of these receptors is thought to inhibit the release of calcitonin gene-related peptide (CGRP), a key mediator of neurogenic inflammation and pain in migraine.
The efficacy of LY344864 in a model of migraine has been demonstrated in the neurogenic dural inflammation model in rats. In this model, electrical stimulation of the trigeminal ganglion or topical application of an inflammatory soup (IS) on the dura mater induces plasma protein extravasation, a marker of neurogenic inflammation.[4][5]
Table 2: Efficacy of LY344864 in the Neurogenic Dural Inflammation Model
| Route of Administration | Time of Administration | ID50 |
| Intravenous (i.v.) | 10 minutes before stimulation | 0.6 ng/kg |
| Oral (p.o.) | 75 minutes before trigeminal stimulation | 1.2 ng/kg |
Data from MedchemExpress.[1]
Diagram 2: Experimental Workflow for the Neurogenic Dural Inflammation Model
Caption: Workflow for the rat neurogenic dural inflammation model.
Parkinson's Disease
Recent studies have suggested a potential role for 5-HT1F receptor agonists in the treatment of Parkinson's disease. The proposed mechanism involves the induction of mitochondrial biogenesis.
The neuroprotective effects of LY344864 have been investigated in the 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease. In this model, unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle leads to the progressive loss of dopaminergic neurons in the substantia nigra.[6][7][8][9]
A study showed that daily intraperitoneal administration of LY344864 (2 mg/kg) for 14 days attenuated dopaminergic neuron loss and improved behavioral endpoints in this mouse model.[1]
Diagram 3: Experimental Workflow for the 6-OHDA Mouse Model
Caption: Workflow for the 6-OHDA mouse model of Parkinson's disease.
Detailed Experimental Protocols
In Vitro Assays
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT1F receptor.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1F receptor.
-
Radioligand: [3H]5-HT (specific activity ~20-30 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, 10 µM pargyline, 0.1% ascorbic acid, pH 7.4.
-
Non-specific Binding Control: 10 µM Serotonin.
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., LY344864).
-
In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), radioligand (final concentration ~1-2 nM), and either the test compound or the non-specific binding control.
-
Incubate at 37°C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.[10][11][12][13]
-
This protocol measures the ability of LY344864 to inhibit forskolin-stimulated cAMP accumulation in cells expressing the 5-HT1F receptor.[14]
-
Cell Line: CHO cells stably expressing the human 5-HT1F receptor.
-
Reagents:
-
Forskolin (adenylyl cyclase activator).
-
IBMX (phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of LY344864 or vehicle in the presence of IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.
-
Stimulate the cells with forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Generate a concentration-response curve and determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.[15][16][17][18][19][20][21][22]
-
In Vivo Models
-
Animals: Male Sprague-Dawley rats (250-350 g).
-
Anesthesia: Sodium pentobarbital (50 mg/kg, i.p.).
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a midline sagittal incision on the scalp and expose the skull.
-
Drill a small burr hole over the superior sagittal sinus.
-
Administer LY344864 or vehicle intravenously or orally at the appropriate time before stimulation.
-
Induce neurogenic inflammation by either:
-
Electrical Stimulation: Place a stimulating electrode on the dura mater and deliver electrical pulses.
-
Inflammatory Soup (IS): Topically apply a solution containing histamine, serotonin, bradykinin, and prostaglandin E2 (all at 1 mM in saline) onto the dura.[5]
-
-
Administer Evans blue dye (50 mg/kg, i.v.) to quantify plasma protein extravasation.
-
After a set time, perfuse the animal with saline and collect the dura mater.
-
Extract the Evans blue from the dura using formamide and measure the absorbance at 620 nm.
-
For behavioral assessment, measure periorbital mechanical allodynia using von Frey filaments before and after induction of inflammation.[23][24]
-
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Pre-treat the mice with desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 4 µg in 2 µl of saline with 0.02% ascorbic acid) into the right medial forebrain bundle.[7][8][9]
-
Provide post-operative care, including analgesics and softened food.
-
Begin daily treatment with LY344864 (2 mg/kg, i.p.) or vehicle.
-
After the treatment period (e.g., 2-4 weeks), perform behavioral tests:
-
Apomorphine-induced rotations: Administer apomorphine (0.5 mg/kg, s.c.) and count the number of contralateral rotations.
-
Cylinder test: Place the mouse in a transparent cylinder and score the use of the impaired (contralateral) forelimb for wall exploration.
-
-
Euthanize the animals and perfuse with paraformaldehyde.
-
Collect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss.[25]
-
Conclusion
LY344864 is a highly selective and potent 5-HT1F receptor agonist with a compelling preclinical profile for the treatment of migraine. Its mechanism of action, which avoids the vasoconstrictive effects associated with triptans, represents a significant potential advantage. Furthermore, emerging evidence suggests a possible role in neurodegenerative disorders such as Parkinson's disease. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of LY344864 and related compounds, ultimately aiming to translate these promising preclinical findings into novel clinical therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease [jove.com]
- 8. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. A homogeneous enzyme fragment complementation cyclic AMP screen for GPCR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Actin paracrystal induction by forskolin and by db-cAMP in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rodent behavior following a dural inflammation model with anti-CGRP migraine medication treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Association of Intranasal and Neurogenic Dural Inflammation in Experimental Acute Rhinosinusitis [frontiersin.org]
- 25. View of Improving well-being and survival in the 6-OHDA lesion model of Parkinson´s disease in mice: Literature review and step-by-step protocol | Scandinavian Journal of Laboratory Animal Science [ojs.utlib.ee]
The 5-HT1F Agonist LY 344864 (S-enantiomer): A Technical Guide to its Role in Mitochondrial Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a key pathological feature in a range of acute and chronic degenerative diseases, including neurodegenerative disorders like Parkinson's disease.[1][2][3] Consequently, therapeutic strategies aimed at restoring mitochondrial homeostasis by inducing mitochondrial biogenesis (MB) are of significant interest.[3] LY 344864, a selective and potent 5-HT1F receptor agonist, has emerged as a promising small molecule inducer of this process.[1][2][4] This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to the action of LY 344864 on mitochondrial biogenesis, intended for professionals in biomedical research and drug development.
Introduction: LY 344864 and Mitochondrial Biogenesis
LY 344864 is a well-characterized carbazole derivative that acts as a selective agonist for the 5-HT1F serotonin receptor.[5] While initially investigated for its role in migraine treatment due to its activity on neurogenic inflammation, subsequent research has uncovered a significant, non-canonical function: the potent induction of mitochondrial biogenesis.[1][5] This activity positions the 5-HT1F receptor as a novel therapeutic target for diseases characterized by mitochondrial deficits.[1][2]
Mitochondrial biogenesis is the cellular process responsible for generating new mitochondria, a critical function for maintaining cellular energy homeostasis, particularly in high-energy-demand tissues like the brain and muscles.[6][7] This process is orchestrated by a cascade of transcription factors, with the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) acting as the master regulator.[4][6][7] PGC-1α co-activates nuclear respiratory factor 1 (NRF1) and subsequently mitochondrial transcription factor A (TFAM), which are essential for the transcription of nuclear and mitochondrial DNA (mtDNA) encoded mitochondrial proteins, respectively.[4][6][7] Studies have demonstrated that LY 344864 leverages this core pathway to stimulate the production of new, functional mitochondria.[1][4][6]
Signaling Pathway of LY 344864-Induced Mitochondrial Biogenesis
The primary mechanism by which LY 344864 induces mitochondrial biogenesis is through the activation of the 5-HT1F receptor, which initiates a signaling cascade culminating in the upregulation of PGC-1α.[4][6] Activation of PGC-1α is the pivotal event, leading to the coordinated expression of nuclear and mitochondrial genes required for assembling new mitochondria.
Quantitative Data on the Effects of LY 344864
Studies in mouse models of Parkinson's disease provide robust quantitative evidence of LY 344864's ability to augment mitochondrial biogenesis. Daily administration of LY 344864 (2 mg/kg) for 14 days resulted in significant increases in key markers.[1][2]
Table 1: Effect of LY 344864 on Mitochondrial DNA Content
| Brain Region | Treatment Group | Fold Change in mtDNA Content (vs. Vehicle) |
|---|---|---|
| Striatum | LY344864-Treated | ~1.5 - 2.0 |
| Substantia Nigra | LY344864-Treated | ~1.5 - 2.0 |
Data derived from studies in a 6-hydroxydopamine mouse model of Parkinson's disease.[1][2]
Table 2: Effect of LY 344864 on Mitochondrial Protein Expression
| Protein Marker | Encoding Genome | Brain Region | Fold Change in Protein Level (vs. Vehicle) |
|---|---|---|---|
| COX-I | Mitochondrial | Striatum | ~1.5 |
| ND1 | Mitochondrial | Striatum | ~1.5 |
| SDH-A | Nuclear | Striatum | ~1.5 |
| COX-IV | Nuclear | Striatum | ~1.5 |
COX-I: Cytochrome c oxidase subunit I; ND1: NADH dehydrogenase subunit 1; SDH-A: Succinate dehydrogenase complex flavoprotein subunit A; COX-IV: Cytochrome c oxidase subunit IV. Data from Western blot analysis.[1][2]
Detailed Experimental Protocols
The following protocols are representative of the methods used to quantify the effects of LY 344864 on mitochondrial biogenesis.
Measurement of Mitochondrial DNA (mtDNA) Content via qPCR
This protocol determines the relative copy number of mtDNA compared to nuclear DNA (nDNA). An increase in the mtDNA/nDNA ratio indicates an increase in mitochondrial biogenesis.[8]
-
Genomic DNA Extraction: Isolate total genomic DNA from tissue homogenates or cell lysates using a commercial DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) following the manufacturer's protocol.
-
DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for a mitochondrial-encoded gene (e.g., COX I) and a nuclear-encoded gene (e.g., β-actin), and the extracted genomic DNA template.[8]
-
Use primer concentrations typically in the range of 100-500 nM.
-
Run the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.
-
Calculate the relative mtDNA copy number using the ΔΔCt method, where the ratio of mtDNA to nDNA in treated samples is normalized to the ratio in vehicle-treated control samples.
-
Analysis of Protein Expression via Western Blot
This method is used to quantify the levels of specific nuclear- and mitochondrial-encoded proteins that are components of the mitochondrial respiratory chain.
-
Protein Extraction: Homogenize brain tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel. Load equal amounts of protein (e.g., 20-30 µg) per lane.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-COX-I, anti-SDH-A) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control to determine relative protein expression.
Therapeutic Implications and Future Directions
The ability of LY 344864 to induce mitochondrial biogenesis holds significant therapeutic potential. In a mouse model of Parkinson's disease, treatment with LY 344864 not only increased markers of mitochondrial biogenesis but also attenuated the loss of dopaminergic neurons and improved locomotor activity.[1][2] This suggests that stimulating mitochondrial renewal via 5-HT1F receptor agonism could be a viable neuroprotective strategy. Similar benefits have been proposed for other conditions involving mitochondrial dysfunction, such as neuropathic pain and recovery from spinal cord injury.[4][6]
Future research should focus on elucidating the complete downstream signaling network activated by the 5-HT1F receptor, exploring the long-term efficacy and safety of this therapeutic approach, and developing second-generation 5-HT1F agonists with optimized pharmacological profiles for chronic degenerative diseases.
Conclusion
LY 344864 (S-enantiomer) effectively stimulates mitochondrial biogenesis through a mechanism involving the activation of the 5-HT1F receptor and the subsequent upregulation of the PGC-1α signaling pathway. Quantitative data from preclinical models robustly support its function, demonstrating significant increases in mitochondrial DNA content and the expression of key mitochondrial proteins. The detailed experimental protocols provided herein offer a framework for researchers to further investigate this promising therapeutic avenue. The targeted induction of mitochondrial biogenesis via selective 5-HT1F agonism represents a novel and compelling strategy for the development of treatments for a variety of debilitating diseases rooted in mitochondrial failure.
References
- 1. 5-HT1F receptor-mediated mitochondrial biogenesis for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1F receptor-mediated mitochondrial biogenesis for the treatment of Parkinson's disease. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 3. Development of Therapeutics That Induce Mitochondrial Biogenesis for the Treatment of Acute and Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation [frontiersin.org]
- 5. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial assay [bio-protocol.org]
A Comprehensive Review of LY344864 (S-enantiomer): A Selective 5-HT1F Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LY344864, specifically its S-enantiomer, is a potent and selective agonist for the serotonin 1F (5-HT1F) receptor. This compound has been instrumental as a pharmacological tool to elucidate the physiological and pathological roles of the 5-HT1F receptor, particularly in the context of migraine pathophysiology. Unlike triptans, the gold-standard treatment for acute migraine, which act as agonists at 5-HT1B/1D receptors and cause vasoconstriction, LY344864 and other selective 5-HT1F agonists, termed "ditans," offer a novel therapeutic approach by targeting neuronal mechanisms without direct vasoconstrictor activity.[1][2] This technical guide provides a comprehensive literature review of studies involving the S-enantiomer of LY344864, focusing on its receptor binding profile, functional activity, experimental protocols, and preclinical efficacy.
Core Data Presentation
Receptor Binding Affinity
The S-enantiomer of LY344864 exhibits high affinity and selectivity for the human 5-HT1F receptor. Its binding profile has been characterized across a range of serotonin and other neurotransmitter receptors, demonstrating a favorable selectivity window.
| Receptor | Species | K i (nM) | Reference(s) |
| 5-HT1F | Human | 6 | [3] |
| 5-HT1A | Human | 530 | [3] |
| 5-HT1B | Human | 549 | [3] |
| 5-HT1D | Human | 575 | [3] |
| 5-HT1E | Human | 1415 | [3] |
| 5-HT2A | Human | >10,000 | [4] |
| 5-HT2B | Human | 1695 | [3] |
| 5-HT2C | Human | 3499 | [3] |
| 5-HT3A | Human | 3935 | [3] |
| 5-HT7 | Human | 4851 | [3] |
| α1-adrenergic | Rat | 5060 | [3] |
| α2-adrenergic | Rat | 3690 | [3] |
Table 1: Receptor Binding Affinity (Ki) of (S)-LY344864. This table summarizes the binding affinities of the S-enantiomer of LY344864 for various human and rat receptors. The data highlights its high affinity and selectivity for the 5-HT1F receptor.
In Vitro Functional Activity
LY344864 acts as a full agonist at the 5-HT1F receptor, potently inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the receptor. This activity is consistent with the 5-HT1F receptor being coupled to the Gi/o signaling pathway.
| Assay | Cell Line | Parameter | Value | Reference(s) |
| Forskolin-stimulated cAMP accumulation | Cells stably transfected with human 5-HT1F receptors | Agonist | Full | [4] |
Table 2: In Vitro Functional Activity of (S)-LY344864. This table presents the functional activity of LY344864 in a key in vitro assay, demonstrating its full agonism at the 5-HT1F receptor.
In Vivo Efficacy
The primary preclinical model used to evaluate the anti-migraine potential of LY344864 is the neurogenic dural inflammation model. In this model, electrical stimulation of the trigeminal ganglion in rats leads to plasma protein extravasation in the dura mater, a phenomenon thought to be involved in migraine pain. LY344864 has been shown to potently inhibit this process.
| Animal Model | Species | Route of Administration | ID50 | Reference(s) |
| Neurogenic Dural Inflammation | Rat | Intravenous (i.v.) | 0.6 ng/kg | [3] |
| Neurogenic Dural Inflammation | Rat | Oral (p.o.) | 1.2 ng/kg | [3] |
| Capsaicin-induced c-Fos expression in TNC | Rat | Intraperitoneal (i.p.) | 0.6 mg/kg | [5] |
| Capsaicin-induced c-Fos expression in TNC | Mouse | Intraperitoneal (i.p.) | 0.1 and 1 mg/kg (significant decrease) | [6] |
Table 3: In Vivo Efficacy of (S)-LY344864. This table summarizes the in vivo efficacy of LY344864 in preclinical models of migraine, highlighting its potent inhibition of neurogenic dural inflammation and neuronal activation.
Pharmacokinetic Parameters
Pharmacokinetic studies in rats have shown that LY344864 can cross the blood-brain barrier to some extent.[3]
| Species | Route of Administration | Dose | Key Findings | Reference(s) |
| Rat | Intravenous (i.v.) | 1 mg/kg | Plasma levels declined over time, while brain cortex levels remained relatively constant for the first 6 hours. | [4] |
Table 4: Pharmacokinetic Profile of (S)-LY344864 in Rats. This table outlines the key pharmacokinetic findings for LY344864 in rats, indicating its ability to penetrate the central nervous system.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of LY344864 for various serotonin and non-serotonin receptors.
General Protocol:
-
Receptor Source: Membranes from cultured cells (e.g., CHO or HEK293) stably transfected with the human receptor of interest, or homogenized brain tissue from appropriate species (e.g., rat cortex).
-
Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Sumatriptan for 5-HT1D/1F receptors).
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (LY344864) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To assess the functional agonist activity of LY344864 at the 5-HT1F receptor.
Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT1F receptor are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are incubated with varying concentrations of LY344864 in the presence of a fixed concentration of forskolin (an adenylyl cyclase activator).
-
Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The ability of LY344864 to inhibit the forskolin-stimulated cAMP production is quantified, and the EC50 value (the concentration producing 50% of the maximal inhibition) is determined.
Neurogenic Dural Inflammation Model
Objective: To evaluate the in vivo efficacy of LY344864 in a preclinical model of migraine.
Protocol:
-
Animal Model: Anesthetized rats are used.
-
Trigeminal Ganglion Stimulation: A stimulating electrode is stereotaxically placed on the trigeminal ganglion.
-
Measurement of Plasma Protein Extravasation: A fluorescently labeled protein (e.g., Evans blue dye) is injected intravenously. Following electrical stimulation of the trigeminal ganglion, the dura mater is removed, and the amount of extravasated dye is quantified spectrophotometrically.[7][8][9]
-
Drug Administration: LY344864 or vehicle is administered intravenously or orally at various doses prior to the trigeminal stimulation.
-
Data Analysis: The dose of LY344864 that inhibits plasma protein extravasation by 50% (ID50) is calculated.
Mandatory Visualizations
Signaling Pathway of LY344864 at the 5-HT1F Receptor
Caption: 5-HT1F receptor signaling pathway activated by LY344864.
Experimental Workflow for Neurogenic Dural Inflammation Model
Caption: Workflow of the in vivo neurogenic dural inflammation model.
Logical Relationship of LY344864's Mechanism in Migraine
Caption: Proposed mechanism of LY344864's anti-migraine effect.
Conclusion
The S-enantiomer of LY344864 is a highly selective and potent 5-HT1F receptor agonist that has been pivotal in validating the 5-HT1F receptor as a therapeutic target for migraine. Its mechanism of action, centered on neuronal inhibition within the trigeminal system without causing vasoconstriction, represents a significant advancement over traditional triptan-based therapies. The preclinical data strongly support its efficacy in models of migraine pain. While LY344864 itself has not progressed to widespread clinical use, the foundational research conducted with this compound has paved the way for the development of other selective 5-HT1F receptor agonists, such as lasmiditan, which has been approved for the acute treatment of migraine.[2][10][11][12] Future research may continue to build upon the understanding gained from LY344864 to develop even more refined and effective treatments for this debilitating neurological disorder.
References
- 1. 5-HT1F receptor agonists: A new treatment option for migraine attacks? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety and efficacy of the 5-HT 1F receptor agonist lasmiditan in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Both 5-HT1B and 5-HT1F receptors modulate c-fos expression within rat trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxytryptamine(1B/1D) and 5-hydroxytryptamine1F receptors inhibit capsaicin-induced c-fos immunoreactivity within mouse trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding migraine: Potential role of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting CGRP and 5-HT1F Receptors for the Acute Therapy of Migraine: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute treatment of migraine with the selective 5-HT1F receptor agonist lasmiditan--a randomised proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacological profile and clinical prospects of the oral 5-HT1F receptor agonist lasmiditan in the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of LY 344864 (S-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 344864 (S-enantiomer) is a potent and selective agonist for the 5-HT1F receptor. Its primary application in in vivo research is in the study of migraine pathophysiology, specifically in models of neurogenic dural inflammation. Unlike other serotonin receptor agonists, such as triptans, that target 5-HT1B/1D receptors and mediate vasoconstriction, LY 344864's mechanism of action is believed to be primarily neuronal, inhibiting the release of pro-inflammatory neuropeptides from trigeminal nerve endings without causing significant vasoconstriction.[1] These application notes provide detailed protocols for in vivo studies of LY 344864 in a rat model of neurogenic dural inflammation, along with a summary of its pharmacokinetic properties and the underlying signaling pathway.
Data Presentation
Pharmacokinetic Data of LY 344864 in Rats
Table 1: Plasma and Brain Cortex Concentrations of LY 344864 in Rats Following a Single Intravenous Dose (1 mg/kg)
| Time Post-Injection | Mean Plasma Concentration (ng/mL or ng/g) | Mean Brain Cortex Concentration (ng/mL or ng/g) |
| 5 minutes | 185 | 100 |
| 15 minutes | 125 | 100 |
| 30 minutes | 80 | 100 |
| 1 hour | 45 | 100 |
| 2 hours | 20 | 100 |
| 4 hours | 10 | 100 |
| 6 hours | <5 | 95 |
Data derived from Phebus et al., 1997.[2]
Efficacy Data of LY 344864 in a Rat Model of Neurogenic Dural Inflammation
Table 2: Inhibition of Dural Protein Extravasation by LY 344864 in Rats
| Administration Route | Dose | Percent Inhibition of Dural Extravasation |
| Intravenous (IV) | 0.03 mg/kg | 50% (ED₅₀) |
| Oral (PO) | 0.1 mg/kg | 50% (ED₅₀) |
Data derived from Phebus et al., 1997.[2]
Experimental Protocols
In Vivo Model: Neurogenic Dural Inflammation in Rats
This model is used to assess the efficacy of compounds in inhibiting the dural plasma protein extravasation that is characteristic of the inflammatory response in migraine.
Materials:
-
Male Harlan Sprague-Dawley rats (250-300 g)
-
LY 344864 (S-enantiomer)
-
Vehicle for IV administration (e.g., sterile saline)
-
Vehicle for oral administration (e.g., distilled water)
-
Anesthetic (e.g., pentobarbital sodium, 65 mg/kg, i.p.)
-
[¹²⁵I]-Bovine Serum Albumin ([¹²⁵I]-BSA)
-
Stimulating electrode
-
Gamma counter
Procedure:
-
Animal Preparation: Anesthetize the rat with pentobarbital sodium. Cannulate the femoral vein for the administration of [¹²⁵I]-BSA and the test compound.
-
Surgical Procedure: Place the anesthetized rat in a stereotaxic frame. Expose the skull and drill a small burr hole over the superior sagittal sinus.
-
Trigeminal Ganglion Stimulation: Lower a stimulating electrode to the surface of the trigeminal ganglion.
-
Compound Administration:
-
Intravenous (IV): Administer LY 344864 or vehicle intravenously 5 minutes prior to the initiation of trigeminal ganglion stimulation.
-
Oral (PO): Administer LY 344864 or vehicle by oral gavage 1 hour prior to the initiation of trigeminal ganglion stimulation.
-
-
Induction of Neurogenic Inflammation: Administer [¹²⁵I]-BSA (25 µCi/kg) intravenously. Immediately following the [¹²⁵I]-BSA administration, begin electrical stimulation of the trigeminal ganglion (e.g., 1.2 mA, 5 Hz, 5 ms duration for 5 minutes).
-
Sample Collection and Analysis: Five minutes after the cessation of stimulation, collect a blood sample via the femoral vein. Euthanize the animal and carefully dissect the dura mater.
-
Quantification of Extravasation: Measure the radioactivity in the plasma and dura mater samples using a gamma counter. Calculate the amount of plasma protein extravasation in the dura mater and express the results as a percentage of the control (vehicle-treated) group.
Pharmacokinetic Studies in Rats
This protocol outlines the procedure for determining the plasma and brain concentrations of LY 344864 over time.
Materials:
-
Male Fischer 344 rats (180-200 g)
-
LY 344864 (S-enantiomer)
-
Vehicle for IV administration (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., containing heparin)
-
Brain harvesting tools
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Compound Administration: Administer a single dose of LY 344864 (e.g., 1 mg/kg) intravenously via the tail vein.
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6 hours) after administration, anesthetize the rats.
-
Blood Sampling: Collect blood via cardiac puncture into heparinized tubes. Centrifuge the blood to separate the plasma.
-
Brain Tissue Collection: Immediately following blood collection, perfuse the rat with saline to remove blood from the brain. Dissect the brain cortex.
-
Sample Processing and Analysis: Store plasma and brain samples at -80°C until analysis. Process the samples and quantify the concentration of LY 344864 using a validated analytical method such as LC-MS/MS.
Mandatory Visualization
Signaling Pathway of LY 344864 via the 5-HT1F Receptor
Caption: 5-HT1F Receptor Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: In Vivo Efficacy Study Workflow.
References
Application Notes and Protocols for LY 344864 (S-enantiomer) in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 344864 is a potent and selective agonist for the serotonin 5-HT1F receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. The S-enantiomer of LY 344864 is the active form of this compound. These application notes provide detailed protocols for utilizing LY 344864 (S-enantiomer) in fundamental cell culture assays to characterize its activity and explore its therapeutic potential. The protocols cover receptor binding, downstream signaling, cell viability, and mitochondrial biogenesis.
Mechanism of Action
LY 344864 selectively binds to the 5-HT1F receptor, which is coupled to inhibitory G-proteins (Gi/o). Upon activation, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various cellular functions. Recent studies have also implicated 5-HT1F receptor activation in the induction of mitochondrial biogenesis, suggesting a broader role in cellular metabolism and health.
Data Presentation
Ligand Binding and Functional Potency
| Parameter | Value | Cell Line/System | Reference |
| Ki (inhibition constant) | 6 nM | Cloned human 5-HT1F receptor | [1] |
| EC50 (half-maximal effective concentration) | 3 nM | Cells stably transfected with human 5-HT1F receptors (cAMP inhibition) | [2] |
Selectivity Profile
Binding affinities (Ki, µM) of LY 344864 for various human serotonin (5-HT) and other receptors.
| Receptor | Ki (µM) |
| 5-HT1F | 0.006 |
| 5-HT1A | 0.530 |
| 5-HT1B | 0.549 |
| 5-HT1D | 0.575 |
| 5-HT1E | 1.415 |
| 5-HT2A | 3.94 |
| 5-HT2B | 1.695 |
| 5-HT2C | 3.499 |
| 5-HT7 | 4.851 |
Data compiled from publicly available sources.
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This protocol determines the affinity of LY 344864 for the 5-HT1F receptor by measuring its ability to compete with a radiolabeled ligand.
Diagram: Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cells or tissues expressing the 5-HT1F receptor (e.g., HEK293 cells transiently or stably transfected with the human 5-HT1F receptor).
-
Radioligand: [3H]LY334370 (a selective 5-HT1F receptor radioligand).[1]
-
LY 344864 (S-enantiomer)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the 5-HT1F receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand ([3H]LY334370 at a concentration near its Kd, e.g., 0.5 nM), and 100 µL of membrane suspension (containing 10-20 µg of protein).
-
Non-specific Binding: Add 50 µL of a high concentration of a non-radiolabeled 5-HT1F agonist (e.g., 10 µM serotonin), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of LY 344864 (e.g., 10 pM to 10 µM), 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of LY 344864.
-
Determine the IC50 value (the concentration of LY 344864 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Signaling Assay
This protocol measures the ability of LY 344864 to inhibit adenylyl cyclase and reduce intracellular cAMP levels in cells expressing the 5-HT1F receptor.
Diagram: 5-HT1F Receptor Signaling Pathway
Caption: LY 344864 inhibits cAMP production via the 5-HT1F receptor.
Materials:
-
HEK293 cells stably or transiently expressing the human 5-HT1F receptor.[3]
-
LY 344864 (S-enantiomer).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Serum-free cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well white-walled, clear-bottom plates.
Protocol:
-
Cell Seeding: Seed HEK293-5-HT1F cells in a 96-well plate at a density of 20,000-40,000 cells per well and culture overnight.
-
Cell Stimulation:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with IBMX (e.g., 500 µM) in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of LY 344864 (e.g., 1 pM to 1 µM) to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, plate reader for ELISA or luminescence).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of LY 344864.
-
Determine the EC50 value for LY 344864.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of LY 344864 on cell viability and proliferation.
Diagram: Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, PC12, or primary neurons).
-
LY 344864 (S-enantiomer).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Plate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of LY 344864 (e.g., 1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve LY 344864, e.g., DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 1 hour at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the log concentration of LY 344864 to determine the IC50 value (the concentration that reduces cell viability by 50%), if applicable.
-
Assessment of Mitochondrial Biogenesis
Activation of the 5-HT1F receptor has been shown to induce mitochondrial biogenesis. This can be assessed by measuring the expression of key regulatory proteins and mitochondrial membrane potential.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., neuronal cells) and treat with LY 344864 (e.g., 1 µM) or vehicle for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha) and NRF1 (Nuclear Respiratory Factor 1) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of PGC-1α and NRF1 to the loading control.
-
Compare the expression levels in LY 344864-treated cells to the vehicle control.
-
Diagram: Logic of JC-1 Assay
Caption: JC-1 dye forms red aggregates in healthy mitochondria and green monomers in unhealthy mitochondria.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Treat cells with LY 344864 (e.g., 1 µM) or vehicle for 24-48 hours. Include a positive control for depolarization (e.g., CCCP, 10 µM for 30 minutes).
-
-
JC-1 Staining:
-
Prepare a 5 µg/mL JC-1 staining solution in pre-warmed cell culture medium.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C.[4]
-
-
Washing and Fluorescence Measurement:
-
Wash the cells twice with pre-warmed PBS or assay buffer.
-
Measure the fluorescence intensity using a plate reader.
-
Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm.
-
Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence for each well.
-
An increase in the red/green ratio in LY 344864-treated cells compared to the control indicates an increase in mitochondrial membrane potential, which can be associated with enhanced mitochondrial health and biogenesis.
-
Conclusion
These protocols provide a comprehensive framework for investigating the cellular effects of the 5-HT1F receptor agonist LY 344864. By employing these assays, researchers can elucidate its binding characteristics, signaling pathways, and functional consequences in various cell-based models, thereby advancing our understanding of its therapeutic potential.
References
- 1. [3H]LY334370, a novel radioligand for the 5-HT1F receptor. I. In vitro characterization of binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 101.200.202.226 [101.200.202.226]
- 3. Human HTR1F (Serotonin) Receptor Stable Cell Line | eEnzyme GPCR [eenzyme.com]
- 4. chem-agilent.com [chem-agilent.com]
Application Notes and Protocols for LY 344864 (S-enantiomer) in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of LY 344864 (S-enantiomer), a selective 5-HT1F receptor agonist, in various rodent models. The information compiled from peer-reviewed literature is intended to facilitate experimental design and execution.
Introduction
LY 344864 is a potent and selective agonist for the serotonin 5-HT1F receptor. This compound has been instrumental in elucidating the role of this receptor in physiological and pathological processes, particularly in the fields of migraine and neuropathic pain. Unlike triptans, which are 5-HT1B/1D receptor agonists, LY 344864 and other selective 5-HT1F agonists lack significant vasoconstrictor activity, making them an attractive therapeutic avenue.[1] In rodent models, LY 344864 has demonstrated efficacy in preclinical models of migraine, neuropathic pain, and has shown neuroprotective effects in models of Parkinson's disease.
Physicochemical Properties and Formulation
| Property | Value | Reference |
| Molecular Formula | C21H22FN3O | MedChemExpress |
| Molecular Weight | 351.42 g/mol | MedChemExpress |
| Form | Crystalline solid | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Store at -20°C | MedChemExpress |
Vehicle for in vivo Administration:
For intravenous (IV) administration in rats, LY 344864 can be dissolved in sterile saline. For intraperitoneal (IP) administration in mice, a common vehicle is sterile saline or a solution of 20% Dimethyl Sulfoxide (DMSO) in saline. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals. For oral (PO) administration, LY 344864 can be formulated in a palatable vehicle or administered via gavage in a suitable aqueous solution.
Dosage Summary for Rodent Models
The following table summarizes the dosages of LY 344864 (S-enantiomer) used in various rodent models. It is recommended to perform a dose-response study to determine the optimal dose for a specific experimental paradigm.
| Rodent Model | Species/Strain | Dosage | Route of Administration | Key Findings | Reference |
| Migraine (Neurogenic Dural Inflammation) | Rat (Inbred F344) | 1 mg/kg | Intravenous (IV) | Potently inhibited dural protein extravasation. | [2][3] |
| Migraine (Nitroglycerin-Induced) | Rat/Mouse | 1-10 mg/kg (projected effective range) | IV, IP, or PO | Expected to attenuate nociceptive behaviors. | General Migraine Model Protocols |
| Parkinson's Disease (6-OHDA model) | Mouse (C57BL/6) | 2 mg/kg (daily for 14 days) | Intraperitoneal (IP) | Attenuated dopaminergic neuron loss and improved motor activity. | Scholpa et al., 2018 |
| Neuropathic Pain (Spared Nerve Injury) | Rat (Sprague-Dawley) | 1-10 mg/kg (projected effective range) | Intrathecal (i.t.), IP, or PO | Expected to ameliorate mechanical allodynia. | General Neuropathic Pain Model Protocols |
Experimental Protocols
Migraine Model: Nitroglycerin-Induced Hyperalgesia in Rats
This protocol describes the induction of migraine-like pain using nitroglycerin (NTG) and the assessment of the analgesic effects of LY 344864.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Nitroglycerin (NTG) solution (5 mg/mL in 30% alcohol, 30% propylene glycol, and water)
-
LY 344864 (S-enantiomer)
-
Vehicle for LY 344864 (e.g., sterile saline for IV)
-
Von Frey filaments for assessing mechanical allodynia
-
Apparatus for assessing thermal hyperalgesia (e.g., hot plate or radiant heat source)
Procedure:
-
Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Measurements: Determine baseline mechanical and thermal sensitivity using von Frey filaments and a thermal hyperalgesia test, respectively.
-
Drug Administration:
-
Behavioral Testing: Assess mechanical and thermal sensitivity at 30, 60, 90, and 120 minutes post-NTG injection. A significant increase in paw withdrawal latency or threshold in the LY 344864-treated group compared to the vehicle group indicates an anti-nociceptive effect.
Experimental Workflow:
Caption: Workflow for assessing LY 344864 efficacy in a rat model of nitroglycerin-induced migraine.
Neuropathic Pain Model: Spared Nerve Injury (SNI) in Rats
This protocol outlines the induction of neuropathic pain via SNI and the evaluation of LY 344864's therapeutic potential.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
LY 344864 (S-enantiomer)
-
Vehicle for LY 344864 (e.g., 20% DMSO in saline for IP)
-
Von Frey filaments
Procedure:
-
SNI Surgery:
-
Anesthetize the rat.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Suture the muscle and skin.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain.
-
-
Baseline and Post-Surgical Assessment: Measure baseline mechanical sensitivity before surgery and confirm the development of mechanical allodynia (a significant decrease in paw withdrawal threshold) in the ipsilateral paw after the recovery period.
-
Drug Administration: Administer LY 344864 (e.g., a range of doses from 1-10 mg/kg, IP) or vehicle.
-
Behavioral Testing: Assess the mechanical withdrawal threshold using von Frey filaments at various time points post-drug administration (e.g., 30, 60, 120 minutes). An increase in the paw withdrawal threshold in the LY 344864-treated group compared to the vehicle group indicates an anti-allodynic effect.
Experimental Workflow:
Caption: Workflow for evaluating LY 344864 in a rat model of neuropathic pain.
Signaling Pathway of LY 344864
LY 344864 exerts its effects by activating the 5-HT1F receptor, a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).
Caption: Signaling pathway of LY 344864 via the 5-HT1F receptor.
Activation of the 5-HT1F receptor by LY 344864 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[7][8] This cascade is believed to contribute to the inhibition of calcitonin gene-related peptide (CGRP) release from trigeminal neurons, a key mechanism in its anti-migraine effect.[7][8] There is also evidence suggesting that 5-HT1F receptor activation can stimulate phosphoinositide phospholipase C.[7] Furthermore, studies have shown that 5-HT1F receptor agonism can promote mitochondrial biogenesis through the activation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which may underlie its neuroprotective effects.
References
- 1. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Exploring Migraine Pathogenesis: Transcriptomic Insights and Pathway Analysis in Nitroglycerin-Induced Rat Model [mdpi.com]
- 7. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of LY 344864 (S-enantiomer) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of the selective 5-HT1F receptor agonist, LY 344864 (S-enantiomer), in various animal models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Compound Information
-
Compound: LY 344864 (S-enantiomer)
-
Mechanism of Action: Selective agonist for the serotonin 5-HT1F receptor.
-
Therapeutic Potential: Investigated for the treatment of migraine and neuropathic pain, and shows potential in neuroprotective applications.
Administration Routes
LY 344864 has been successfully administered in animal models via several routes, each offering distinct advantages for specific experimental designs. The most common routes are intravenous (IV), oral (PO), and intracerebroventricular (ICV).
Quantitative Data Summary
Due to the limited availability of specific pharmacokinetic data for LY 344864 in publicly accessible literature, the following tables include representative data for selective 5-HT1F agonists and general pharmacokinetic parameters observed in rats for compounds with similar characteristics. This information serves as a guideline for experimental design.
Table 1: Dosage Ranges of LY 344864 in Animal Studies
| Species | Administration Route | Dosage Range | Therapeutic Area | Reference |
| Rat | Intravenous (IV) | 1 mg/kg | Migraine Model | [1] |
| Rat | Oral (PO) | Not specified, but effective | Migraine Model | [1] |
| Rat | Intracerebroventricular (ICV) | 2 µg/5 µL | Methamphetamine Reinstatement | [2] |
Table 2: Representative Pharmacokinetic Parameters of 5-HT Receptor Agonists in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Notes |
| Cmax | Dose-dependent | Dose-dependent | Peak plasma concentration. |
| Tmax | Typically within minutes | 30 minutes - 2 hours | Time to reach Cmax. |
| Half-life (t½) | ~2-4 hours | ~3-6 hours | Varies based on compound. |
| Bioavailability (F%) | 100% (by definition) | Low to moderate (e.g., <20% to >50%) | Highly dependent on first-pass metabolism. |
Note: This table provides generalized data for 5-HT agonists and may not be fully representative of LY 344864. Researchers should conduct pilot pharmacokinetic studies to determine the precise parameters for their specific experimental conditions.
Experimental Protocols
Intravenous (IV) Administration in Rats
Application: This route ensures immediate and complete bioavailability, making it ideal for acute efficacy studies and for establishing a direct correlation between plasma concentration and pharmacological effect.
Materials:
-
LY 344864 (S-enantiomer)
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS))
-
Animal restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles
-
1 mL syringes
-
70% ethanol or isopropanol wipes
-
Gauze pads
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve LY 344864 in the chosen vehicle to the desired concentration. Ensure complete dissolution. The final solution should be sterile and isotonic.
-
It is recommended to perform a solubility test prior to preparing the bulk solution.
-
-
Animal Preparation:
-
Anesthetize the rat according to your institution's approved protocol.
-
Place the rat in a restrainer, exposing the tail.
-
To induce vasodilation and improve vein visibility, warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes.
-
-
Injection Procedure:
-
Identify one of the lateral tail veins.
-
Swab the injection site with a 70% alcohol wipe and allow it to dry.
-
Insert the needle (bevel up) into the vein at a shallow angle (approximately 15-20 degrees).
-
A successful cannulation is often indicated by a "flash" of blood in the needle hub.
-
Slowly inject the dosing solution. Monitor for any signs of swelling at the injection site, which would indicate extravasation.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the site with a gauze pad to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Oral (PO) Gavage Administration in Rats
Application: This method mimics the clinical route of administration for many drugs and is suitable for both acute and chronic dosing studies.
Materials:
-
LY 344864 (S-enantiomer)
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Flexible or rigid gavage needles (16-18 gauge for adult rats)
-
Syringes
Protocol:
-
Preparation of Dosing Formulation:
-
Suspend or dissolve LY 344864 in the chosen vehicle to the desired concentration. For suspensions, ensure homogeneity before and during administration.
-
-
Animal Handling and Gavage Procedure:
-
Gently but firmly restrain the rat to prevent movement.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.
-
With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus to the predetermined depth. Do not force the needle.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle gently.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Intracerebroventricular (ICV) Microinjection in Rats
Application: This highly specialized technique bypasses the blood-brain barrier, allowing for direct administration of the compound into the central nervous system. It is used to investigate the central effects of a drug.
Materials:
-
LY 344864 (S-enantiomer)
-
Artificial cerebrospinal fluid (aCSF) as the vehicle
-
Stereotaxic apparatus
-
Anesthesia machine
-
Microinjection pump and syringe
-
Cannula and tubing
-
Surgical instruments
-
Suturing material
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve LY 344864 in sterile aCSF to the final concentration. Filter-sterilize the solution.
-
-
Surgical Procedure:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target lateral ventricle. Stereotaxic coordinates for the lateral ventricle in rats are approximately: AP: -0.8 mm from Bregma, ML: ±1.5 mm from midline, DV: -3.5 to -4.0 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.
-
-
Microinjection:
-
Slowly lower the injection cannula to the target DV coordinate.
-
Infuse the LY 344864 solution at a slow rate (e.g., 0.5 µL/min) to prevent tissue damage and reflux.
-
After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to allow for diffusion.
-
Slowly withdraw the cannula.
-
-
Post-Surgical Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and care as per your institution's guidelines.
-
Monitor the animal closely for recovery from surgery and any behavioral changes.
-
Signaling Pathway and Experimental Workflows
Proposed Signaling Pathway of LY 344864
LY 344864 acts as a selective agonist at the 5-HT1F receptor, which is a G-protein coupled receptor. Activation of this receptor has been shown to induce mitochondrial biogenesis through the activation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of LY 344864 in an animal model of disease.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assay of LY 344864 (S-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 344864 is a potent and selective agonist for the serotonin 5-HT1F receptor.[1][2][3][4] Its S-enantiomer, in particular, is noted for its enhanced binding affinity and selectivity, making it a valuable pharmacological tool for studying 5-HT1F receptor function and a potential therapeutic agent.[5] These application notes provide a detailed protocol for a receptor binding assay to characterize the interaction of LY 344864 with the 5-HT1F receptor and other related receptors.
Principle of the Assay
This protocol describes a competitive radioligand binding assay. This in vitro technique is used to determine the binding affinity of a test compound (in this case, LY 344864) for a specific receptor. The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target receptor in a preparation of cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor.
Data Presentation: Receptor Binding Profile of LY 344864
The following table summarizes the binding affinities (Ki) of LY 344864 for various human serotonin (5-HT) and rat adrenergic receptors. This data is crucial for understanding the selectivity of the compound.
| Receptor Subtype | Ki (nM) | Species |
| 5-HT1F | 6 | Human |
| 5-HT1A | 530 | Human |
| 5-HT1B | 549 | Human |
| 5-HT1D | 575 | Human |
| 5-HT1E | 1415 | Human |
| 5-HT2A | 3935 | Human |
| 5-HT2B | 1695 | Human |
| 5-HT2C | 3499 | Human |
| 5-HT7 | 4851 | Human |
| α1-adrenergic | 5060 | Rat |
| α2-adrenergic | 3690 | Rat |
Data compiled from multiple sources.[1][2][3][6]
Experimental Protocol: 5-HT1F Receptor Binding Assay
This protocol is a representative method for a competitive radioligand binding assay using cell membranes expressing the human 5-HT1F receptor.
Materials and Reagents
-
Cell Membranes: Cell membranes prepared from a stable cell line overexpressing the human 5-HT1F receptor (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: [³H]-Sumatriptan or another suitable 5-HT1F receptor radioligand.
-
Test Compound: LY 344864 (S-enantiomer).
-
Non-specific Binding Control: Serotonin (5-HT) or another high-affinity 5-HT1F receptor agonist/antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.2 mM EDTA, and 0.1% ascorbic acid.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for counting radioactivity.
-
96-well microplates: For performing the assay.
-
Glass fiber filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation counter: To measure the radioactivity on the filters.
-
Protein Assay Kit: To determine the protein concentration of the membrane preparation.
Experimental Workflow
Caption: Workflow for the 5-HT1F Receptor Binding Assay.
Step-by-Step Procedure
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing the 5-HT1F receptor on ice.
-
Homogenize the membranes in cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Dilute the membranes to the desired final concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding (TB) wells: Add assay buffer.
-
Non-specific Binding (NSB) wells: Add a high concentration of a non-labeled ligand (e.g., 10 µM Serotonin) to saturate the receptors.
-
Test Compound wells: Add varying concentrations of LY 344864.
-
-
Incubation:
-
Add the radioligand (e.g., [³H]-Sumatriptan) to all wells at a concentration at or below its Kd.
-
Add the diluted membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of LY 344864. The resulting curve should be sigmoidal.
-
-
Determine the IC50:
-
The IC50 is the concentration of LY 344864 that inhibits 50% of the specific binding of the radioligand. This can be determined from the competition curve using non-linear regression analysis software (e.g., GraphPad Prism).
-
-
Calculate the Ki:
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathway
LY 344864 is an agonist at the 5-HT1F receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gi/o protein. Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: 5-HT1F Receptor Signaling Pathway.
References
- 1. Interpretation of Scatchard plots for aggregating receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discoverx.com [discoverx.com]
- 3. ChemiSCREEN™ 5-HT6 Serotonin Receptor Membrane Preparation [discoverx.com]
- 4. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 5. revvity.com [revvity.com]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Measuring the Effects of LY344864 on Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, plasma protein extravasation (PPE), and the release of pro-inflammatory mediators from sensory nerve endings. This process is critically implicated in the pathophysiology of various conditions, most notably migraine headaches. A key neuropeptide involved in neurogenic inflammation is the calcitonin gene-related peptide (CGRP), which is released from trigeminal sensory neurons and mediates potent vasodilation.
LY344864, the S-enantiomer of a potent and selective 5-HT1F receptor agonist, has emerged as a valuable pharmacological tool for investigating the modulation of neurogenic inflammation. Activation of the 5-HT1F receptor, located on trigeminal nerve terminals, has been shown to inhibit the release of CGRP and consequently attenuate dural plasma protein extravasation. These application notes provide detailed protocols for measuring the inhibitory effects of LY344864 on two key aspects of neurogenic inflammation: dural plasma protein extravasation and CGRP release from trigeminal ganglion neurons.
Mechanism of Action: LY344864 in Neurogenic Inflammation
LY344864 exerts its anti-inflammatory effects by acting as a selective agonist at the 5-HT1F receptor, a G-protein coupled receptor. The binding of LY344864 to the 5-HT1F receptor on presynaptic trigeminal neurons initiates an intracellular signaling cascade that ultimately leads to the inhibition of neurotransmitter and neuropeptide release, most notably CGRP. This inhibition of CGRP release from perivascular sensory nerve terminals in the dura mater prevents the subsequent vasodilation and increase in vascular permeability, thereby mitigating neurogenic inflammation.
Quantitative Data Summary
The following tables summarize the quantitative effects of LY344864 and the closely related selective 5-HT1F agonist, lasmiditan, on key measures of neurogenic inflammation.
Table 1: Effect of Intravenous LY344864 on Dural Plasma Protein Extravasation in Rats
| Compound | Dose (mg/kg, i.v.) | Route | Species | Model | Effect | Reference |
| LY344864 | 1 | Intravenous | Rat | Trigeminal Ganglion Stimulation | Potent Inhibition | [1] |
| LY344864 | Not specified | Oral | Rat | Trigeminal Ganglion Stimulation | Potent Inhibition | [1] |
Note: While the exact dose-response data from the primary literature is not publicly available, Phebus et al. (1997) describe the inhibition as "potent". Further dose-ranging studies would be required to determine a precise ED50.
Table 2: Effect of Lasmiditan on KCl-Stimulated CGRP Release from Rodent Trigeminal Tissues (ex vivo)
| Tissue | Compound | Concentration (µM) | Inhibition of Stimulated CGRP Release (%) | Species | Reference |
| Dura Mater | Lasmiditan | 30 | ~60% | Mouse | [2] |
| Trigeminal Ganglion | Lasmiditan | 30 | ~72% | Mouse | [2] |
| Trigeminal Nucleus Caudalis | Lasmiditan | 30 | ~67% | Mouse | [2] |
Note: Data for lasmiditan, a highly selective 5-HT1F agonist, is presented as a proxy for the expected effects of LY344864 on CGRP release. The similar mechanism of action suggests that LY344864 would produce comparable dose-dependent inhibition.
Experimental Protocols
Protocol 1: Measurement of Dural Plasma Protein Extravasation in Rats
This protocol details the in vivo measurement of plasma protein extravasation in the rat dura mater following electrical stimulation of the trigeminal ganglion, a well-established model of neurogenic inflammation.
Materials:
-
LY344864 (S-enantiomer)
-
Anesthetic (e.g., sodium pentobarbital)
-
Evans Blue dye (2% w/v in sterile saline)
-
Formamide
-
Heparinized saline
-
Stereotaxic frame
-
Stimulating electrode
-
Spectrophotometer
Procedure:
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (250-350 g) with an appropriate anesthetic.
-
Cannulate the femoral vein for intravenous administration of LY344864, vehicle, and Evans Blue dye.
-
Mount the animal in a stereotaxic frame and expose the trigeminal ganglion through a craniotomy.
-
-
Drug Administration and Stimulation:
-
Administer the desired dose of LY344864 or vehicle intravenously and allow it to circulate for a predetermined time (e.g., 5-10 minutes).
-
Inject Evans Blue dye (50 mg/kg) intravenously. The dye will bind to plasma albumin.
-
Lower the stimulating electrode onto the surface of the trigeminal ganglion.
-
Stimulate the trigeminal ganglion (e.g., 5 Hz, 1 ms pulse duration, 1.2 mA for 5 minutes).
-
-
Quantification of Extravasation:
-
Following stimulation, allow the tracer to circulate for an additional 5 minutes.
-
Perfuse the animal transcardially with saline to remove intravascular Evans Blue.
-
Carefully dissect the dura mater and weigh the tissue.
-
Extract the Evans Blue from the dura mater by incubating in formamide (e.g., 0.5 mL) at 60°C for 24 hours.
-
Centrifuge the samples and measure the absorbance of the supernatant at approximately 620 nm using a spectrophotometer.
-
Calculate the amount of extravasated Evans Blue in µg per mg of tissue by comparing the absorbance to a standard curve of known Evans Blue concentrations.
-
Protocol 2: Ex Vivo CGRP Release from Trigeminal Ganglion
This protocol describes the measurement of CGRP release from isolated trigeminal ganglia, providing a direct assessment of the inhibitory effect of LY344864 on neuropeptide release from sensory neurons.
Materials:
-
LY344864 (S-enantiomer)
-
Synthetic Interstitial Fluid (SIF) buffer (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)
-
Stimulating agent (e.g., high concentration KCl solution, capsaicin)
-
CGRP ELISA kit
-
Incubator
Procedure:
-
Tissue Dissection:
-
Euthanize a rat or mouse according to approved institutional protocols.
-
Rapidly dissect the trigeminal ganglia and place them in ice-cold SIF buffer.
-
-
CGRP Release Assay:
-
Place individual ganglia in wells of a culture plate containing SIF buffer.
-
Allow the ganglia to equilibrate in an incubator (e.g., 37°C, 5% CO2) for a set period (e.g., 30-60 minutes).
-
Collect the supernatant to measure basal CGRP release.
-
Add fresh SIF buffer containing the desired concentration of LY344864 or vehicle and incubate for a predetermined time (e.g., 15-30 minutes).
-
Replace the drug-containing buffer with a stimulating solution (e.g., SIF with 60 mM KCl or a known concentration of capsaicin) also containing the same concentration of LY344864 or vehicle.
-
Incubate for a defined stimulation period (e.g., 10-15 minutes).
-
Collect the supernatant for measurement of stimulated CGRP release.
-
-
CGRP Quantification:
-
Measure the concentration of CGRP in the collected basal and stimulated samples using a commercially available CGRP ELISA kit, following the manufacturer's instructions.
-
Express the results as the amount of CGRP released (e.g., pg/ganglion) and calculate the percentage inhibition of stimulated CGRP release by LY344864 compared to the vehicle control.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the effects of the selective 5-HT1F receptor agonist, LY344864, on neurogenic inflammation. The dural plasma protein extravasation assay offers a robust in vivo model to assess the overall inhibitory effect of LY344864 on this complex process. The ex vivo CGRP release assay provides a more direct measure of the compound's ability to modulate neuropeptide release from the primary sensory neurons implicated in migraine pathophysiology. Together, these methods are invaluable for the preclinical evaluation of novel anti-migraine therapeutics targeting the 5-HT1F receptor.
References
Application Notes and Protocols: Utilizing LY344864 (S-enantiomer) for Migraine Pathophysiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY344864, the S-enantiomer of its parent compound, is a potent and selective agonist for the serotonin 1F (5-HT1F) receptor.[1][2] Its significance in migraine research stems from its ability to inhibit key pathological processes associated with migraine, such as neurogenic dural inflammation, without causing the vasoconstriction associated with triptans, the current standard of care.[3][4] This characteristic makes LY344864 an invaluable pharmacological tool for elucidating the role of the 5-HT1F receptor in migraine pathophysiology and for the development of novel non-vasoconstrictive anti-migraine therapies.[5][6]
These application notes provide a comprehensive overview of LY344864, including its pharmacological profile, and detailed protocols for its use in key preclinical migraine models.
Pharmacological Profile of LY344864
LY344864 exhibits high affinity and selectivity for the human 5-HT1F receptor. Its binding affinity and functional activity have been characterized in various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity of LY344864
| Receptor Subtype | Ki (nM) | Reference |
| Human 5-HT1F | 6 | [1][2] |
| Human 5-HT1A | 530 | [2] |
| Human 5-HT1B | 549 | [2] |
| Human 5-HT1D | 575 | [2] |
| Human 5-HT1E | 1415 | [2] |
| Human 5-HT2A | >10,000 | |
| Human 5-HT2B | 1695 | [2] |
| Human 5-HT2C | 3499 | [2] |
| Human 5-HT7 | 4851 | [2] |
Table 2: Functional Activity of LY344864
| Assay | Model System | Effect | Potency | Reference |
| Forskolin-Induced cAMP Accumulation | Cells stably transfected with human 5-HT1F receptors | Full agonist, inhibition of cAMP accumulation | IC50 not explicitly stated, but effect is similar in magnitude to serotonin | [1] |
| Neurogenic Dural Plasma Protein Extravasation | Anesthetized rats | Potent inhibition of extravasation | ED50 not explicitly stated, but significant inhibition observed at 1 mg/kg (i.v.) | [1] |
| c-Fos Expression in Trigeminal Nucleus Caudalis | Anesthetized rats (Capsaicin-induced) | Decreased number of c-fos-like immunoreactive cells | ID50 = 0.6 mg/kg | [6] |
| Vasoconstriction of Rabbit Saphenous Vein | In vitro tissue bath | No significant contraction at concentrations effective at 5-HT1F receptors | - | [2] |
Signaling Pathway of 5-HT1F Receptor Activation
The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[7][8] Activation of the 5-HT1F receptor by an agonist like LY344864 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is believed to mediate the therapeutic effects of 5-HT1F agonists in migraine by inhibiting the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anti-migraine effects of LY344864.
Protocol 1: In Vivo Neurogenic Dural Plasma Protein Extravasation in Rats
This model assesses the ability of a compound to inhibit the leakage of plasma proteins from dural blood vessels following stimulation of the trigeminal ganglion, a key event in migraine pathophysiology.
Workflow Diagram:
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
LY344864
-
Vehicle (e.g., saline)
-
Evans Blue dye (2% in saline)
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Physiological monitoring equipment
-
Perfusion pump and saline
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Cannulate the femoral vein for intravenous administration of compounds.
-
Perform a parasagittal craniotomy to expose the dura mater and the superior sagittal sinus.
-
Carefully place a bipolar stimulating electrode on the trigeminal ganglion.
-
Administer LY344864 or vehicle intravenously 15 minutes prior to stimulation.
-
Administer Evans Blue dye (50 mg/kg) intravenously 5 minutes before stimulation.
-
Electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 1.2 mA, 5 ms duration for 5 minutes).
-
After stimulation, wait for a designated time (e.g., 15 minutes) and then perfuse the animal transcardially with saline to remove intravascular dye.
-
Carefully dissect and remove the dura mater.
-
Weigh the dural tissue.
-
Extract the Evans Blue dye from the dura by incubating in formamide (e.g., overnight at room temperature).
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye and express it as µg of dye per mg of tissue.
Protocol 2: In Vitro Forskolin-Induced cAMP Accumulation Assay
This assay determines the functional activity of LY344864 at the 5-HT1F receptor by measuring its ability to inhibit the production of cAMP stimulated by forskolin.
Workflow Diagram:
Materials:
-
Cell line stably expressing the human 5-HT1F receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
LY344864
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Assay buffer (e.g., HBSS with HEPES and BSA)
-
cAMP detection kit (e.g., HTRF, ELISA, or radioligand binding assay)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Culture the 5-HT1F receptor-expressing cells to an appropriate confluency.
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Add varying concentrations of LY344864 or vehicle to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the instructions of the chosen cAMP detection kit.
-
Quantify the intracellular cAMP levels using the detection kit and a compatible plate reader.
-
Plot the concentration-response curve and calculate the IC50 value for LY344864.
Protocol 3: c-Fos Immunohistochemistry in the Trigeminal Nucleus Caudalis (TNC)
This protocol is used to assess the neuronal activation in the TNC, a key relay center for migraine pain, following a noxious stimulus. The inhibitory effect of LY344864 on c-Fos expression provides evidence for its central anti-nociceptive action.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Noxious stimulus (e.g., intracisternal capsaicin or dural application of inflammatory soup)
-
LY344864
-
Vehicle (e.g., saline)
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Cryostat or vibratome
-
Primary antibody against c-Fos
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Anesthetize the rat and administer the noxious stimulus to induce c-Fos expression in the TNC.
-
Administer LY344864 or vehicle (e.g., intraperitoneally or intravenously) at a specified time before or after the stimulus.
-
After a survival period of 2 hours, deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brainstem and post-fix it in 4% paraformaldehyde overnight.
-
Cryoprotect the tissue in a sucrose solution.
-
Cut coronal sections (e.g., 40 µm) of the brainstem containing the TNC using a cryostat or vibratome.
-
Perform immunohistochemistry for c-Fos:
-
Incubate sections in a blocking solution.
-
Incubate with the primary anti-c-Fos antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Visualize the c-Fos positive nuclei using DAB as a chromogen.
-
-
Mount the sections on slides, dehydrate, and coverslip.
-
Count the number of c-Fos immunoreactive nuclei in the TNC using a light microscope and image analysis software.
Conclusion
LY344864 is a critical research tool for investigating the pathophysiology of migraine. Its selectivity for the 5-HT1F receptor and its lack of vasoconstrictor activity allow for the specific interrogation of this receptor's role in mediating migraine pain. The protocols provided herein offer standardized methods for evaluating the efficacy of LY344864 and other 5-HT1F receptor agonists in established preclinical models of migraine, thereby facilitating the discovery and development of novel and safer treatments for this debilitating neurological disorder.
References
- 1. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fluorescence-based method to assess plasma protein extravasation in rat dura mater using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay in Summary_ki [bdb99.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Rate of Extravasation of Plasma Protein in Inflammatory Responses in Guinea-pig Skin Using a Continuous Recording Method - PMC [pmc.ncbi.nlm.nih.gov]
Application of LY 344864 (S-enantiomer) in Parkinson's disease research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor.[1][2][3] While initially investigated for its role in migraine treatment, recent preclinical studies have highlighted its potential neuroprotective effects in the context of Parkinson's disease (PD). This document provides detailed application notes and protocols for the use of LY344864 in PD research, focusing on its mechanism of action related to mitochondrial biogenesis. Mitochondrial dysfunction is a key pathological feature of Parkinson's disease, contributing to the demise of dopaminergic neurons.[1] LY344864 has been shown to induce mitochondrial biogenesis, offering a promising therapeutic strategy to counteract the neurodegenerative process.[1][4]
Mechanism of Action: 5-HT1F Receptor-Mediated Mitochondrial Biogenesis
LY344864 exerts its neuroprotective effects through the activation of the 5-HT1F receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade culminates in the enhanced production of new mitochondria, a process known as mitochondrial biogenesis. This is primarily achieved through the upregulation of the master regulator of mitochondrial biogenesis, peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[5]
The proposed signaling pathway is as follows:
Caption: Proposed signaling pathway of LY344864-induced mitochondrial biogenesis.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of LY344864 in a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease.[1]
Table 1: In Vitro Binding Affinity of LY344864
| Receptor Subtype | Ki (nM) |
| 5-HT1F | 6 |
Source: Phebus et al., 1997[3]
Table 2: Effect of LY344864 on Mitochondrial Biogenesis Markers (in vivo)
| Marker | Brain Region | Fold Change (LY344864 vs. Vehicle) |
| Mitochondrial DNA Content | Striatum | ~1.5 |
| Substantia Nigra | ~1.7 | |
| PGC-1α Protein | Striatum | ~2.0 |
| Substantia Nigra | ~2.5 | |
| NRF1 Protein | Striatum | ~1.8 |
| Substantia Nigra | ~2.2 | |
| TFAM Protein | Striatum | ~1.6 |
| Substantia Nigra | ~2.0 |
Data are estimations based on graphical representations from Scholpa et al., 2018.[1]
Table 3: Neuroprotective and Behavioral Effects of LY344864 (in vivo)
| Parameter | Measurement | 6-OHDA + Vehicle | 6-OHDA + LY344864 |
| Dopaminergic Neuron Survival | % of Tyrosine Hydroxylase Immunoreactivity (vs. control) in Substantia Nigra | ~40% | ~75% |
| % of Tyrosine Hydroxylase Immunoreactivity (vs. control) in Striatum | ~30% | ~65% | |
| Motor Function | Total Distance Traveled (cm) in Open Field Test | ~2000 | ~3500 |
Data are estimations based on graphical representations from Scholpa et al., 2018.[1]
Experimental Protocols
The following are detailed protocols for key experiments involving the application of LY344864 in a mouse model of Parkinson's disease.
Protocol 1: 6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
This protocol describes the creation of a neurotoxin-induced model of Parkinson's disease that mimics the loss of dopaminergic neurons.
Caption: Workflow for generating a 6-OHDA mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Desipramine
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic apparatus
-
Microsyringe pump
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µL. Prepare fresh and keep on ice, protected from light.
-
Animal Preparation: Acclimatize mice for at least one week before surgery. Thirty minutes prior to surgery, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA uptake.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a craniotomy to expose the skull over the target brain region (striatum).
-
6-OHDA Injection: Lower a microsyringe to the stereotaxic coordinates for the striatum. Inject 6-OHDA bilaterally at a slow, controlled rate (e.g., 0.5 µL/min). Leave the needle in place for 5-10 minutes post-injection to allow for diffusion.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring. Allow the animals to recover for at least 7 days before commencing LY344864 treatment to allow for the lesion to develop.
Protocol 2: LY344864 Administration and Behavioral Testing
This protocol details the administration of LY344864 and subsequent behavioral analysis to assess motor function.
Caption: Experimental timeline for LY344864 treatment and behavioral assessment.
Materials:
-
6-OHDA lesioned mice
-
LY344864
-
Vehicle (e.g., saline or DMSO solution)
-
Open field test arena
-
Video tracking software
Procedure:
-
Drug Preparation: Dissolve LY344864 in the appropriate vehicle to a final concentration for a 2 mg/kg dose.
-
Treatment: Seven days post-6-OHDA lesioning, begin daily intraperitoneal (i.p.) injections of either vehicle or LY344864 (2 mg/kg) for 14 consecutive days.[1][2]
-
Behavioral Testing (Open Field Test):
-
Place the mouse in the center of an open field arena (e.g., 40x40 cm).
-
Allow the mouse to explore freely for a set duration (e.g., 15-30 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the recording with video tracking software to quantify parameters such as total distance traveled, average speed, and time spent in the center versus the periphery.
-
Perform this test at baseline (before lesioning), after lesioning but before treatment, and after the 14-day treatment period.
-
Protocol 3: Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is used to visualize and quantify the extent of dopaminergic neuron loss and the neuroprotective effect of LY344864.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit or mouse monoclonal)
-
Secondary antibody (fluorescently-labeled or biotinylated)
-
Mounting medium
-
Fluorescence or bright-field microscope
Procedure:
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA, then cryoprotect in a sucrose solution. Section the brain (e.g., 30-40 µm thick coronal sections) using a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Incubate in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-TH antibody overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the appropriate secondary antibody for 1-2 hours at room temperature.
-
Wash sections in PBS.
-
-
Mounting and Imaging: Mount the sections on slides with mounting medium. Image the substantia nigra and striatum using a microscope.
-
Quantification: Use stereological methods or densitometry to quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.
Protocol 4: Western Blot for Mitochondrial Biogenesis Markers
This protocol quantifies the protein levels of PGC-1α, NRF1, and TFAM to confirm the induction of mitochondrial biogenesis.
Materials:
-
Mouse brain tissue (substantia nigra and striatum)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PGC-1α, anti-NRF1, anti-TFAM, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Dissect the substantia nigra and striatum from fresh or frozen brain tissue. Homogenize the tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.
-
Electrophoresis and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to the loading control (β-actin).
Application in L-DOPA-Induced Dyskinesia Research
To date, there is a lack of specific preclinical studies investigating the effects of LY344864 on L-DOPA-induced dyskinesia (LID). However, the serotonergic system is known to play a significant role in the development and modulation of LID. Specifically, agonists of the 5-HT1A and 5-HT1B receptors have been shown to reduce dyskinesias in animal models of Parkinson's disease.[5][6][7] Given that LY344864 is a serotonin receptor agonist, its potential to modulate LID warrants investigation. Future research could explore whether 5-HT1F receptor activation can influence the aberrant dopamine release from serotonergic terminals that is thought to contribute to LID.
Conclusion
LY344864 presents a novel therapeutic avenue for Parkinson's disease research by targeting mitochondrial dysfunction through the induction of mitochondrial biogenesis. The protocols outlined in this document provide a framework for investigating the neuroprotective and functional benefits of this 5-HT1F receptor agonist in preclinical models of Parkinson's disease. Further research is warranted to fully elucidate the signaling pathways involved and to explore its potential application in mitigating the side effects of current Parkinson's disease therapies, such as L-DOPA-induced dyskinesia.
References
- 1. 5-HT1F receptor-mediated mitochondrial biogenesis for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-hydroxytryptamine 1F Receptor Agonist Induces Mitochondrial Biogenesis and Promotes Recovery from Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined 5-HT1A and 5-HT1B receptor agonists for the treatment of L-DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating mGluR5 and 5-HT1A/1B receptors to treat l-DOPA-induced dyskinesia: effects of combined treatment and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine released from 5-HT terminals is the cause of L-DOPA-induced dyskinesia in parkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: LY 344864 (S-enantiomer) for Investigating Serotonin 5-HT1F Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: LY 344864 is a potent and selective full agonist for the serotonin 5-HT1F receptor.[1][2] Its high affinity for the 5-HT1F subtype, coupled with significantly lower affinity for other serotonergic and non-serotonergic receptors, establishes it as a critical pharmacological tool for elucidating the specific functions of this receptor.[2][3] Notably, LY 344864 can cross the blood-brain barrier, enabling both in vitro and in vivo investigations into the receptor's role in various physiological and pathological processes, including migraine, neuropathic pain, and neurodegenerative diseases.[1][2][4] Unlike triptans, which act on 5-HT1B/1D receptors, 5-HT1F agonists like LY 344864 do not cause vasoconstriction, making them valuable for dissecting neuronal mechanisms from vascular effects.[5][6]
Pharmacological Profile
The selectivity of LY 344864 is paramount to its utility as a research tool. The following tables summarize its binding affinity, functional potency, and in vivo efficacy, highlighting its preferential activity at the 5-HT1F receptor.
Table 1: Binding Affinity Profile of LY 344864 This table presents the dissociation constants (Ki) of LY 344864 for various human serotonin (5-HT) receptors. A lower Ki value indicates a higher binding affinity.[7][8]
| Receptor Subtype | Binding Affinity (Ki) |
| 5-HT1F | 6 nM (0.006 µM) [1][4] |
| 5-HT1A | 0.530 µM[1][4] |
| 5-HT1B | 0.549 µM[1][4] |
| 5-HT1D | 0.575 µM[1][4] |
| 5-HT1E | 1.415 µM[1][4] |
| 5-HT2B | 1.695 µM[1][4] |
| 5-HT2C | 3.499 µM[1][4] |
| 5-HT3A | 3.935 µM[1][4] |
| 5-HT7 | 4.851 µM[1][4] |
Data sourced from studies on cloned human 5-HT receptors.[1][4]
Table 2: Functional Potency and In Vivo Efficacy of LY 344864 This table outlines the functional potency (EC50) in a cell-based assay and the in vivo efficacy (ID50) in a preclinical migraine model. The EC50 is the concentration that produces half of the maximal response, while the ID50 is the dose required to achieve 50% inhibition of a specific biological effect.[9][10]
| Assay | Parameter | Value | Species |
| cAMP Accumulation Assay | EC50 | 3 nM[3] | Human (transfected cells) |
| Neurogenic Dural Inflammation (i.v. admin) | ID50 | 0.6 ng/kg[1][4] | Rat |
| Neurogenic Dural Inflammation (p.o. admin) | ID50 | 1.2 ng/kg[1][4] | Rat |
Mechanism of Action and Signaling Pathways
The 5-HT1F receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein alpha subunit.[5][11] Upon activation by an agonist such as LY 344864, the receptor initiates a signaling cascade that inhibits the enzyme adenylyl cyclase.[5][12] This action reduces the conversion of ATP to cyclic AMP (cAMP), a key intracellular second messenger. The resulting decrease in cAMP levels modulates downstream cellular processes. Additionally, 5-HT1F receptor activation has been shown to inhibit the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and to induce mitochondrial biogenesis, a process crucial for cellular energy and health.[1][5][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY 344864 hydrochloride | 5-HT1F Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]
- 6. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics | Basicmedical Key [basicmedicalkey.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 11. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | 5-HT1F receptor agonism induces mitochondrial biogenesis and increases cellular function in brain microvascular endothelial cells [frontiersin.org]
Troubleshooting & Optimization
Navigating the Solubility Challenges of LY 344864: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges associated with LY 344864, a potent and selective 5-HT1F receptor agonist. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to ensure successful experimental outcomes.
A Note on Stereochemistry: R vs. S Enantiomer
It is important to clarify that the commercially available and extensively studied form of LY 344864 is the (R)-enantiomer , with the chemical name (3R)-N-(3-(dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-fluorobenzamide. While the user query specified the "S-enantiomer," the vast body of scientific literature and supplier information pertains to the R-enantiomer. This guide will, therefore, focus on the solubility and handling of the R-enantiomer of LY 344864, which is the relevant compound for most research applications.
Quantitative Solubility Data
The solubility of LY 344864 hydrochloride, the common salt form, has been determined in various solvents. The following table summarizes this data for easy reference.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 19.39 | 50 |
| DMSO | 38.79 | 100 |
Data is based on the molecular weight of LY 344864 hydrochloride (387.88 g/mol ).
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of LY 344864 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My LY 344864 hydrochloride will not dissolve in aqueous buffer. What should I do?
A1: Direct dissolution in aqueous buffers can be challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% for most cell-based assays).
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it in my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The final concentration in the aqueous medium may be exceeding the compound's solubility limit. Try using a lower final concentration if your experimental design allows.
-
Increase the Volume of Aqueous Medium for Dilution: Adding the DMSO stock to a larger volume of the aqueous medium while vortexing can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Use a Surfactant or Solubilizing Agent: For in vitro assays, the inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final medium can help to maintain the solubility of the compound. The concentration of the surfactant should be optimized to avoid cellular toxicity.
-
Warm the Aqueous Medium: Gently warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your medium.
Q3: What is the recommended solvent for in vivo studies?
A3: For in vivo administration, a common approach is to first dissolve LY 344864 hydrochloride in a minimal amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for injection, such as saline, PBS, or a solution containing a solubilizing agent like PEG400 or Cremophor EL. The final concentration of the organic solvent should be minimized to avoid toxicity. Always perform a small-scale trial to ensure the compound remains in solution in the final vehicle before administering it to animals.
Q4: How should I store my stock solutions of LY 344864?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When stored properly, these solutions are generally stable for several months. Before use, allow the aliquot to thaw completely and come to room temperature, and vortex gently to ensure homogeneity.
Troubleshooting Flowchart for Solubility Issues
Caption: A step-by-step guide to troubleshooting solubility problems with LY 344864.
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of LY 344864 hydrochloride, which can be used for subsequent dilutions in various experimental buffers.
Materials:
-
LY 344864 hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: Based on the molecular weight of LY 344864 hydrochloride (387.88 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 3.879 mg.
-
Weigh the compound: Carefully weigh the calculated amount of LY 344864 hydrochloride powder using an analytical balance and transfer it to a sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the vial for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Experimental Workflow for Solution Preparation
Caption: A workflow for the preparation of a stock solution of LY 344864 hydrochloride.
Signaling Pathway
LY 344864 is a selective agonist for the 5-HT1F receptor, which is a G-protein coupled receptor (GPCR). The primary signaling mechanism of the 5-HT1F receptor involves its coupling to the inhibitory G-protein, Gi. Activation of the 5-HT1F receptor by LY 344864 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function.
5-HT1F Receptor Signaling Pathway
Caption: The signaling cascade initiated by the binding of LY 344864 to the 5-HT1F receptor.
References
Optimizing LY 344864 (S-enantiomer) dosing for maximal efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the use of LY344864, a selective 5-HT1F receptor agonist.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of LY344864?
LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (Gi/o).[2] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] This signaling cascade is believed to mediate the therapeutic effects of LY344864, particularly in the context of migraine, by inhibiting the release of pro-inflammatory neuropeptides like CGRP.[2]
2. What is the selectivity profile of LY344864?
LY344864 exhibits high selectivity for the 5-HT1F receptor. It has a significantly lower affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1E, as well as other receptor families.[1] This high selectivity is advantageous as it minimizes the potential for off-target effects that can be associated with less selective serotonin agonists.
3. What are the recommended solvents and storage conditions for LY344864?
LY344864 hydrochloride is soluble in water up to 50 mM and in DMSO up to 100 mM. For long-term storage, it is recommended to store the compound at +4°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -20°C for up to one year or -80°C for up to two years.
4. What are typical effective doses of LY344864 in preclinical in vivo models?
The effective dose of LY344864 can vary depending on the animal model, the route of administration, and the specific endpoint being measured. In a rat model of neurogenic dural inflammation, intravenous administration of LY344864 inhibited dural protein extravasation with an ID50 of 0.6 ng/kg, while oral administration had an ID50 of 1.2 ng/kg. In a mouse model of Parkinson's disease, daily intraperitoneal injections of 2 mg/kg were shown to be effective. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
5. Does LY344864 cause vasoconstriction?
A key advantage of LY344864 is its lack of significant vasoconstrictive properties.[2] This is in contrast to other serotonin receptor agonists, such as the triptans (5-HT1B/1D agonists), which can cause vasoconstriction and are therefore contraindicated in patients with cardiovascular conditions. The selectivity of LY344864 for the 5-HT1F receptor is responsible for its favorable vascular side-effect profile.[2]
Troubleshooting Guides
Issue: Inconsistent or No Response in In Vitro cAMP Assays
| Possible Cause | Troubleshooting Steps |
| Cell line issues | Ensure cells are healthy and not passaged too many times. Confirm the expression and functionality of the 5-HT1F receptor in your cell line. |
| Incorrect assay conditions | Optimize cell density, stimulation time, and the concentration of forskolin used to stimulate cAMP production. Ensure the lysis buffer is effective. |
| LY344864 degradation | Prepare fresh stock solutions of LY344864. Avoid repeated freeze-thaw cycles. Confirm the integrity of the compound. |
| Low signal-to-background ratio | Use a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Optimize antibody and substrate concentrations in the detection step. |
Issue: High Variability in In Vivo Efficacy Studies
| Possible Cause | Troubleshooting Steps |
| Suboptimal dosing | Perform a thorough dose-response study to identify the optimal dose for your specific animal model and endpoint. |
| Pharmacokinetic variability | Ensure consistent administration of the compound. Consider the formulation and vehicle used for administration. Be mindful of the timing of dosing relative to the experimental endpoint. After an intravenous dose of 1 mg/kg in rats, plasma levels decline over time, while brain cortex levels remain relatively constant for the first 6 hours.[1] |
| Animal model variability | Ensure the animal model is well-established and validated in your laboratory. Control for factors such as age, weight, and sex of the animals. |
| Off-target effects at high doses | While highly selective, at very high concentrations, off-target effects at other 5-HT receptors could potentially contribute to variability. If using high doses, consider including control experiments with antagonists for other 5-HT receptors. |
Quantitative Data
Table 1: Receptor Binding Affinities of LY344864
| Receptor Subtype | Ki (nM) |
| 5-HT1F | 6 [1] |
| 5-HT1A | 530 |
| 5-HT1B | 550 |
| 5-HT1D | 575 |
| 5-HT1E | 1415 |
| 5-HT2A | 3940 |
| 5-HT2B | 1700 |
| 5-HT2C | 3500 |
| 5-HT7 | 4850 |
Table 2: In Vitro Potency of LY344864
| Assay | Cell Line | Parameter | Value |
| Forskolin-induced cAMP accumulation | Cells stably transfected with human 5-HT1F receptors | Agonist Activity | Full agonist, similar in magnitude to serotonin[1] |
Table 3: In Vivo Efficacy of LY344864 in a Rat Model of Neurogenic Dural Inflammation
| Route of Administration | Parameter | Value |
| Intravenous (IV) | ID50 | 0.6 ng/kg |
| Oral (p.o.) | ID50 | 1.2 ng/kg |
Experimental Protocols
1. Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of LY344864 to the 5-HT1F receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1F receptor.
-
Radioligand (e.g., [3H]-LY334370).
-
LY344864 (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of LY344864.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of LY344864 or vehicle.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT1F ligand.
-
Calculate the specific binding at each concentration of LY344864 and determine the Ki value using appropriate software.
-
2. Forskolin-Induced cAMP Accumulation Assay
This protocol outlines a method to assess the functional agonist activity of LY344864.
-
Materials:
-
Cells stably expressing the human 5-HT1F receptor.
-
LY344864.
-
Forskolin.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a specified time.
-
Add varying concentrations of LY344864 to the wells and incubate for a short period.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 value for LY344864's inhibition of forskolin-induced cAMP accumulation.
-
Visualizations
Caption: Signaling pathway of LY344864 via the 5-HT1F receptor.
Caption: Logical workflow for troubleshooting inconsistent in vivo results.
References
Potential off-target effects of LY 344864 (S-enantiomer)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using LY344864. The information focuses on potential off-target effects to help ensure accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of LY344864?
LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor.[1] Its mechanism of action involves binding to this Gi/o-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This activity is thought to mediate its therapeutic effects, particularly in the context of migraine, by inhibiting dural plasma protein extravasation.[1]
Q2: What is the known selectivity profile of LY344864 against other serotonin receptors?
LY344864 displays high selectivity for the 5-HT1F receptor over other serotonin receptor subtypes. While it is most potent at 5-HT1F, it does exhibit measurable affinity and functional activity at other 5-HT receptors, particularly at higher concentrations. For a detailed quantitative comparison, please refer to the data tables below.
Q3: Does LY344864 have vasoconstrictive properties like triptans?
A key characteristic of LY344864 is its lack of significant vasoconstrictor activity.[2] Unlike triptans, which are agonists at 5-HT1B and 5-HT1D receptors known to cause vascular contraction, LY344864 does not induce contraction in isolated rabbit saphenous vein at concentrations well above its affinity for the 5-HT1F receptor.[2] Modest contractile responses were only observed at very high concentrations (>10-5 M) where it may begin to interact with 5-HT1B/1D receptors.[2]
Q4: Are there any known off-target effects beyond the serotonin receptor family?
Q5: What are the potential implications of LY344864's off-target activities in my experiments?
The off-target activities of LY344864, although significantly weaker than its on-target activity, could lead to confounding results, particularly at high concentrations. For example, weak agonism at other 5-HT1 subtypes could contribute to the overall observed effect. When designing experiments, it is crucial to use the lowest effective concentration of LY344864 to maximize selectivity for the 5-HT1F receptor and to include appropriate controls to rule out contributions from off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in functional assays.
-
Possible Cause 1: Off-target receptor activation.
-
Troubleshooting: At high concentrations, LY344864 can activate other 5-HT receptor subtypes. Review the binding affinity and functional activity data in the tables below. If your experimental system expresses multiple 5-HT receptors, consider using a lower concentration of LY344864. If possible, use a selective antagonist for the suspected off-target receptor as a control to see if it blocks the unexpected effect.
-
-
Possible Cause 2: Variability in receptor expression levels.
-
Troubleshooting: The level of 5-HT1F receptor expression in your cell line or tissue preparation can significantly impact the observed functional response. Ensure consistent cell passage numbers and culture conditions. Validate receptor expression levels using techniques such as qPCR, Western blot, or radioligand binding.
-
-
Possible Cause 3: Assay-dependent variability.
-
Troubleshooting: The choice of functional assay (e.g., cAMP inhibition, GTPγS binding, β-arrestin recruitment) can influence the observed potency and efficacy. Ensure your assay conditions are optimized and validated. For cAMP assays, the level of adenylyl cyclase stimulation (e.g., with forskolin) can affect the dynamic range and sensitivity.
-
Issue 2: Discrepancy between binding affinity (Ki) and functional potency (EC50).
-
Possible Cause 1: Receptor reserve.
-
Troubleshooting: In systems with high receptor expression and efficient receptor-effector coupling (receptor reserve), the EC50 for a full agonist like LY344864 can be significantly lower than its Kd. This is a common phenomenon in functional assays. Consider using a receptor alkylating agent to reduce the number of functional receptors and see if the EC50 shifts closer to the Ki.
-
-
Possible Cause 2: Allosteric modulation.
-
Troubleshooting: The presence of endogenous or exogenous allosteric modulators in your assay system could alter the apparent affinity or potency of LY344864. Ensure the purity of your reagents and consider if any components of your assay buffer could have allosteric effects.
-
-
Possible Cause 3: Differences in assay conditions.
-
Troubleshooting: Binding assays and functional assays are often performed under different conditions (e.g., temperature, buffer composition, incubation time). These differences can contribute to discrepancies between Ki and EC50 values. Ensure that you are comparing data generated under as similar conditions as possible.
-
Data Presentation
Table 1: Binding Affinity of LY344864 at Human Serotonin Receptors
| Receptor Subtype | pKi (Mean ± SEM) | Ki (nM) | Reference |
| 5-HT1A | 6.28 ± 0.05 | 525 | [4] |
| 5-HT1B | 6.26 ± 0.04 | 550 | [4] |
| 5-HT1D | 6.24 ± 0.05 | 575 | [4] |
| 5-HT1E | 5.85 ± 0.06 | 1413 | [4] |
| 5-HT1F | 8.22 ± 0.03 | 6 | [1][4] |
| 5-HT2A | < 5.0 | > 10,000 | [4] |
| 5-HT2B | 5.77 ± 0.03 | 1698 | [4] |
| 5-HT7 | 5.31 ± 0.04 | 4898 | [4] |
Table 2: Functional Activity of LY344864 at Human Serotonin Receptors (cAMP Inhibition)
| Receptor Subtype | pEC50 (Mean ± SEM) | Emax (% Inhibition vs. 5-HT, Mean ± SEM) | Reference |
| 5-HT1A | 6.42 ± 0.03 | 82 ± 3 | [4] |
| 5-HT1B | 6.13 ± 0.06 | 80 ± 5 | [4] |
| 5-HT1D | 6.18 ± 0.04 | 88 ± 4 | [4] |
| 5-HT1E | 5.80 ± 0.05 | 95 ± 5 | [4] |
| 5-HT1F | 8.16 ± 0.03 | 100 ± 3 | [4] |
| 5-HT2A | Inactive | - | [4] |
| 5-HT2B | 5.92 ± 0.04 | 75 ± 4 | [4] |
| 5-HT7 | < 5.0 | - | [4] |
Experimental Protocols
1. Radioligand Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of LY344864 for a specific receptor.
-
Materials:
-
Cell membranes expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [3H]5-HT).
-
LY344864 at various concentrations.
-
A known non-specific binding agent (e.g., a high concentration of an unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
96-well microplates and glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of LY344864.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either LY344864, the non-specific binding agent, or buffer for total binding.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at a defined temperature for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and determine the IC50 by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay (General Protocol)
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of LY344864 at a Gi/o-coupled receptor.
-
Materials:
-
Whole cells expressing the target receptor.
-
LY344864 at various concentrations.
-
Forskolin or another adenylyl cyclase activator.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and assay buffer.
-
A compatible plate reader.
-
-
Procedure:
-
Seed cells in a 96- or 384-well plate and culture overnight.
-
Replace the culture medium with assay buffer and pre-incubate with serial dilutions of LY344864.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period at a specific temperature.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP levels against the logarithm of the LY344864 concentration.
-
Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Signaling pathway of LY344864 at the 5-HT1F receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Improving the stability of LY 344864 (S-enantiomer) in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of LY344864 in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for LY344864 powder and stock solutions?
A1: Proper storage is crucial to maintain the integrity of LY344864. For long-term stability, the solid powder form should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for extended stability.
Q2: What is the best solvent for preparing a stock solution of LY344864?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of LY344864. It is soluble in DMSO up to 100 mM. For aqueous buffers, it is sparingly soluble, and it is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.
Q3: My LY344864 solution appears to have precipitated after dilution in my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: You may have exceeded the aqueous solubility limit of LY344864. Try using a lower final concentration in your assay.
-
Optimize DMSO concentration: While minimizing DMSO is often desired, a slightly higher final concentration (generally up to 0.5% is tolerated in many cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the equivalent DMSO concentration to assess any solvent effects.
-
Prepare fresh dilutions: Do not use a solution that has precipitated. It is recommended to prepare fresh dilutions from your stock solution for each experiment.
Q4: I am observing inconsistent results in my experiments. Could this be related to the stability of my LY344864 solution?
A4: Yes, inconsistent results can be a sign of compound instability. Degradation of LY344864 in your experimental solution over the course of the experiment can lead to a decrease in the effective concentration, resulting in variability. It is advisable to assess the stability of LY344864 under your specific experimental conditions (e.g., buffer composition, pH, temperature, and light exposure) over the duration of the assay.
Q5: How can I minimize the degradation of LY344864 in my experimental solutions?
A5: To minimize degradation, consider the following best practices:
-
Prepare solutions fresh on the day of the experiment.
-
Protect solutions from light, especially if they will be incubated for extended periods.
-
Maintain a consistent and appropriate pH for your experimental buffer, as pH can significantly impact the stability of small molecules.
-
Keep solutions on ice when not in immediate use.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Aqueous Buffers
Possible Cause: LY344864 may be unstable in your specific aqueous buffer due to hydrolysis, particularly at non-neutral pH or elevated temperatures.
Troubleshooting Steps:
-
pH Optimization: Assess the stability of LY344864 in buffers with different pH values (e.g., 5, 7.4, and 9) to determine the optimal pH range for your experiments.
-
Temperature Control: If your experiment involves elevated temperatures, evaluate the stability of LY344864 at that temperature over time. Consider shorter incubation times if significant degradation is observed.
-
Buffer Composition: Certain buffer components can catalyze degradation. If possible, test the stability of LY344864 in simpler buffer systems (e.g., Phosphate Buffered Saline - PBS) to identify potential interactions.
Issue 2: Suspected Photodegradation
Possible Cause: Exposure to light, especially UV light, can lead to the degradation of photosensitive compounds. The carbazole moiety in LY344864 suggests potential photosensitivity.
Troubleshooting Steps:
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored tubes and plates to minimize light exposure.
-
Photostability Testing: To confirm photosensitivity, expose a solution of LY344864 to your typical laboratory lighting conditions for the duration of your experiment and compare its concentration or activity to a solution kept in the dark.
Quantitative Data Summary
The following tables summarize key stability and solubility data for LY344864.
Table 1: Solubility of LY344864
| Solvent | Solubility |
| DMSO | ≥ 100 mM |
| Water | Sparingly soluble |
| Ethanol | Sparingly soluble |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | -20°C | Up to several years |
| DMSO Stock Solution | -20°C | Up to 6 months |
| -80°C | Up to 2 years | |
| Aqueous Solutions | 4°C or on ice | Prepare fresh daily |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general method for assessing the stability of LY344864 under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of LY344864 in 100% DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid compound at 60°C for 24 hours. Then, prepare a 100 µM solution in a suitable solvent.
-
Photodegradation: Expose a 100 µM solution of LY344864 (in a transparent container) to a light source (e.g., UV lamp at 254 nm and 365 nm) for 2, 4, 8, and 24 hours. A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC-UV method to determine the percentage of LY344864 remaining.
Protocol 2: Stability-Indicating HPLC-UV Method (General)
This is a general reverse-phase HPLC-UV method that can be optimized for the analysis of LY344864 and its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of LY344864 (likely around its absorbance maximum).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Signaling Pathway of LY344864
LY344864 is a selective agonist for the 5-HT1F receptor, which is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi/o).
Caption: Signaling pathway of LY344864 via the 5-HT1F receptor.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of LY344864 in an experimental solution.
Caption: Workflow for assessing the stability of LY344864.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes.
Caption: Troubleshooting flowchart for inconsistent results.
Troubleshooting inconsistent results in LY 344864 (S-enantiomer) experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with the selective 5-HT1F receptor agonist, LY 344864 (S-enantiomer). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the generation of reliable and consistent experimental data.
Frequently Asked Questions (FAQs)
Q1: What is LY 344864 and what is its primary mechanism of action?
LY 344864 is a potent and selective agonist for the serotonin 1F receptor (5-HT1F), a member of the G protein-coupled receptor (GPCR) family.[1][2] Its primary mechanism of action involves binding to the 5-HT1F receptor, which is coupled to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This signaling cascade is believed to mediate its therapeutic effects, particularly in the context of migraine, by inhibiting the release of pro-inflammatory neuropeptides.
Q2: What are the key pharmacological parameters of LY 344864?
LY 344864 exhibits high affinity and selectivity for the human 5-HT1F receptor. Key in vitro parameters are summarized in the table below. It is important to note that these values can vary slightly between different studies and experimental conditions.
Q3: What are the recommended storage and solubility conditions for LY 344864?
For optimal stability, LY 344864 should be stored as a solid at -20°C. Stock solutions are typically prepared in DMSO and can be stored at -20°C for short periods, although fresh preparations are always recommended for critical experiments. It is soluble in DMSO and to a lesser extent in aqueous solutions. When preparing aqueous dilutions from a DMSO stock, it is crucial to ensure the final DMSO concentration is low and compatible with the experimental system to avoid precipitation and solvent-induced artifacts.
Q4: I am observing significant variability in my IC50/EC50 values for LY 344864. What are the potential causes?
Inconsistent IC50 or EC50 values are a common issue in GPCR research and can stem from several factors:
-
Compound Stability and Solubility: Ensure that your LY 344864 stock solution is properly stored and that the compound remains soluble in your assay buffer at the tested concentrations. Precipitation can lead to a lower effective concentration and thus a higher apparent IC50/EC50.
-
Cell Health and Passage Number: The expression levels of GPCRs can change with cell passage number.[4][5] It is critical to use cells within a consistent and low passage number range for all experiments to ensure reproducible receptor expression.
-
Assay Conditions: Variations in incubation time, temperature, cell density, and serum concentration can all impact the outcome of the experiment. Standardize these parameters across all assays.
-
Enantiomeric Purity: As you are working with the S-enantiomer, verifying its purity is crucial, as the presence of the other enantiomer could potentially interfere with the results.[6][7][8]
Troubleshooting Guides
This section provides a step-by-step guide to help you identify and resolve common issues encountered during experiments with LY 344864.
Issue 1: High Variability in Radioligand Binding Assays
Question: My Ki values for LY 344864 in competition binding assays are inconsistent. What should I check?
Answer:
-
Radioligand Quality and Concentration:
-
Ensure the radioligand is not degraded. Use a fresh batch or one that has been properly stored.
-
Use a radioligand concentration at or below its Kd value for the 5-HT1F receptor to ensure accurate determination of the competitor's Ki.
-
-
Membrane Preparation Quality:
-
Use a consistent protocol for membrane preparation. Inconsistent protein concentration or receptor integrity will lead to variability.
-
Perform a protein quantification assay (e.g., BCA) for every batch of membranes to ensure equal amounts are used in each assay.
-
-
Assay Buffer Composition:
-
The pH, ionic strength, and presence of divalent cations in the binding buffer can influence ligand binding. Ensure the buffer composition is consistent across experiments.
-
-
Incubation Time and Temperature:
-
Ensure the binding reaction has reached equilibrium. Determine the optimal incubation time by performing a time-course experiment.
-
Maintain a constant temperature during incubation.
-
-
Non-Specific Binding:
-
High non-specific binding can obscure the specific binding signal. Optimize the assay to minimize this, for example, by using appropriate blocking agents or by pre-coating filter plates with polyethyleneimine (PEI).
-
Issue 2: Inconsistent Results in cAMP Functional Assays
Question: The inhibitory effect of LY 344864 on forskolin-stimulated cAMP levels is not reproducible. What could be the problem?
Answer:
-
Cell Line Stability:
-
Forskolin Concentration:
-
The concentration of forskolin used to stimulate adenylyl cyclase is critical. A submaximal concentration (e.g., EC80) is often used to provide a sufficient window to observe inhibition. Optimize the forskolin concentration for your specific cell line.
-
-
LY 344864 Concentration and Purity:
-
Verify the concentration of your LY 344864 stock solution.
-
Ensure the enantiomeric purity of the S-enantiomer.[6]
-
-
Incubation Times:
-
Optimize the pre-incubation time with LY 344864 before stimulating with forskolin.
-
The duration of forskolin stimulation should also be optimized and kept consistent.
-
-
Off-Target Effects at High Concentrations:
Quantitative Data Summary
The following tables summarize the key quantitative data for LY 344864.
Table 1: Receptor Binding Affinities (Ki) of LY 344864
| Receptor | Ki (nM) |
| 5-HT1F | 6.0 |
| 5-HT1A | 530 |
| 5-HT1B | 549 |
| 5-HT1D | 575 |
| 5-HT1E | 1415 |
| 5-HT2A | 3935 |
| 5-HT2B | 1695 |
| 5-HT2C | 3499 |
| 5-HT7 | 4851 |
Data compiled from publicly available sources.
Table 2: Functional Potency (EC50) of LY 344864
| Assay Type | Cell Line | Parameter | EC50 (nM) |
| cAMP Inhibition | Stably transfected cells | Inhibition of forskolin-stimulated cAMP | ~3 |
This value can vary depending on the specific cell line and assay conditions.
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of LY 344864 for the 5-HT1F receptor.
Materials:
-
Cell membranes expressing the human 5-HT1F receptor.
-
Radioligand (e.g., [3H]-Serotonin or a selective 5-HT1F antagonist).
-
LY 344864 (S-enantiomer).
-
Non-specific binding control (e.g., high concentration of serotonin or a non-selective 5-HT ligand).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., glass fiber filters pre-coated with 0.5% PEI).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of LY 344864 in binding buffer.
-
In a 96-well plate, add binding buffer, radioligand (at a concentration close to its Kd), and either LY 344864, vehicle, or the non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a defined temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of LY 344864 and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To measure the inhibitory effect of LY 344864 on adenylyl cyclase activity.
Materials:
-
Cells stably expressing the human 5-HT1F receptor.
-
LY 344864 (S-enantiomer).
-
Forskolin.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well cell culture plates.
Procedure:
-
Seed the cells in the appropriate multi-well plates and allow them to attach and grow to the desired confluency.
-
Prepare serial dilutions of LY 344864 in serum-free medium or assay buffer.
-
Aspirate the culture medium from the cells and replace it with the LY 344864 dilutions or vehicle control.
-
Pre-incubate the cells with the compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed, submaximal concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a further defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of LY 344864 and fit the data to a sigmoidal dose-response curve to determine the EC50.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. 5-HT1F receptor - Wikipedia [en.wikipedia.org]
- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 5. researchgate.net [researchgate.net]
- 6. LY 344864 S-enantiomer [myskinrecipes.com]
- 7. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Minimizing Variability in In Vivo Studies of LY344864 (S-enantiomer): A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies involving the selective 5-HT1F receptor agonist, LY344864 (S-enantiomer). By ensuring consistency and reproducibility, researchers can enhance the reliability of their findings and accelerate the drug development process.
Troubleshooting Guide: Addressing Common Sources of Variability
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Inconsistent plasma and brain concentrations of LY344864 across subjects. | 1. Formulation and Administration: - Improperly prepared or unstable drug formulation. - Inaccurate dosing or inconsistent administration technique. 2. Animal-Related Factors: - Genetic differences between animals, even within the same strain.[1] - Variations in age, sex, and health status. - Differences in fasting state affecting absorption. | 1. Formulation and Administration: - Vehicle Selection: Use a consistent and validated vehicle for LY344864. While specific solubility data is not readily available in all literature, common vehicles for similar compounds include saline, phosphate-buffered saline (PBS), or a solution of 5% DMSO and 95% saline. - Formulation Protocol: Develop and strictly adhere to a standardized protocol for drug formulation. Ensure complete dissolution and visual inspection for any precipitation before each administration. - Administration Technique: Ensure all personnel are thoroughly trained in the chosen route of administration (e.g., intraperitoneal, intravenous, oral gavage) to guarantee consistent delivery. 2. Animal-Related Factors: - Animal Strain: Use a single, well-characterized inbred mouse strain from a reputable supplier to minimize genetic variability. Be aware that different strains can exhibit varied behavioral responses and drug metabolism.[2][3] - Standardization: Standardize the age, sex, and weight of the animals used in each experimental group. - Fasting: Implement a consistent fasting period before drug administration, as food can affect drug absorption and bioavailability.[4] |
| High variability in behavioral or physiological readouts. | 1. Experimental Design: - Lack of proper randomization and blinding. - Environmental stressors affecting animal behavior. - Inconsistent timing of experiments. 2. Assay-Related Factors: - Subjectivity in behavioral scoring. - Equipment malfunction or calibration issues. | 1. Experimental Design: - Randomization and Blinding: Randomize animals to treatment groups and blind the experimenters to the treatment conditions to minimize bias. - Acclimatization: Allow sufficient time for animals to acclimate to the housing and experimental environment to reduce stress-induced variability. - Consistent Timing: Conduct experiments at the same time of day to account for circadian rhythms. 2. Assay-Related Factors: - Standardized Protocols: Use clear and objective criteria for behavioral scoring and ensure all observers are trained to these standards. - Equipment Maintenance: Regularly calibrate and maintain all experimental equipment. |
| Unexpected or paradoxical effects of LY344864. | 1. Chiral Instability: - Potential for racemization of the S-enantiomer to the less active or inactive R-enantiomer in the formulation. 2. Off-Target Effects: - Although highly selective, at very high concentrations, off-target effects at other serotonin receptors could occur. 3. Active Metabolites: - Formation of active metabolites with different pharmacological profiles. | 1. Chiral Stability: - Fresh Formulations: Prepare formulations fresh daily and store them under appropriate conditions (e.g., protected from light, refrigerated) to minimize the risk of degradation or racemization. While specific data for LY344864 is limited, studies on other chiral compounds highlight the importance of storage conditions.[5] - Analytical Verification: If unexpected results persist, consider analytical methods such as chiral HPLC to confirm the enantiomeric purity of the dosing solution.[6][7][8][9] 2. Dose-Response: - Dose-Response Curve: Establish a clear dose-response relationship to ensure that the doses used are within the selective range for the 5-HT1F receptor.[10] 3. Metabolism: - Metabolite Profiling: While detailed metabolic pathways for the S-enantiomer are not extensively published, be aware that drug metabolism can be a source of variability. In cases of highly inconsistent results, exploring potential active metabolites through techniques like LC-MS/MS could be considered.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of LY344864?
While a universally validated vehicle is not consistently reported across all studies, a common starting point for parenteral administration of lipophilic compounds like LY344864 is a solution containing a small percentage of a solubilizing agent such as DMSO (e.g., 5-10%) in saline or PBS. It is crucial to ensure the final concentration of the solubilizing agent is well-tolerated by the animal model and does not have pharmacological effects of its own. For oral administration, a suspension in a vehicle like 0.5% methylcellulose in water is often used. It is highly recommended to perform a small pilot study to confirm the solubility and stability of LY344864 in the chosen vehicle and to assess for any adverse reactions in the animals.
Q2: How important is the genetic background of the mouse strain in studies with LY344864?
The genetic background of the mouse strain is a critical factor that can significantly influence the outcome of in vivo studies with serotonergic compounds. Different inbred strains can have variations in drug metabolism, receptor expression, and baseline behaviors, all of which can contribute to variability.[2][3] For instance, studies with 5-HT1A receptor knockout mice have shown that the genetic background can modulate the behavioral phenotype.[12] Therefore, it is essential to select a single, appropriate inbred strain and report it clearly in any publications. If comparing results across studies, be mindful of potential differences arising from the use of different strains.
Q3: What are the known downstream signaling pathways of the 5-HT1F receptor?
The 5-HT1F receptor is a G-protein coupled receptor (GPCR). Its activation is primarily negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] There is also evidence suggesting that it may be involved in other signaling cascades, such as the activation of the MAPK/ERK pathway.[5] Understanding these pathways can help in the design of pharmacodynamic assays to confirm receptor engagement in your model.
Q4: Can the S-enantiomer of LY344864 undergo racemization?
As LY344864 is a chiral molecule, the potential for the active S-enantiomer to convert to the R-enantiomer (racemization) exists, particularly under certain storage conditions or in specific formulations. While specific studies on the chiral stability of LY344864 are not widely available, it is a critical factor to consider for ensuring the administration of the active compound. To minimize this risk, it is best practice to prepare formulations fresh before each experiment and store the stock compound under manufacturer-recommended conditions. If there are persistent and unexplained inconsistencies in your results, analytical validation of the enantiomeric purity of your dosing solutions may be necessary.[5]
Experimental Protocols and Visualizations
To further aid in experimental design and understanding, the following sections provide a detailed experimental protocol for assessing brain penetration and diagrams of key pathways.
Experimental Protocol: Assessment of Plasma and Brain Concentrations of LY344864
This protocol outlines a general procedure for determining the pharmacokinetic profile of LY344864 in rodents.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (or a specified mouse strain) with a consistent age and weight range.
-
House animals individually with ad libitum access to food and water (unless fasting is part of the experimental design) in a temperature and light-controlled environment (12-hour light/dark cycle).
-
Acclimate animals to the facility for at least one week before the experiment.
-
-
Drug Formulation and Administration:
-
Prepare a 1 mg/mL solution of LY344864 in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline.
-
Administer a single intravenous (IV) injection of 1 mg/kg LY344864 via the tail vein.
-
-
Sample Collection:
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-injection, collect blood samples (approximately 0.2 mL) from the saphenous vein into EDTA-coated tubes.
-
Immediately centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
At the final time point, euthanize the animals via an approved method and perfuse transcardially with cold saline.
-
Harvest the brain and dissect the cortex on a cold plate.
-
Store all plasma and brain tissue samples at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma:
-
Perform protein precipitation by adding three volumes of acetonitrile containing an appropriate internal standard to one volume of plasma.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Analyze the supernatant using a validated LC-MS/MS method for the quantification of LY344864.
-
-
Brain:
-
Homogenize the brain cortex tissue in four volumes of a suitable buffer (e.g., PBS).
-
Perform protein precipitation on the homogenate as described for plasma.
-
Analyze the supernatant using a validated LC-MS/MS method.
-
-
-
Data Analysis:
-
Calculate the plasma and brain concentrations of LY344864 at each time point.
-
Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
The following diagrams illustrate key concepts related to LY344864 in vivo studies.
References
- 1. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Within-strain variation in behavior differs consistently between common inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral differences among fourteen inbred mouse strains commonly used as disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 9. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHARACTERIZATION OF THE IN VITRO METABOLISM OF SELECTIVE ANDROGEN RECEPTOR MODULATOR USING HUMAN, RAT, AND DOG LIVER ENZYME PREPARATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT1F receptor agonists inhibit neurogenic dural inflammation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 5-HT- and FMRFa-activated signaling pathways interact at the level of the Erk MAPK cascade: potential inhibitory constraints on memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Brain Penetration of LY344864 (S-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the brain penetration of LY344864, a selective 5-HT1F receptor agonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research and development efforts.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Question: My in vivo experiments show low brain concentrations of LY344864 despite achieving adequate plasma levels. What are the potential causes and how can I troubleshoot this?
Answer:
Low brain-to-plasma concentration ratios are a common challenge for many central nervous system (CNS) drug candidates. Several factors could be contributing to the poor brain penetration of LY344864 in your model. Here’s a step-by-step troubleshooting guide:
-
Verify Physicochemical Properties: The inherent properties of a compound are primary determinants of its ability to cross the blood-brain barrier (BBB).
-
Lipophilicity (LogP): Is the LogP of your batch of LY344864 within the optimal range for BBB penetration (typically 1-3)? Deviations could suggest impurities or degradation.
-
Ionization (pKa): The pKa of LY344864 influences its charge at physiological pH. A high proportion of the ionized form will limit passive diffusion across the BBB. Ensure your formulation pH is optimized.
-
Molecular Weight: While LY344864 has a molecular weight conducive to passive diffusion, ensure you are using the correct value in any predictive models.
-
-
Investigate Efflux Transporter Activity: LY344864 may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.
-
In Vitro Efflux Assays: Conduct a bidirectional transport assay using a cell line overexpressing P-gp (e.g., MDCK-MDR1). A significantly higher basal-to-apical transport compared to apical-to-basal transport would indicate active efflux.
-
In Vivo Co-administration Studies: Administer LY344864 with a known P-gp inhibitor (e.g., verapamil or cyclosporin A) in your animal model. A significant increase in the brain-to-plasma ratio of LY344864 in the presence of the inhibitor would confirm its role as a P-gp substrate.
-
-
Assess Plasma Protein Binding: A high degree of binding to plasma proteins leaves less free drug available to cross the BBB.
-
Equilibrium Dialysis: Perform equilibrium dialysis to determine the fraction of LY344864 unbound in plasma (fu,p). If fu,p is very low, this could be a limiting factor.
-
-
Evaluate Formulation and Route of Administration: The formulation can impact solubility, stability, and absorption, all of which can indirectly affect brain penetration.
-
Solubility: Is LY344864 fully solubilized in your vehicle? Precipitation upon administration can lead to variable and low exposure.
-
Route of Administration: Intravenous (IV) administration provides the most direct measure of brain penetration by bypassing absorption limitations. If using other routes, ensure adequate absorption and first-pass metabolism are not confounding your results.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of LY344864 that may influence its brain penetration?
A1: The following table summarizes the known and predicted physicochemical properties of LY344864. A comparison with the more recent, brain-penetrant 5-HT1F agonist, lasmiditan, is also provided.
| Property | LY344864 | Lasmiditan | Significance for Brain Penetration |
| Molecular Weight ( g/mol ) | 351.42 (Free Base) | 377.36 | Both are within the generally accepted range (<500 g/mol ) for passive diffusion across the BBB. |
| LogP (Predicted) | ~3.5 | ~2.8 | A LogP between 1 and 3 is often considered optimal for BBB penetration. The higher predicted LogP of LY344864 might contribute to increased non-specific binding to lipids, potentially limiting free concentration in the brain. |
| pKa (Predicted) | ~8.5 (Basic) | ~7.8 (Basic) | At physiological pH (7.4), a significant portion of both compounds will be ionized. This can reduce passive diffusion. |
| Topological Polar Surface Area (TPSA) (Ų) | 55.1 | 78.5 | TPSA is a predictor of hydrogen bonding capacity. Values <90 Ų are generally favorable for BBB penetration. |
Q2: Is there any evidence to suggest that LY344864 is a substrate for efflux transporters like P-glycoprotein?
Q3: What in vitro models can I use to assess the blood-brain barrier permeability of LY344864 and its analogs?
A3: Several in vitro models can provide valuable insights into BBB permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay that models passive diffusion across the BBB. It is useful for early-stage screening of compound libraries to rank order them based on their passive permeability.
-
In Vitro Transwell BBB Model: This model utilizes a monolayer of brain endothelial cells (e.g., hCMEC/D3) grown on a semi-permeable membrane to mimic the BBB. It can be used to assess both passive permeability and the involvement of active transport mechanisms. Co-culture models incorporating astrocytes and pericytes can further enhance the physiological relevance of this model.
Q4: What is the recommended in vivo technique for accurately measuring the unbound brain concentration of LY344864?
A4: In vivo microdialysis is the gold standard for measuring unbound drug concentrations in the brain extracellular fluid. This technique involves implanting a small probe into a specific brain region of a freely moving animal. The probe is continuously perfused with a physiological solution, and the drug diffuses from the brain tissue into the perfusate, which is then collected and analyzed. This method provides a dynamic profile of the pharmacologically active, unbound drug concentration at the target site.
Q5: Are there any known strategies to improve the brain penetration of LY344864 or similar compounds?
A5: Yes, several medicinal chemistry and formulation strategies can be employed:
-
Structural Modification:
-
Reduce pKa: Modifying the structure to lower the pKa can decrease the degree of ionization at physiological pH, thereby enhancing passive diffusion.
-
Masking Polar Groups: Introducing lipophilic moieties to mask polar functional groups can increase LogP. However, this must be balanced to avoid excessive lipophilicity.
-
Prodrugs: A lipophilic, inactive prodrug can be designed to cross the BBB and then be converted to the active drug in the brain.
-
-
Formulation Strategies:
-
Nanoparticle Delivery: Encapsulating LY344864 in nanoparticles (e.g., liposomes or polymeric nanoparticles) can facilitate its transport across the BBB.
-
Intranasal Delivery: This route can bypass the BBB to some extent by allowing direct access to the CNS via the olfactory and trigeminal nerves.
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of LY344864 across an artificial lipid membrane mimicking the BBB.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)
-
LY344864 and control compounds (high and low permeability)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dodecane
-
Porcine brain lipid
-
96-well UV-Vis plate reader
Method:
-
Prepare a 10 mg/mL stock solution of LY344864 in DMSO.
-
Prepare the artificial membrane by coating the filter of the donor plate with a solution of porcine brain lipid in dodecane.
-
Prepare the donor solution by diluting the LY344864 stock solution and control compounds in PBS (pH 7.4) to a final concentration of 100 µM.
-
Add the donor solution to the wells of the donor plate.
-
Add fresh PBS to the wells of the acceptor plate.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for 4-18 hours with gentle shaking.
-
After incubation, determine the concentration of LY344864 in both the donor and acceptor wells using a UV-Vis plate reader at the appropriate wavelength.
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VA * VD) / ((VA + VD) * A * t)
-
Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA and VD are the volumes of the acceptor and donor wells, A is the area of the membrane, and t is the incubation time.
-
Protocol 2: In Vitro Transwell BBB Assay using hCMEC/D3 Cells
Objective: To determine the bidirectional permeability of LY344864 across a human brain endothelial cell monolayer.
Materials:
-
hCMEC/D3 cells
-
Transwell inserts (e.g., 12-well format, 0.4 µm pore size)
-
Collagen-coated plates
-
Endothelial cell growth medium
-
LY344864
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS system for quantification
Method:
-
Seed hCMEC/D3 cells onto collagen-coated Transwell inserts at a density of 2.5 x 104 cells/cm2.
-
Culture the cells for 5-7 days until a confluent monolayer is formed.
-
Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
For the apical-to-basolateral (A-B) permeability assay, add LY344864 (e.g., 10 µM) to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
For the basolateral-to-apical (B-A) permeability assay, add LY344864 to the basolateral chamber and collect samples from the apical chamber.
-
Quantify the concentration of LY344864 in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both directions:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
Protocol 3: In Vivo Microdialysis for Brain Drug Measurement
Objective: To measure the unbound concentration of LY344864 in the brain extracellular fluid of a freely moving rat.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 20 kDa molecular weight cutoff)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
LY344864 formulation for IV administration
-
LC-MS/MS system for quantification
Method:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula into the desired brain region (e.g., striatum or prefrontal cortex).
-
Allow the animal to recover from surgery for at least 24 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a 60-90 minute equilibration period.
-
Collect baseline dialysate samples for 30-60 minutes.
-
Administer LY344864 intravenously (e.g., 1 mg/kg).
-
Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) for up to 4-6 hours.
-
Simultaneously, collect blood samples at corresponding time points to determine plasma concentrations.
-
Determine the in vivo recovery of the microdialysis probe using the retrodialysis method.
-
Analyze the concentration of LY344864 in the dialysate and plasma samples using LC-MS/MS.
-
Correct the dialysate concentrations for in vivo recovery to obtain the unbound brain concentration.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu).
Visualizations
Signaling Pathway
Caption: 5-HT1F Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for Assessing Brain Penetration.
Troubleshooting Logic
Caption: Troubleshooting Poor Brain Penetration.
Technical Support Center: Synthesis of LY344864 (S-enantiomer)
Welcome to the technical support center for the synthesis of LY344864 (S-enantiomer). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this selective 5-HT1F receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the S-enantiomer of LY344864?
A1: The main challenges in the synthesis of the S-enantiomer of LY344864 revolve around achieving high enantioselectivity and purification. Key difficulties include:
-
Enantioselective Synthesis: Direct asymmetric synthesis of the chiral piperidine precursor or the final amide can be complex, often requiring specialized chiral catalysts or auxiliaries.
-
Chiral Resolution: Separation of the racemic mixture of LY344864 or a key intermediate is a common strategy. However, finding a suitable and efficient resolving agent or chiral chromatography method can be challenging and may lead to significant loss of the desired enantiomer.
-
Purification: The final compound and its intermediates may require extensive purification to remove byproducts, unreacted starting materials, and the undesired enantiomer, impacting the overall yield.
Q2: What are the common methods for obtaining the S-enantiomer of LY344864?
A2: Two primary strategies are employed to obtain the S-enantiomer of LY344864:
-
Asymmetric Synthesis: This approach involves the use of chiral catalysts or starting materials to directly synthesize the desired S-enantiomer. This can be more efficient in terms of atom economy but may require more complex and expensive reagents and stricter reaction control.
-
Chiral Resolution: This method involves the synthesis of a racemic mixture of LY344864 or a suitable precursor, followed by separation of the enantiomers. Common resolution techniques include:
-
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral acid or base to form diastereomeric salts, which can then be separated by crystallization.
-
Chiral Chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to separate the enantiomers.
-
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: While specific side reactions are highly dependent on the chosen synthetic route, general side reactions in the synthesis of similar N-aryl-N-alkyl-benzamides can include:
-
Over-alkylation: If the piperidine nitrogen is not protected, multiple alkylations can occur.
-
Amide Bond Scrambling: Under harsh conditions, the amide bond could potentially undergo hydrolysis or exchange.
-
Racemization: During resolution or subsequent reaction steps, the chiral center could racemize, leading to a loss of enantiomeric purity.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of the S-enantiomer of LY344864.
Problem 1: Low Yield after Chiral Resolution by Diastereomeric Salt Crystallization
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of the desired diastereomeric salt. | - Inappropriate choice of resolving agent.- Suboptimal crystallization solvent.- Incomplete precipitation. | - Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, camphorsulfonic acid).- Test a range of solvents and solvent mixtures to find conditions that maximize the solubility difference between the diastereomers.- Optimize crystallization conditions (temperature, cooling rate, concentration). |
| The obtained salt has low diastereomeric excess (d.e.). | - Co-crystallization of both diastereomers.- Insufficient number of recrystallization steps. | - Perform multiple recrystallizations to enrich the desired diastereomer.- Analyze the d.e. of the salt after each recrystallization step using NMR or HPLC. |
Problem 2: Poor Separation of Enantiomers using Chiral HPLC/SFC
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Co-elution or poor resolution of enantiomers. | - Unsuitable chiral stationary phase (CSP).- Non-optimal mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Systematically vary the mobile phase composition (e.g., ratio of organic modifier to CO2 in SFC, type and concentration of additives). |
| Peak tailing or broad peaks. | - Secondary interactions between the analyte and the stationary phase.- Overloading of the column. | - Add a mobile phase additive (e.g., a small amount of an acid or base) to suppress ionic interactions.- Reduce the amount of sample injected onto the column. |
Experimental Protocols
A generalized experimental protocol for the key amide coupling step to form racemic LY344864 is provided below. The subsequent chiral resolution would follow the troubleshooting guidance above.
Protocol: Amide Coupling to form Racemic LY344864
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzoic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of N-(4-fluorophenyl)-1-methylpiperidin-4-amine (1.0 equivalent) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain racemic LY344864.
Visualizations
Logical Workflow for Obtaining S-LY344864
Caption: A logical workflow for the synthesis of the S-enantiomer of LY344864 via a racemic mixture followed by chiral resolution.
Troubleshooting Decision Tree for Low Enantiomeric Excess
Caption: A decision tree for troubleshooting low enantiomeric excess in the synthesis of S-LY344864.
Interpreting unexpected findings with LY 344864 (S-enantiomer)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using LY 344864, a selective 5-HT1F receptor agonist.
Frequently Asked Questions (FAQs)
FAQ 1: I am not observing the expected inhibitory effect of LY 344864 on adenylyl cyclase activity in my cell-based assay. What could be the issue?
Answer: LY 344864 is a full agonist at the 5-HT1F receptor, which is canonically coupled to a Gi protein.[1] Activation of this pathway should lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. If you are not observing this effect, it could be due to several factors related to your experimental setup, cell system, or the compound itself.
Troubleshooting Guide: No Agonist Effect on cAMP Levels
| Potential Issue | Recommended Action |
| Cell Line Suitability | Confirm that your cell line endogenously expresses the 5-HT1F receptor at a sufficient density. If not, use a cell line stably transfected with the human 5-HT1F receptor.[1] |
| Adenylyl Cyclase Stimulation | The inhibitory effect of a Gi-coupled receptor agonist is only measurable when adenylyl cyclase is stimulated. Ensure you are pre-treating your cells with a stimulator like Forskolin before or concurrently with LY 344864.[1] |
| Compound Integrity | Verify the purity and concentration of your LY 344864 stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound. |
| Assay Sensitivity | Ensure your cAMP detection assay (e.g., HTRF, ELISA, LANCE) is sensitive enough to detect the expected decrease in cAMP levels. Run positive controls with known 5-HT1F agonists or Forskolin alone. |
| Incubation Time/Dose | Optimize the incubation time and concentration range for LY 344864. A full dose-response curve should be generated to determine the EC50. |
Experimental Protocol: In Vitro cAMP Assay
This protocol is adapted from methodologies used to characterize 5-HT1F receptor agonists.[1]
-
Cell Culture: Culture cells (e.g., HEK293) stably expressing the human 5-HT1F receptor in appropriate media. Plate cells in 96-well plates and grow to ~80-90% confluency.
-
Assay Buffer Preparation: Prepare a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of LY 344864 in the stimulation buffer.
-
Cell Treatment:
-
Wash cells once with pre-warmed stimulation buffer.
-
Add the desired concentrations of LY 344864 to the wells.
-
Add an adenylyl cyclase stimulator, such as Forskolin (e.g., 10 µM final concentration).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis & cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions for your specific cAMP detection kit.
-
Perform the cAMP measurement (e.g., using a competitive immunoassay with a fluorescent or luminescent readout).
-
-
Data Analysis:
-
Normalize the data to the response of Forskolin alone (100%) and a vehicle control (0%).
-
Plot the normalized response against the log concentration of LY 344864 and fit a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Signaling Pathway Diagram
Caption: Canonical Gi-coupled signaling pathway for the 5-HT1F receptor.
FAQ 2: I am observing unexpected effects at higher concentrations of LY 344864. Could this be due to off-target binding?
Answer: Yes. While LY 344864 is highly selective for the 5-HT1F receptor, it can interact with other serotonin and adrenergic receptors at higher concentrations, typically in the micromolar range.[2][3] If your experimental results are inconsistent with selective 5-HT1F activation, consider the possibility of off-target effects, especially if using concentrations significantly above its Ki for the 5-HT1F receptor (6 nM).[2][3]
Data Presentation: Binding Affinities (Ki) of LY 344864
| Receptor Target | Binding Affinity (Ki, µM) | Reference |
| Human 5-HT1F | 0.006 | [2][3] |
| Human 5-HT1A | 0.530 | [2][3] |
| Human 5-HT1B | 0.549 | [2][3] |
| Human 5-HT1D | 0.575 | [2][3] |
| Human 5-HT1E | 1.415 | [2][3] |
| Human 5-HT2B | 1.695 | [2][3] |
| Human 5-HT2C | 3.499 | [2][3] |
| Human 5-HT3A | 3.935 | [2][3] |
| Human 5-HT7 | 4.851 | [2][3] |
| Rat α1-adrenergic | 5.06 | [2][3] |
| Rat α2-adrenergic | 3.69 | [2][3] |
Troubleshooting Workflow: Investigating Potential Off-Target Effects
Caption: A logical workflow to troubleshoot unexpected experimental findings.
FAQ 3: My in vivo or tissue bath results show no vasoconstriction, which is different from what is seen with triptans like sumatriptan. Is this an unexpected finding?
Answer: No, this is an expected and key feature of LY 344864 and other selective 5-HT1F agonists (ditans). The vasoconstrictive effects of triptans, which can limit their use in patients with cardiovascular disease, are mediated by the 5-HT1B and 5-HT1D receptors located on vascular smooth muscle.[4][5] LY 344864 was specifically developed to activate the 5-HT1F receptor, which is primarily located on trigeminal neurons and is not involved in vasoconstriction.[4][6] Therefore, the absence of a contractile response in vascular tissues is a confirmation of its selective mechanism of action.
However, some unexpected positive findings have been reported. For example, LY 344864 has been shown to induce mitochondrial biogenesis in models of Parkinson's disease, suggesting a neuroprotective role beyond its anti-migraine effects.[2][3]
Interpreting Key Phenotypic Findings
| Observation | Interpretation | Rationale |
| No vasoconstriction in isolated arteries (e.g., saphenous vein, coronary artery) | Expected Finding. | Confirms selectivity for 5-HT1F over the vasoconstrictor 5-HT1B/1D receptors.[4] |
| Inhibition of dural plasma protein extravasation | Expected Finding. | This is the canonical in vivo model for anti-migraine activity, mediated by inhibiting CGRP release from trigeminal nerves.[1][5] |
| Improved motor function and attenuated neuron loss in a Parkinson's disease model | Unexpected (but published) Finding. | This effect is attributed to 5-HT1F receptor-mediated mitochondrial biogenesis, a non-canonical pathway.[2][3] |
| Altered feeding behavior | Possible Off-Target Effect. | Other 5-HT receptor subtypes (e.g., 5-HT1B, 5-HT2C) are known to strongly regulate feeding.[7] If observed, this may indicate engagement of these receptors at higher doses. |
Diagram: Receptor Selectivity and Vascular Effects
Caption: Comparison of receptor targets for Triptans vs. LY 344864.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1F agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of selected serotonin 5-HT(1) and 5-HT(2) receptor agonists on feeding behavior: possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing LY 344864 (S-enantiomer)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and utilizing LY 344864 (S-enantiomer), a potent and selective 5-HT1F receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is LY 344864 and what is its primary mechanism of action?
A1: LY 344864 is a selective and potent agonist for the serotonin 5-HT1F receptor, with a Ki of approximately 6 nM.[1][2][3] It functions by binding to and activating the 5-HT1F receptor, which is a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][2] More recently, it has been identified as a potent inducer of mitochondrial biogenesis.[1][2]
Q2: How should I store LY 344864 powder and stock solutions?
A2: For long-term storage of the solid compound, it is recommended to store it at +4°C for up to 12 months.[4] Some suppliers suggest that the solid can be stored for up to 6 months.[5] For stock solutions, it is advised to aliquot and store them at -20°C for up to one month, or at -80°C for up to two years to avoid repeated freeze-thaw cycles.[1][5]
Q3: What are the recommended solvents for dissolving LY 344864?
A3: LY 344864 is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM and in water up to 50 mM.[6] For in vivo experiments, ensure the final concentration of DMSO is minimized to avoid solvent-related toxicity.
Q4: Is LY 344864 selective for the 5-HT1F receptor?
A4: Yes, LY 344864 displays over 80-fold selectivity for the 5-HT1F receptor compared to other 5-HT receptor subtypes.[6]
Q5: Can LY 344864 cross the blood-brain barrier?
A5: Yes, studies have shown that LY 344864 can cross the blood-brain barrier to some extent.[1][2][3]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Potential Cause: Compound Degradation
-
Potential Cause: Incorrect Agonist Concentration
-
Solution: Verify the concentration of your stock solution. For functional assays, perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.
-
-
Potential Cause: Cell Health and Density
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase. Optimize cell density for your assay, as too high or too low a density can affect the results.
-
Issue 2: Poor solubility or precipitation of LY 344864 in aqueous buffers.
-
Potential Cause: Exceeding Solubility Limit
-
Solution: While LY 344864 is soluble in water up to 50 mM, its solubility in physiological buffers may be lower.[6] If you observe precipitation, try preparing a more concentrated stock in DMSO and then diluting it into your aqueous buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions, including controls.
-
-
Potential Cause: pH of the Buffer
-
Solution: The solubility of compounds can be pH-dependent. Check the pH of your buffer and adjust if necessary, though be mindful of maintaining physiological conditions for your cells or tissues.
-
Issue 3: Lack of in vivo efficacy.
-
Potential Cause: Inadequate Dosing or Administration Route
-
Solution: Review the literature for effective doses and administration routes in similar animal models. For the neurogenic dural inflammation model in rats, intravenous or oral administration has been shown to be effective.[1][3] In a mouse model of Parkinson's disease, intraperitoneal injections have been used.[7]
-
-
Potential Cause: Compound Metabolism
-
Solution: Consider the pharmacokinetics of LY 344864 in your animal model. The timing of administration relative to the experimental endpoint is crucial.
-
-
Potential Cause: Vehicle Effects
-
Solution: Always include a vehicle-treated control group to ensure that the observed effects are due to the compound and not the solvent.
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of LY 344864
| Property | Value | Reference(s) |
| Molecular Weight | 387.88 g/mol | [4] |
| Formula | C₂₁H₂₂FN₃O·HCl | |
| Purity | >98% | [4] |
| Form | Solid | [4] |
| Ki for 5-HT1F Receptor | 6 nM | [1][2][3] |
| EC50 for 5-HT1F Receptor | 3 nM | [4][6] |
| Solubility in DMSO | up to 100 mM | [4][6] |
| Solubility in Water | up to 50 mM | [6] |
Table 2: Selectivity Profile of LY 344864
| Receptor Subtype | Ki (µM) | Reference(s) |
| 5-HT1A | 0.53 | [4][6] |
| 5-HT1B | 0.55 | [4][6] |
| 5-HT1D | 0.56 | [4][6] |
| 5-HT1E | 1.42 | [4][6] |
| 5-HT2A | 3.94 | [4][6] |
| 5-HT2B | 1.70 | [4][6] |
| 5-HT2C | 3.50 | [4][6] |
| 5-HT7 | 4.85 | [4][6] |
Experimental Protocols
Protocol 1: In Vivo Neurogenic Dural Inflammation Model in Rats
This protocol is adapted from studies demonstrating the efficacy of LY 344864 in a model of migraine.
-
Animal Preparation: Anesthetize male Sprague-Dawley rats. The head of the animal is fixed in a stereotaxic frame.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the superior sagittal sinus to expose the dura mater.
-
Drug Administration: Administer LY 344864 intravenously (i.v.) or orally (p.o.) at the desired dose. For i.v. administration, a typical dose is 1 mg/kg.[3]
-
Induction of Neurogenic Inflammation: After drug administration, electrically stimulate the trigeminal ganglion to induce dural plasma protein extravasation.
-
Quantification: Measure the amount of extravasated Evans blue dye in the dura mater to quantify the level of inflammation. A reduction in dye extravasation in the LY 344864-treated group compared to the vehicle control indicates efficacy.
Protocol 2: In Vivo Parkinson's Disease Model in Mice
This protocol is based on studies investigating the neuroprotective effects of LY 344864-induced mitochondrial biogenesis.
-
Animal Model: Use a chemically-induced model of Parkinson's disease, such as the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.
-
Drug Administration: Administer LY 344864 via intraperitoneal (i.p.) injection. A daily dose of 2 mg/kg for 14 days has been shown to be effective.[7]
-
Behavioral Assessment: Evaluate motor function using tests such as the rotarod or open field test before and after treatment.
-
Histological and Biochemical Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue. Perform immunohistochemistry for tyrosine hydroxylase (TH) to assess the extent of dopaminergic neuron loss in the substantia nigra and striatum. Western blotting or RT-qPCR can be used to measure markers of mitochondrial biogenesis (e.g., PGC-1α, NRF1, TFAM).
Protocol 3: In Vitro Mitochondrial Biogenesis Assay in SH-SY5Y Cells
This protocol allows for the quantification of LY 344864-induced mitochondrial biogenesis in a neuronal cell line.
-
Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions.
-
Treatment: Treat the cells with the desired concentration of LY 344864 or vehicle for a specified period (e.g., 24 hours).
-
Mitochondrial Mass Quantification:
-
Stain the cells with a mitochondria-specific fluorescent dye (e.g., MitoTracker Green FM).
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in mitochondrial mass.
-
-
Mitochondrial DNA (mtDNA) Quantification:
-
Extract total DNA from the cells.
-
Perform quantitative PCR (qPCR) to determine the relative copy number of a mitochondrial gene (e.g., MT-CO1) compared to a nuclear gene (e.g., B2M). An increased ratio of mtDNA to nuclear DNA suggests mitochondrial biogenesis.
-
-
Western Blot for Biogenesis Markers:
-
Lyse the cells and perform Western blot analysis for key proteins involved in mitochondrial biogenesis, such as PGC-1α, NRF1, and TFAM. An upregulation of these proteins is indicative of induced biogenesis.
-
Visualizations
Caption: Signaling pathway of LY 344864 via the 5-HT1F receptor.
Caption: Experimental workflow for the neurogenic dural inflammation model.
Caption: Troubleshooting logic for in vitro experiments with LY 344864.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PGC-1α and PGC-1β Increase Protein Synthesis via ERRα in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. modelorg.com [modelorg.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. 5-HT1F receptor-mediated mitochondrial biogenesis for the treatment of Parkinson's disease. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
Validation & Comparative
A Comparative Guide to the Stereoisomers of LY344864: Unraveling the Role of Chirality in 5-HT1F Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the S-enantiomer (LY344864) and the theoretical R-enantiomer of the potent and selective 5-HT1F receptor agonist. While extensive data exists for the S-enantiomer, this guide also delves into the principles of stereoisomerism to contextualize the potential pharmacodynamic differences and outlines the experimental protocols necessary for a direct comparative analysis.
The Critical Role of Chirality in Pharmacology
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and action. Enantiomers, the two mirror-image forms of a chiral molecule (designated as S and R), can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other. This stereoselectivity can manifest as differences in binding affinity, potency, efficacy, and metabolism. Therefore, the characterization of individual enantiomers is a critical step in drug development.
LY344864 (S-enantiomer): A Profile of a Selective 5-HT1F Receptor Agonist
LY344864 is the S-enantiomer of a chiral compound and is a well-characterized, potent, and selective agonist for the 5-HT1F serotonin receptor.[1] Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathological roles of the 5-HT1F receptor, particularly in the context of migraine.[1]
Quantitative Data for LY344864 (S-enantiomer)
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human 5-HT1F | 6 nM | [1] |
| Functional Activity | Human 5-HT1F | Full Agonist | [1] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
The R-enantiomer of LY344864: An Uncharacterized Entity
A thorough review of the scientific literature reveals a significant gap in the pharmacological characterization of the R-enantiomer of LY344864. To date, no publicly available studies have reported the binding affinity or functional potency of this stereoisomer at the 5-HT1F receptor or other serotonin receptor subtypes. Consequently, a direct quantitative comparison between the S- and R-enantiomers is not possible at this time.
Based on the principles of stereopharmacology, it is highly probable that the R-enantiomer exhibits a different pharmacological profile compared to the S-enantiomer (LY344864). The R-enantiomer could potentially have:
-
Lower affinity and potency at the 5-HT1F receptor.
-
A different selectivity profile , with higher affinity for other serotonin receptors or even other classes of receptors.
-
Antagonistic or partial agonistic properties at the 5-HT1F receptor.
-
No significant biological activity .
The lack of data on the R-enantiomer highlights the importance of synthesizing and evaluating both enantiomers of a chiral drug candidate early in the development process to fully understand its therapeutic potential and potential off-target effects.
Signaling Pathway and Experimental Workflows
5-HT1F Receptor Signaling Pathway
Activation of the 5-HT1F receptor by an agonist like LY344864 initiates a G-protein-mediated signaling cascade. The 5-HT1F receptor is coupled to the inhibitory G-protein, Gαi. Upon agonist binding, Gαi inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
References
Comparative Analysis of LY344864 with Other 5-HT1F Agonists: A Guide for Researchers
This guide provides a detailed comparative analysis of the 5-HT1F receptor agonist LY344864 with other notable compounds in its class, including the more recently developed lasmiditan and established triptans with affinity for the 5-HT1F receptor. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the pharmacological distinctions between these agents.
Introduction to 5-HT1F Receptor Agonists
The 5-HT1F receptor, a G-protein-coupled receptor, has emerged as a key target in the therapeutic landscape of migraine.[1] Agonism at this receptor is believed to inhibit the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are implicated in pain transmission and inflammation, without causing the vasoconstriction associated with 5-HT1B/1D receptor activation.[1] This characteristic offers a safer cardiovascular profile, a significant advantage in treating migraine patients with or at risk of cardiovascular conditions.[1][2] LY344864 was a key tool in elucidating the therapeutic potential of selective 5-HT1F agonism. This guide will compare its properties to other relevant compounds.
Quantitative Comparison of 5-HT1F Agonists
The following tables summarize the binding affinities and functional potencies of LY344864 and other selected 5-HT agonists at human 5-HT1B, 5-HT1D, and 5-HT1F receptors.
Table 1: Comparative Binding Affinity (pKi) of 5-HT Agonists
| Compound | 5-HT1B | 5-HT1D | 5-HT1F |
| LY344864 | 6.3 | 6.2 | 8.2 |
| Lasmiditan | <5 | <5 | 8.43 |
| LY334370 | 6.9 | 6.9 | 8.8 |
| Sumatriptan | 8.0 | 8.3 | 7.6 |
| Naratriptan | 8.5 | 8.6 | 8.4 |
| Zolmitriptan | 8.3 | 9.0 | 7.6 |
| Rizatriptan | 8.0 | 8.4 | 6.6 |
| Dihydroergotamine | 9.2 | 9.4 | 6.6 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data adapted from:[3][4]
Table 2: Comparative Functional Agonist Potency (pEC50) in [³⁵S]GTPγS Assays
| Compound | 5-HT1B | 5-HT1D | 5-HT1F |
| LY344864 | <5 | <5 | 8.72 |
| Lasmiditan | <5 | <5 | 8.43 |
| LY334370 | 5.84 | 6.52 | 9.08 |
| Sumatriptan | 7.5 | 7.8 | 7.1 |
| Naratriptan | 7.8 | 8.1 | 7.9 |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. Data adapted from:[4]
Table 3: Pharmacokinetic Properties of Lasmiditan
| Parameter | Value |
| Bioavailability | ~40% |
| Time to Peak Plasma Concentration (Tmax) | ~1.8 hours |
| Plasma Protein Binding | 55-60% |
| Metabolism | Primarily by non-CYP enzymes |
| Elimination Half-life | ~5.7 hours |
Data for LY344864 is less readily available in a consolidated format. Data adapted from:[5][6][7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: 5-HT1F Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Comparative Selectivity of 5-HT1F Agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize 5-HT1F agonists.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., LY344864) for the 5-HT1F receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT1F receptor.
-
Radioligand: [³H]5-HT (tritiated serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, 10 µM pargyline, and 0.1% ascorbic acid, pH 7.4.[8]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand, such as methiothepin (10 µM).[8]
-
Test Compound: Serial dilutions of LY344864 or other agonists.
-
Instrumentation: 96-well plates, filtration apparatus, glass fiber filters (e.g., Whatman GF/C, pre-soaked in 0.3% polyethyleneimine), and a liquid scintillation counter.[8][9]
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]5-HT (typically at or below its Kd value), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, no test compound is added. For non-specific binding wells, a saturating concentration of a non-labeled ligand is added.
-
Incubation: Add the receptor membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60 minutes at room temperature to reach equilibrium.[8]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay ([³⁵S]GTPγS Binding)
Objective: To determine the functional potency (EC50) and efficacy of a test compound as an agonist at the 5-HT1F receptor.
Materials:
-
Receptor Source: Cell membranes expressing the human 5-HT1F receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine diphosphate (typically 10-30 µM).
-
Test Compound: Serial dilutions of LY344864 or other agonists.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Instrumentation: Similar to the radioligand binding assay.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the assay buffer containing GDP on ice.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Basal and Non-specific Binding: Basal binding is measured in the absence of an agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract basal binding to determine agonist-stimulated binding. Plot the stimulated binding against the logarithm of the agonist concentration. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the resulting dose-response curve.
Conclusion
The comparative analysis reveals a clear progression in the development of 5-HT1F receptor agonists, moving from less selective compounds to highly specific agents. LY344864 demonstrated greater selectivity for the 5-HT1F receptor compared to triptans, providing a valuable pharmacological tool and proof-of-concept for this mechanism.[3] Lasmiditan represents a further refinement, with exceptionally high selectivity and potency for the 5-HT1F receptor and negligible affinity for the 5-HT1B and 5-HT1D subtypes, which are associated with vasoconstriction.[10][11] This high selectivity is the key differentiator and underlies the improved cardiovascular safety profile of lasmiditan.[1][12] The data and protocols presented in this guide offer a robust framework for researchers to evaluate and compare the performance of these and other emerging 5-HT1F agonists.
References
- 1. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lasmiditan: Acute Migraine Treatment Without Vasoconstriction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 9. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 10. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist lasmiditan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT1F agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of LY344864 for the 5-HT1F Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of LY344864 for the 5-hydroxytryptamine (5-HT) 1F receptor. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways and workflows, this document serves as a valuable resource for researchers utilizing or considering LY344864 as a pharmacological tool.
Executive Summary
LY344864 is a potent and selective agonist for the 5-HT1F receptor.[1][2] Experimental data demonstrates its high binding affinity for the 5-HT1F subtype with significantly lower affinity for other serotonin receptors and a wide panel of non-serotonergic sites.[1] Functionally, LY344864 acts as a full agonist at the 5-HT1F receptor, effectively mimicking the action of endogenous serotonin in mediating intracellular signaling cascades.[1][2] This high degree of selectivity makes LY344864 an invaluable tool for elucidating the physiological and pathological roles of the 5-HT1F receptor.
Data Presentation
Table 1: Comparative Binding Affinity of LY344864 at Various Receptors
The selectivity of a compound is primarily determined by its binding affinity (Ki) for its target receptor compared to other receptors. A lower Ki value indicates a higher binding affinity. The data below, summarized from radioligand binding assays, clearly illustrates the high affinity of LY344864 for the human 5-HT1F receptor.
| Receptor Subtype | Ki (nM) | Selectivity Fold (vs. 5-HT1F) |
| 5-HT1F | 6 | - |
| 5-HT1A | 530 | 88.3 |
| 5-HT1B | 549 | 91.5 |
| 5-HT1D | 575 | 95.8 |
| 5-HT1E | 1415 | 235.8 |
| 5-HT2A | 3935 | 655.8 |
| 5-HT2B | 1695 | 282.5 |
| 5-HT2C | 3499 | 583.2 |
| 5-HT7 | 4851 | 808.5 |
| α1-adrenergic (rat) | 5060 | 843.3 |
| α2-adrenergic (rat) | 3690 | 615.0 |
Data sourced from MedchemExpress and Phebus et al., 1997.[1][2]
Table 2: Functional Activity of LY344864 at the 5-HT1F Receptor
Functional assays are crucial to determine the biological effect of a ligand upon binding to its receptor. LY344864 has been characterized as a full agonist at the 5-HT1F receptor, meaning it elicits a maximal response similar to the endogenous ligand, serotonin.[1][2] This activity is typically measured by its ability to inhibit the production of cyclic AMP (cAMP).
| Assay Type | Parameter | Value |
| cAMP Accumulation Assay | Agonist Activity | Full Agonist |
| cAMP Accumulation Assay | EC50 | 3 nM |
Data sourced from Abcam.[3]
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[4] A generalized protocol for a competitive binding assay is as follows:
Objective: To determine the binding affinity (Ki) of LY344864 for various serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype.
-
A specific radioligand for the target receptor (e.g., [3H]5-HT).
-
LY344864 at various concentrations.
-
A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Prepare serial dilutions of LY344864. Prepare the radioligand solution in the assay buffer at a concentration near its dissociation constant (Kd).
-
Assay Setup: In a 96-well microplate, add the assay buffer, either LY344864 at a specific concentration, the non-specific binding agent, or buffer for total binding.
-
Initiation: Add the cell membrane preparation to initiate the binding reaction, followed by the radioligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by non-linear regression of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP), a key second messenger. Since the 5-HT1F receptor is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.[5][6][7]
Objective: To determine the functional potency (EC50) and efficacy of LY344864 at the 5-HT1F receptor.
Materials:
-
A stable cell line expressing the human 5-HT1F receptor (e.g., CHO-K1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
LY344864 at various concentrations.
-
Cell lysis buffer.
-
A commercial cAMP detection kit (e.g., HTRF, LANCE Ultra).
Procedure:
-
Cell Culture: Plate the 5-HT1F receptor-expressing cells in a 96-well plate and grow to confluence.
-
Compound Addition: Pre-incubate the cells with various concentrations of LY344864.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the LY344864 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives a response halfway between the baseline and maximum) and the maximal effect.
Mandatory Visualizations
5-HT1F Receptor Signaling Pathway
The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway.[7] Upon activation by an agonist like LY344864, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. The activated Gαi subunit then inhibits adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP.[5][6]
Caption: The 5-HT1F receptor signaling cascade.
Experimental Workflow for Determining Receptor Selectivity
The process of validating the selectivity of a compound like LY344864 involves a systematic workflow that integrates both binding and functional assays. This ensures a comprehensive understanding of the compound's interaction with its intended target and potential off-target effects.
Caption: Workflow for validating receptor selectivity.
References
- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY 344864 hydrochloride, 5-HT1F agonist (CAS 186544-26-3) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]
- 6. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT1F receptor - Wikipedia [en.wikipedia.org]
Comparative Efficacy of LY344864 (S-enantiomer) in Preclinical Migraine Models
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the efficacy of LY344864, a selective serotonin 5-HT1F receptor agonist, with other relevant compounds in preclinical models of migraine. The data presented is intended to inform researchers, scientists, and drug development professionals on the pharmacological profile and potential therapeutic utility of this compound.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. The "triptan" class of drugs, which are 5-HT1B/1D receptor agonists, have been the standard of care for acute migraine treatment. However, their vasoconstrictive properties, mediated by 5-HT1B receptor activation, preclude their use in patients with cardiovascular risk factors. This has driven the development of a new class of drugs called "ditans," which selectively target the 5-HT1F receptor, aiming to provide anti-migraine efficacy without vasoconstriction. LY344864 is a potent and selective 5-HT1F receptor agonist that has been instrumental as a pharmacological tool to validate this target. This guide compares the in vitro and in vivo efficacy of LY344864 with the clinically approved 5-HT1F agonist lasmiditan and the first-generation triptan, sumatriptan.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
This table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of LY344864, lasmiditan, and sumatriptan for various serotonin (5-HT) receptor subtypes. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.
| Compound | 5-HT1F Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | 5-HT1A Ki (nM) | 5-HT1E Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | 5-HT7 Ki (nM) | 5-HT1F Functional Potency |
| LY344864 | 6[1] | 549 | 575 | 530 | 1415 | 3499 | 1695 | 3499 | 4851 | Full agonist, similar to serotonin[1] |
| Lasmiditan | 2.21[2] | 1043[2] | 1357[2] | 1053[2] | >500 | >500 | >500 | >500 | >500 | pEC50 = 8.68 (cAMP)[3] |
| Sumatriptan | 247 (EC50)[4] | 27[4] | 17[4] | 100[4] | - | - | - | - | - | pEC50 = 7.7 (5-HT1F, cAMP)[3] |
Note: A pEC50 value is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Table 2: In Vivo Efficacy in Preclinical Migraine Models
This table presents the efficacy of LY344864 and sumatriptan in two key preclinical models of migraine: the neurogenic dural inflammation model and the c-fos expression model.
| Compound | Model | Species | Endpoint | Efficacy (ID50) |
| LY344864 | Neurogenic Dural Inflammation | Rat | Inhibition of dural plasma protein extravasation | 0.6 ng/kg (i.v.), 1.2 ng/kg (p.o.)[5] |
| LY344864 | c-fos Expression | Rat | Inhibition of capsaicin-induced c-fos in Trigeminal Nucleus Caudalis | 0.6 mg/kg |
| Sumatriptan | c-fos Expression | Rat | Inhibition of capsaicin-induced c-fos in Trigeminal Nucleus Caudalis | 0.04 mg/kg |
Experimental Protocols
Neurogenic Dural Inflammation Model
This model assesses the ability of a compound to inhibit plasma protein extravasation in the dura mater, a key process in neurogenic inflammation associated with migraine.
-
Species: Male Sprague-Dawley rats.
-
Anesthesia: Animals are anesthetized to ensure no pain or distress.
-
Procedure:
-
The trigeminal ganglion is exposed and electrically stimulated.
-
This stimulation triggers the release of neuropeptides, leading to vasodilation and increased vascular permeability in the dural blood vessels.
-
A fluorescently labeled protein (e.g., Evans blue) is administered intravenously to quantify the extent of plasma protein leakage into the dural tissue.
-
The test compound (e.g., LY344864) is administered either intravenously or orally prior to the trigeminal stimulation.
-
-
Endpoint: The amount of extravasated dye in the dura mater is measured spectrophotometrically. The dose of the compound that causes a 50% reduction in plasma extravasation (ID50) is determined.
c-fos Expression in the Trigeminal Nucleus Caudalis (TNC)
The expression of the immediate-early gene c-fos is used as a marker for neuronal activation. In the context of migraine models, inhibition of c-fos expression in the TNC, a key relay center for craniofacial pain, indicates a potential anti-nociceptive effect.
-
Species: Male rats.
-
Anesthesia: Animals are anesthetized throughout the experiment.
-
Procedure:
-
A noxious stimulus, such as the injection of capsaicin, is administered into the cisterna magna to activate the trigeminovascular system.
-
This activation leads to an increase in neuronal activity and subsequent expression of the c-fos protein in the neurons of the TNC.
-
The test compound is administered prior to the capsaicin injection.
-
After a set period (typically 2 hours), the brainstem is collected and processed for immunohistochemical detection of c-fos protein.
-
-
Endpoint: The number of c-fos-positive neurons in the TNC is quantified. The dose of the compound that produces a 50% inhibition of the c-fos response (ID50) is calculated.
Mandatory Visualization
Signaling Pathway of 5-HT1F Receptor Agonists
The primary mechanism of action for 5-HT1F receptor agonists involves the inhibition of adenylate cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This, in turn, is thought to modulate neuronal excitability and inhibit the release of pro-inflammatory neuropeptides.
Caption: 5-HT1F receptor activation by LY344864 inhibits adenylate cyclase.
Experimental Workflow for Neurogenic Dural Inflammation Model
This diagram outlines the key steps involved in the in vivo neurogenic dural inflammation assay.
Caption: Workflow of the neurogenic dural inflammation experiment.
Logical Relationship of 5-HT1F Agonist Efficacy
This diagram illustrates the logical flow from receptor selectivity to the desired therapeutic outcome for a selective 5-HT1F agonist.
Caption: Rationale for the development of selective 5-HT1F agonists.
References
- 1. [3H]LY334370, a novel radioligand for the 5-HT1F receptor. I. In vitro characterization of binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological profile and clinical prospects of the oral 5-HT1F receptor agonist lasmiditan in the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist lasmiditan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sumatriptan succinate, 5-HT1 receptor agonist (CAS 103628-48-4) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the 5-HT1F Receptor Agonist LY 344864 (S-enantiomer) for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results obtained with LY 344864 (S-enantiomer), a selective 5-HT1F receptor agonist. The objective is to offer a clear perspective on its performance and reproducibility in key preclinical assays, alongside comparisons with alternative compounds. The data presented is collated from multiple studies to highlight the consistency and reliability of findings, a cornerstone of reproducible research.
Executive Summary
LY 344864 is a potent and selective agonist for the 5-HT1F receptor. Its S-enantiomer is specifically utilized for its enhanced binding affinity and selectivity.[1] Preclinical studies have consistently demonstrated its efficacy in models relevant to migraine pathophysiology, primarily through the inhibition of neurogenic dural inflammation. This guide summarizes the key quantitative data regarding its receptor binding profile and functional activity, comparing it with the clinically approved 5-HT1F agonist, lasmiditan, and the broader class of triptans, which also exhibit affinity for other serotonin receptor subtypes. The reproducibility of the experimental findings with LY 344864 is supported by the general consensus across multiple independent studies.
Data Presentation: Comparative Performance
The following tables summarize the binding affinities (Ki) and functional potencies (pEC50 or EC50) of LY 344864, lasmiditan, and sumatriptan (a representative triptan) at key serotonin receptor subtypes implicated in migraine. The data has been compiled from various publications to provide an overview of the reported values.
Table 1: Comparative Binding Affinity (Ki, nM) at Human Serotonin Receptors
| Compound | 5-HT1F | 5-HT1A | 5-HT1B | 5-HT1D |
| LY 344864 (S-enantiomer) | 6 [2] | >1000 | >1000 | >1000 |
| Lasmiditan | 2.21[3] | 1053[3] | 1043[3] | 1357[3] |
| Sumatriptan | ~25 | ~2500 | ~13 | ~5 |
Note: Ki values can vary between studies depending on the experimental conditions. The presented values are representative examples.
Table 2: Comparative Functional Activity (pEC50 / EC50) in cAMP Assays
| Compound | 5-HT1F (pEC50) | 5-HT1B (pEC50) | 5-HT1D (pEC50) |
| LY 344864 (S-enantiomer) | ~8.72 [4] | <5 [4] | <5 [4] |
| Lasmiditan | ~8.43[4] | <5[4] | <5[4] |
| Sumatriptan | ~5.99[4] | ~7.32[4] | ~8.30[4] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of protocols for key experiments cited in this guide.
Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Preparation: Membranes from cells stably expressing the human 5-HT1F receptor are prepared.
-
Incubation: A constant concentration of a suitable radioligand (e.g., [3H]-LY334370) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., LY 344864).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay (cAMP Inhibition)
This assay measures the ability of a compound to activate a Gαi/o-coupled receptor, such as the 5-HT1F receptor, by quantifying the resulting decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Cells stably expressing the human 5-HT1F receptor are cultured and seeded in microplates.
-
Stimulation: The cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production. Subsequently, varying concentrations of the test compound are added.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of cAMP production (EC50) is determined. This is often expressed as the pEC50.
Neurogenic Dural Inflammation Model
This in vivo model is used to assess the potential of compounds to inhibit a key process in migraine pathophysiology.
-
Animal Preparation: Anesthetized rats or guinea pigs are used. The trigeminal ganglion is surgically exposed.
-
Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic inflammation in the dura mater.
-
Measurement of Plasma Extravasation: A dye (e.g., Evans blue) that binds to plasma proteins is injected intravenously. Following stimulation, the dura mater is collected, and the amount of extravasated dye is quantified spectrophotometrically.
-
Drug Administration: The test compound (e.g., LY 344864) is administered, typically intravenously or orally, prior to the trigeminal stimulation to evaluate its inhibitory effect on plasma extravasation.
Visualizations
Signaling Pathway of the 5-HT1F Receptor
The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
References
- 1. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin, 5HT1 agonists, and migraine: new data, but old questions still not answered - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Migraine Research: LY344864 (S-enantiomer) vs. Triptans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LY344864, a selective 5-HT1F receptor agonist, and the triptan class of drugs, which are 5-HT1B/1D receptor agonists, for the acute treatment of migraine. The information presented is intended to support research and development in the field of headache disorders.
Introduction: A Shift in Migraine Treatment Paradigm
Triptans, introduced in the 1990s, revolutionized the acute treatment of migraine by selectively targeting serotonin 5-HT1B and 5-HT1D receptors.[1][2][3] Their mechanism of action involves vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[1][2][4] However, the vasoconstrictor action mediated by the 5-HT1B receptor makes triptans contraindicated in patients with cardiovascular or cerebrovascular conditions.[3][5]
This limitation spurred the development of a new class of migraine therapeutics, the "ditans," which selectively target the 5-HT1F receptor. LY344864 (the S-enantiomer of which is the active form) and its successor, lasmiditan, are prominent examples.[6][7] These compounds are designed to inhibit trigeminal nerve firing and neurotransmitter release without causing the vasoconstriction associated with triptans, offering a potentially safer therapeutic option for a broader range of migraine sufferers.[6][7][8]
Mechanism of Action: Differentiated Signaling Pathways
The fundamental difference between LY344864 and triptans lies in their target receptors and subsequent signaling cascades. Both receptor subtypes, 5-HT1F and 5-HT1B/1D, are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9][10] This reduction in cAMP modulates the release of neurotransmitters, including Calcitonin Gene-Related Peptide (CGRP), a key mediator of migraine pain.[6][7][9][11]
However, the location of these receptors dictates their physiological effects. 5-HT1B receptors are prominently expressed on the smooth muscle of cranial blood vessels, and their activation by triptans leads to vasoconstriction.[1][2] In contrast, 5-HT1F receptors are primarily located on trigeminal neurons, and their activation by LY344864 is believed to directly inhibit neuronal firing and CGRP release without a direct vascular effect.[6][7][9][11]
Data Presentation: Quantitative Comparisons
Receptor Binding Affinity
The selectivity of LY344864 for the 5-HT1F receptor is a key differentiator from triptans, which exhibit high affinity for both 5-HT1B and 5-HT1D receptors. The following table summarizes the binding affinities (Ki in nM or pKi) of LY344864 and several triptans for human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1F (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) |
| LY344864 | 6 | >1000 | >1000 |
| Lasmiditan | 2.2 | >1000 | >1000 |
| Sumatriptan | 18.2 | 13.2 | 5.5 |
| Zolmitriptan | 6.6 | 2.5 | 0.9 |
| Rizatriptan | 295.1 | 8.7 | 5.1 |
| Naratriptan | 10.7 | 5.5 | 4.0 |
| Eletriptan | 8.9 | 5.2 | 3.1 |
| Frovatriptan | 125.9 | 6.6 | 13.5 |
| Almotriptan | 100 | 18.2 | 5.6 |
Note: Data compiled from multiple sources. Absolute values may vary between studies due to different experimental conditions.
Clinical Efficacy
Clinical trials for acute migraine treatments typically assess the percentage of patients who are pain-free at 2 hours post-dose. The following table presents a summary of efficacy data from various clinical trials.
| Treatment | Dose | 2-Hour Pain Freedom (%) | Placebo (%) |
| Lasmiditan | 50 mg | 28-32 | 15-21 |
| 100 mg | 31-39 | 15-21 | |
| 200 mg | 38-41 | 15-21 | |
| Sumatriptan | 50 mg | 22-34 | 9-15 |
| 100 mg | 28-36 | 9-15 | |
| Rizatriptan | 10 mg | 37-42 | 10-18 |
| Eletriptan | 40 mg | 34-37 | 10-19 |
| 80 mg | 38-41 | 10-19 | |
| Zolmitriptan | 2.5 mg | 29-35 | 10-16 |
Note: Data represents a range from multiple clinical trials and meta-analyses. Direct head-to-head comparisons may provide more nuanced insights.
Pharmacokinetic Profiles
Pharmacokinetic parameters influence the onset and duration of action of antimigraine drugs.
| Compound | Tmax (hours) | Half-life (hours) | Oral Bioavailability (%) |
| Lasmiditan | 1.8 | 5.7 | ~40 |
| Sumatriptan | 1.5-2.5 | ~2 | 14 |
| Rizatriptan | 1.0-1.5 | ~2-2.5 | 45 |
| Naratriptan | 2-3 | ~6 | 74 |
| Zolmitriptan | 1.5-2 | ~3 | 40 |
| Eletriptan | ~1.5 | ~4 | ~50 |
| Frovatriptan | 2-4 | ~26 | 24-30 |
| Almotriptan | 1.5-3.5 | ~3.5 | ~70 |
Note: Tmax and half-life can be influenced by formulation and individual patient factors.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., LY344864 or a triptan) for a specific serotonin receptor subtype (e.g., 5-HT1F, 5-HT1B, 5-HT1D).
Materials:
-
Cell membranes from cell lines stably expressing the human recombinant receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]5-HT for 5-HT1F, [125I]iodocyanopindolol for 5-HT1B).
-
Test compound at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes with the radioligand and the non-specific binding control.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Preclinical Model: Dural Plasma Protein Extravasation
Objective: To assess the in vivo efficacy of a compound in a model of neurogenic inflammation relevant to migraine.
Animal Model: Rat or guinea pig.
Procedure:
-
Anesthetize the animal.
-
Administer a fluorescently labeled protein (e.g., Evans blue) intravenously.
-
Expose the dura mater and stimulate the trigeminal ganglion electrically.
-
This stimulation causes the release of CGRP and other neuropeptides, leading to plasma protein extravasation into the dural tissue.
-
Administer the test compound (e.g., LY344864 or a triptan) either before or after the stimulation.
-
After a set period, perfuse the animal and collect the dura mater.
-
Quantify the amount of extravasated labeled protein in the dura.
-
A reduction in protein extravasation in the drug-treated group compared to the vehicle control group indicates efficacy.
Clinical Trial for Acute Migraine Treatment
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population: Adult patients with a history of migraine with or without aura, experiencing 2 to 8 moderate to severe migraine attacks per month.
Primary Endpoint: The proportion of patients who are pain-free at 2 hours after taking the study medication.[12][13][14]
Secondary Endpoints:
-
Proportion of patients with headache relief at 2 hours (pain reduced from moderate/severe to mild or none).
-
Sustained pain freedom from 2 to 24 hours.
-
Absence of the most bothersome symptom (e.g., photophobia, phonophobia, nausea) at 2 hours.
-
Incidence and severity of adverse events.
Procedure:
-
Eligible patients are randomized to receive the investigational drug at one or more dose levels or a matching placebo.
-
Patients are instructed to treat a single migraine attack of moderate to severe intensity.
-
Pain severity and the presence of associated symptoms are recorded at baseline and at specified time points post-dose (e.g., 30, 60, 90, 120 minutes, and 24 hours) in an electronic diary.
-
Use of rescue medication is also recorded.
-
Safety is assessed through the monitoring of adverse events, vital signs, and other relevant clinical assessments.
Experimental Workflow and Logical Relationships
Conclusion
LY344864 and the broader class of 5-HT1F receptor agonists represent a significant advancement in migraine therapy, offering a targeted neuronal mechanism of action that circumvents the cardiovascular liabilities of triptans. While meta-analyses suggest that the most effective triptans may offer slightly greater rates of pain freedom at two hours, the favorable safety profile of the ditans makes them a valuable alternative, particularly for patients with contraindications to triptans. Ongoing research continues to elucidate the full therapeutic potential and place in therapy for this novel class of antimigraine agents.
References
- 1. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 4. A pilot study on clinical pharmacokinetics and preclinical pharmacodynamics of (+)-epicatechin on cardiometabolic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. Lasmiditan mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Serotonin - Wikipedia [en.wikipedia.org]
- 11. Lasmiditan for the Treatment of Migraines With or Without Aura in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy endpoints in migraine clinical trials: the importance of assessing freedom from pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ihs-headache.org [ihs-headache.org]
- 14. Pain freedom after 2 hours should be the primary outcome in controlled trials treating migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of LY 344864 (S-enantiomer) and lasmiditan
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two selective serotonin 5-HT1F receptor agonists: LY344864 (S-enantiomer) and lasmiditan. While both compounds target the same receptor, implicated in the acute treatment of migraine, they emerged from different stages of drug development. Lasmiditan is an FDA-approved medication for migraine, whereas LY344864, particularly its S-enantiomer, has been a valuable preclinical tool for understanding 5-HT1F receptor pharmacology. This comparison synthesizes available preclinical data to offer insights into their respective profiles.
Mechanism of Action: Targeting the 5-HT1F Receptor
Both LY344864 and lasmiditan exert their effects by selectively agonizing the 5-HT1F receptor, a G-protein coupled receptor. Activation of this receptor is believed to inhibit the release of calcitonin gene-related peptide (CGRP) and other neurotransmitters from trigeminal nerve endings, a key mechanism in the pathophysiology of migraine.[1] A significant advantage of targeting the 5-HT1F receptor over the 5-HT1B/1D receptors, the targets of triptans, is the lack of vasoconstrictive activity, making these compounds potentially safer for patients with cardiovascular risk factors.[2][3]
Quantitative Data Comparison
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | LY344864 (Racemate) | Lasmiditan |
| 5-HT1F | 6 nM [5] | 2.21 nM [6] |
| 5-HT1A | 530 nM[2] | 1053 nM[6] |
| 5-HT1B | 549 nM[2] | 1043 nM[6] |
| 5-HT1D | 575 nM[2] | 1357 nM[6] |
| 5-HT1E | 1415 nM[2] | >10,000 nM |
| 5-HT2A | 3935 nM[2] | >5,000 nM |
| 5-HT2B | 1695 nM[2] | >2,000 nM |
| 5-HT2C | 3499 nM[2] | >3,000 nM |
| 5-HT7 | 4851 nM[2] | >3,000 nM |
Table 2: Functional Activity
| Parameter | LY344864 | Lasmiditan |
| Receptor | 5-HT1F | 5-HT1F |
| Functional Response | Full Agonist[5] | Full Agonist[6] |
| Assay | Inhibition of forskolin-induced cAMP accumulation[5] | Inhibition of forskolin-induced cAMP accumulation[7] |
Table 3: In Vivo Preclinical Efficacy
| Model | LY344864 | Lasmiditan |
| Neurogenic Dural Inflammation (Rat) | Potent inhibition of dural protein extravasation[5] | Potent inhibition of dural plasma protein extravasation[6] |
| c-Fos Expression in Trigeminal Nucleus Caudalis (Rat) | Inhibition of c-Fos induction[6] | Blocked expression of c-Fos[1] |
| Medication Overuse Headache Model (Rat) | Not reported | Induced transient cutaneous allodynia, similar to sumatriptan |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol is a generalized procedure based on methodologies described for 5-HT1F receptor binding assays.[7]
-
Membrane Preparation:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1F receptor are cultured to 80-90% confluency.
-
Cells are harvested, washed with PBS, and pelleted by centrifugation.
-
The cell pellet is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, 10 µM pargyline, 0.1% ascorbic acid, pH 7.4).
-
A fixed concentration of radioligand (e.g., [³H]5-HT at a concentration near its Kd).
-
Varying concentrations of the unlabeled competitor (LY344864 or lasmiditan).
-
Cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Filters are washed multiple times with ice-cold wash buffer.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for EC50 determination)
This protocol is based on the principles of measuring the inhibition of forskolin-stimulated cAMP accumulation.[5][7]
-
Cell Culture and Plating:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1F receptor are cultured and seeded into 96- or 384-well plates.
-
Cells are grown to an appropriate confluency.
-
-
Assay Procedure:
-
The culture medium is removed, and cells are washed with a pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES).
-
Cells are pre-incubated with varying concentrations of the test agonist (LY344864 or lasmiditan) for a short period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Forskolin (an adenylate cyclase activator) is added to all wells (except for basal controls) at a final concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM).
-
The plate is incubated for a further defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
The reaction is stopped by adding a lysis buffer provided with the cAMP detection kit.
-
The intracellular cAMP levels are quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in each well is determined from the standard curve.
-
The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the test agonist.
-
The EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.
-
In Vivo Neurogenic Dural Inflammation Model (Rat)
This is a widely used preclinical model to assess the potential efficacy of anti-migraine drugs.[5][6]
-
Animal Preparation:
-
Male Sprague-Dawley or Wistar rats are anesthetized.
-
The trachea is cannulated to ensure a clear airway, and a jugular vein is cannulated for intravenous drug administration.
-
The animal's head is fixed in a stereotaxic frame.
-
-
Surgical Procedure:
-
A craniotomy is performed to expose the dura mater and the middle meningeal artery.
-
A stimulating electrode is placed on the dura mater near the middle meningeal artery.
-
-
Induction of Neurogenic Inflammation:
-
The trigeminal ganglion is electrically stimulated for a set duration (e.g., 5 minutes).
-
This stimulation leads to the release of pro-inflammatory neuropeptides, causing vasodilation and plasma protein extravasation into the dural tissue.
-
-
Drug Administration and Measurement of Extravasation:
-
The test compound (LY344864 or lasmiditan) or vehicle is administered intravenously or orally at a specified time before or after the trigeminal stimulation.
-
A dye that binds to plasma proteins, such as Evans blue, is injected intravenously before the stimulation.
-
After a set period, the animal is euthanized, and the dura mater is removed.
-
The amount of extravasated Evans blue dye in the dura is quantified by spectrophotometry after extraction, which serves as an index of plasma protein extravasation.
-
-
Data Analysis:
-
The amount of extravasated dye in the drug-treated groups is compared to that in the vehicle-treated group.
-
The dose-dependent inhibitory effect of the test compound on neurogenic dural inflammation is determined.
-
Conclusion
Both LY344864 and lasmiditan are potent and selective 5-HT1F receptor agonists. Based on the available data, lasmiditan exhibits a slightly higher binding affinity for the human 5-HT1F receptor compared to the racemate of LY344864. Both compounds demonstrate efficacy in preclinical models of migraine by inhibiting neurogenic dural inflammation, a key process in migraine pathophysiology. The lack of vasoconstrictor activity is a shared and significant advantage of both molecules over traditional triptan-based therapies. While LY344864 has served as an important research tool, lasmiditan has progressed through clinical development to become an approved therapeutic option. Further studies directly comparing the S-enantiomer of LY344864 with lasmiditan would be necessary for a definitive head-to-head assessment of their preclinical profiles.
References
- 1. Evaluation of LY573144 (lasmiditan) in a preclinical model of medication overuse headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY 344864 S-enantiomer [myskinrecipes.com]
- 4. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist lasmiditan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of LY573144 (lasmiditan) in a preclinical model of medication overuse headache - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Enantiomeric Purity Analysis of Chiral Compounds
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of a chiral compound is a critical step in the journey from discovery to a marketed drug. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose. While specific experimental data for the enantiomeric purity analysis of LY344864 is not publicly available, this guide will utilize established methodologies for other pharmaceutical compounds to illustrate the principles and provide a framework for developing a robust analytical strategy for compounds like LY344864.
The separation and quantification of enantiomers, which are non-superimposable mirror images of each other, are paramount as they can exhibit significantly different pharmacological and toxicological profiles. Regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drugs. The primary methods employed for this analysis are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), each with its own set of advantages and ideal applications.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique for enantiomeric purity analysis depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and throughput needs. Below is a comparative summary of the most common techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase and a CSP. | Differential migration of charged enantiomers in an electric field, often with a chiral selector in the background electrolyte. |
| Primary Strengths | Well-established, versatile, wide range of commercially available CSPs, robust and reproducible.[1] | High speed, high efficiency, reduced organic solvent consumption ("greener" technique), suitable for high-throughput screening.[2][3][4] | High separation efficiency, minimal sample and reagent consumption, suitable for charged and highly polar compounds.[5] |
| Common Applications | Routine quality control, stability testing, preparative separations. | High-throughput screening in drug discovery, purification of enantiomers.[2] | Analysis of polar and charged compounds, screening of chiral selectors. |
| Typical Throughput | Moderate to high. | High to very high.[2] | High, especially with multi-capillary systems. |
| Solvent Consumption | High, particularly in normal phase mode. | Low organic solvent usage.[4] | Very low.[5] |
Experimental Protocols: A General Framework
While a specific, validated method for LY344864 is not available, the following sections outline typical experimental protocols for chiral HPLC, SFC, and CE that can serve as a starting point for method development for a novel chiral compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for enantiomeric purity analysis. The key to a successful separation is the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are the most common and versatile.[1]
A General Protocol for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IC) with different mobile phases.
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures with a small amount of an additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer.
-
-
Mobile Phase Optimization: Once a promising column is identified, optimize the mobile phase composition to improve resolution and reduce analysis time. Adjust the ratio of the strong to weak solvent and the concentration of the additive.
-
Parameter Optimization: Fine-tune other parameters such as flow rate, column temperature, and injection volume.
-
Method Validation: Validate the final method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6]
Workflow for Chiral HPLC Method Development
Caption: A generalized workflow for developing and implementing a chiral HPLC method.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has gained popularity due to its speed and reduced environmental impact. It often provides different selectivity compared to HPLC, making it a valuable alternative.
A General Protocol for Chiral SFC Method Development:
-
Initial Screening: Utilize a column switching system to rapidly screen a panel of chiral columns with a generic gradient (e.g., 5% to 40% methanol in CO2 over a few minutes).
-
Modifier and Additive Selection: Evaluate different co-solvents (e.g., methanol, ethanol, isopropanol) and additives to improve peak shape and resolution.
-
Optimization of SFC Parameters: Optimize backpressure, temperature, and flow rate to achieve the best separation.
-
Method Validation: Perform method validation as per regulatory requirements.
Signaling Pathway of Chiral Recognition in Chromatography
Caption: The fundamental principle of chiral recognition leading to separation.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful technique for the separation of charged enantiomers and offers very high efficiency. The most common approach involves the addition of a chiral selector to the background electrolyte (BGE).
A General Protocol for Chiral CE Method Development:
-
Chiral Selector Screening: Screen different types of chiral selectors, with cyclodextrins being the most widely used.[5] Start with neutral cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin) and then charged derivatives if necessary.
-
BGE Optimization: Optimize the pH, concentration, and composition of the background electrolyte. The pH is crucial as it affects the charge of the analyte and the interaction with the chiral selector.
-
Organic Modifier: Add organic modifiers (e.g., methanol, acetonitrile) to the BGE to improve solubility and modify the separation selectivity.
-
Voltage and Temperature Optimization: Optimize the applied voltage and capillary temperature to achieve a balance between analysis time and resolution.
-
Method Validation: Validate the developed method for its intended use.
Conclusion
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. jocpr.com [jocpr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Chiral Resolution of Ondansetron Hydrochloride Enantiomers by High Performance Liquid Chromatography [journal11.magtechjournal.com]
In vivo efficacy comparison of LY 344864 (S-enantiomer) across different animal models
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Selective 5-HT1F Receptor Agonist
LY344864, the S-enantiomer of a potent and selective 5-hydroxytryptamine (5-HT) 1F receptor agonist, has demonstrated significant efficacy in preclinical animal models of migraine and pain. This guide provides a comparative overview of its performance, supported by available experimental data, to aid researchers in evaluating its potential therapeutic applications.
Executive Summary
LY344864 exhibits robust activity in animal models relevant to migraine and pain, primarily through its selective agonism at the 5-HT1F receptor. Key findings from in vivo studies indicate that LY344864 effectively inhibits neurogenic dural inflammation, a key process in migraine pathophysiology, and reduces nociceptive behaviors in models of inflammatory pain. While its efficacy in neuropathic pain and Parkinson's disease models is less documented in publicly available literature, its mechanism of action suggests potential therapeutic avenues worth exploring. A distinguishing feature of LY344864 is its lack of significant vasoconstrictor activity at therapeutic concentrations, a common side effect of other serotonergic agents like triptans used in migraine treatment.
Data Presentation: Efficacy of LY344864 in Various Animal Models
The following tables summarize the quantitative data on the in vivo efficacy of LY344864 across different animal models.
Table 1: Efficacy in a Rat Model of Migraine (Neurogenic Dural Inflammation)
| Animal Model | Administration Route | Dosage Range | Key Efficacy Endpoint | Observed Effect | Citation |
| Rat (Neurogenic Dural Inflammation) | Intravenous | 1 mg/kg | Inhibition of Dural Protein Extravasation | Potent inhibition | [1] |
| Rat (Neurogenic Dural Inflammation) | Oral | Not specified | Inhibition of Dural Protein Extravasation | Potent inhibition | [1] |
Table 2: Efficacy in a Rat Model of Inflammatory Pain (Formalin Test)
| Animal Model | Administration Route | Dosage Range | Key Efficacy Endpoint | Observed Effect | Citation |
| Rat (Formalin-induced inflammatory pain) | Not specified | Not specified | Attenuation of pain behavior | Attenuated inflammatory pain |
Note: Specific quantitative data on dose-response and percentage of inhibition were not available in the reviewed literature abstracts.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Neurogenic Dural Inflammation Model in Rats
This model is a well-established preclinical paradigm for studying migraine pathophysiology and evaluating the efficacy of anti-migraine compounds.
-
Animal Species: Male Inbred F344 rats.[1]
-
Induction of Neurogenic Inflammation: Electrical stimulation of the trigeminal ganglion is performed to induce the release of neuropeptides, leading to plasma protein extravasation in the dura mater.[1]
-
Drug Administration: LY344864 is administered either intravenously or orally prior to the trigeminal ganglion stimulation.[1]
-
Efficacy Measurement: The primary endpoint is the quantification of dural plasma protein extravasation. This is typically measured by spectrophotometric analysis of a dye (e.g., Evans blue) that binds to plasma proteins and extravasates into the dural tissue upon inflammation. The amount of dye extracted from the dura mater is proportional to the degree of inflammation.
-
Comparison: The extent of dye extravasation in LY344864-treated animals is compared to that in vehicle-treated control animals to determine the percentage of inhibition.
Formalin Test in Rats
The formalin test is a widely used model of tonic, localized inflammatory pain.
-
Animal Species: Typically rats or mice.
-
Induction of Pain: A dilute solution of formalin is injected into the plantar surface of one of the hind paws. This induces a biphasic pain response: an early, acute phase (neurogenic pain) followed by a late, tonic phase (inflammatory pain).
-
Drug Administration: LY344864 is administered prior to the formalin injection.
-
Efficacy Measurement: The primary endpoint is the quantification of nociceptive behaviors, such as the amount of time the animal spends licking, biting, or flinching the injected paw. Observations are typically made during both the early and late phases of the response.
-
Comparison: The duration or frequency of pain behaviors in drug-treated animals is compared to that of vehicle-treated controls.
Mandatory Visualizations
Signaling Pathway of LY344864 via the 5-HT1F Receptor
Caption: Signaling cascade initiated by LY344864 binding to the 5-HT1F receptor.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for assessing the in vivo efficacy of LY344864.
References
Assessing the Vasoconstrictive Potential of LY344864: A Comparative Analysis with Other 5-HT Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasoconstrictive properties of LY344864, the S-enantiomer and a selective 5-HT1F receptor agonist, against other serotonin (5-HT) receptor agonists. The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a clear understanding of the pharmacological profile of LY344864 in relation to vascular contractility.
Quantitative Comparison of Vasoconstrictive Activity
The vasoconstrictive potential of LY344864 has been evaluated in various vascular preparations and consistently demonstrates a lack of significant contractile activity compared to agonists targeting 5-HT1B and 5-HT1D receptors. The data summarized in the table below is derived from studies on human and bovine cerebral arteries, as well as rabbit saphenous vein, common tissues for assessing the vascular effects of anti-migraine compounds.
| Compound | Primary Receptor Target(s) | Tissue | Potency (pD2 or EC50) | Maximal Contraction (Emax) |
| LY344864 | 5-HT1F | Human Cerebral Artery | Inactive | No significant contraction [1] |
| Bovine Cerebral Artery | Inactive | No significant contraction [1] | ||
| Rabbit Saphenous Vein | Inactive (up to 10⁻⁴ M) | No contraction [2] | ||
| Sumatriptan | 5-HT1B/1D | Human Cerebral Artery | Lower than 5-HT & Alniditan | Full agonist[1] |
| Bovine Cerebral Artery | Lower than 5-HT & Alniditan | 36 ± 5% of 5-HT Emax[1] | ||
| Rabbit Saphenous Vein | Active | Induces contraction[2] | ||
| Alniditan | 5-HT1B/1D | Human Cerebral Artery | Similar to 5-HT | Full agonist[1] |
| Bovine Cerebral Artery | Similar to 5-HT | 55 ± 3% of 5-HT Emax[1] | ||
| 5-HT (Serotonin) | Non-selective 5-HT | Human Cerebral Artery | - | Reference agonist[1] |
| Bovine Cerebral Artery | - | Reference agonist[1] | ||
| PNU-109291 | 5-HT1D | Human Cerebral Artery | Inactive | No significant contraction[1] |
| Bovine Cerebral Artery | Inactive | No significant contraction[1] |
Key Observation: The rank order of agonist potency for inducing vasoconstriction in both human and bovine cerebral arteries is consistently reported as: 5-HT ≈ alniditan > sumatriptan > > > PNU-109291 = LY344864.[1] This demonstrates that the contractile effects of triptans in cerebral vessels are mediated by 5-HT1B receptors, not 5-HT1D or 5-HT1F receptors.[1]
Experimental Protocols
The following outlines a typical in vitro methodology used to assess the vasoconstrictive properties of 5-HT receptor agonists in isolated blood vessels.
Isolated Tissue Preparation and Mounting
-
Tissue Acquisition: Human and bovine cerebral arteries are obtained from surgical resections or post-mortem, while rabbit saphenous veins are sourced from laboratory animals.
-
Dissection: The blood vessels are carefully dissected in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Ring Preparation: The vessels are cut into ring segments of approximately 4-5 mm in length.
-
Endothelium Removal (Optional): In some studies, the endothelium is denuded by gently rubbing the intimal surface to isolate the direct effects on the vascular smooth muscle.
-
Mounting: The arterial rings are mounted between two stainless steel hooks in organ baths containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
Vasoconstriction Assay
-
Equilibration: The mounted vessel rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension.
-
Viability Check: The contractile capacity of the tissues is assessed by challenging them with a high concentration of potassium chloride (KCl), typically around 45-60 mM.
-
Washout: Following the KCl challenge, the tissues are washed repeatedly with the physiological salt solution and allowed to return to their baseline tension.
-
Cumulative Concentration-Response Curves (CCRC):
-
Agonists (e.g., LY344864, sumatriptan, 5-HT) are added to the organ baths in a cumulative manner, with each subsequent concentration being added only after the response to the previous one has stabilized.
-
A typical concentration range for testing is from 1 nM to 100 µM.
-
-
Data Analysis: The contractile responses are measured as the increase in tension from the baseline. The data for each agonist is used to construct a concentration-response curve, from which the potency (EC50 or pD2) and the maximum response (Emax) are calculated. The Emax is often expressed as a percentage of the maximum contraction induced by KCl or a reference agonist like 5-HT.
Visualizing the Mechanisms
Signaling Pathways
The differential effects of 5-HT receptor agonists on vascular tone are rooted in the distinct signaling pathways coupled to the various receptor subtypes. The diagram below illustrates the proposed pathways for 5-HT1B/1D and 5-HT1F receptors.
Caption: Contrasting signaling pathways of 5-HT receptor subtypes.
Experimental Workflow
The following diagram outlines the logical flow of the in vitro vasoconstriction assay described in the protocols section.
Caption: Workflow for in vitro assessment of vasoconstriction.
Conclusion
The available experimental evidence consistently demonstrates that LY344864, a selective 5-HT1F receptor agonist, does not induce vasoconstriction in relevant vascular models.[1][2] This is in stark contrast to other 5-HT agonists, such as sumatriptan and alniditan, whose vasoconstrictive effects are mediated primarily through the activation of 5-HT1B receptors.[1] The mechanism of action for LY344864 is believed to be neuronal, inhibiting the release of pro-inflammatory neuropeptides, rather than through direct vascular effects.[2] This pharmacological profile suggests that selective 5-HT1F agonists like LY344864 may offer a therapeutic advantage in the treatment of migraine by avoiding the potential cardiovascular side effects associated with the vasoconstriction caused by triptans.
References
- 1. No contractile effect for 5-HT1D and 5-HT1F receptor agonists in human and bovine cerebral arteries: similarity with human coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LY 344864 (S-enantiomer): A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and a step-by-step operational plan for the disposal of LY 344864 (S-enantiomer), a potent and selective 5-HT1F receptor agonist.
Key Properties and Handling Considerations
A summary of the known properties of LY 344864 is presented below to inform handling and disposal decisions.
| Property | Data | Source |
| Chemical Name | N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide | Tocris Bioscience |
| Molecular Formula | C21H22FN3O | MedChemExpress |
| Molecular Weight | 351.42 g/mol | MedChemExpress |
| Biological Activity | Potent, selective 5-HT1F receptor agonist (EC50 = 3 nM) | Tocris Bioscience, R&D Systems |
| Solubility | Soluble in DMSO and water | R&D Systems |
Step-by-Step Disposal Protocol
Researchers must adhere to their institution's specific hazardous waste management policies. The following protocol provides a general framework for the safe disposal of LY 344864 (S-enantiomer).
1. Waste Identification and Segregation:
-
Treat all waste containing LY 344864 (S-enantiomer), including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.[2][4]
-
Do not mix LY 344864 waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react violently or produce hazardous gases.[3][7]
2. Containerization and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting LY 344864 waste. The original container, if in good condition, is often a suitable choice.[3]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "LY 344864 (S-enantiomer)". Include the concentration and quantity of the waste.
-
Keep the waste container securely closed except when adding waste.[2][3][4][7]
3. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][4]
-
Ensure the SAA is a secure, well-ventilated area away from general laboratory traffic.
-
Secondary containment for liquid waste is highly recommended to prevent spills.[7]
4. Disposal Request and Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS office to arrange for pickup and disposal.[4]
-
Do not dispose of LY 344864 (S-enantiomer) down the drain or in the regular trash.[2][5][6][7] Evaporation is not an acceptable method of disposal.[2][5][7]
5. Decontamination of Empty Containers:
-
For empty containers that held LY 344864, triple rinse them with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble).
-
After thorough rinsing and removal or defacing of the original label, the container may be disposed of as regular trash, in accordance with institutional policies.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of LY 344864 (S-enantiomer).
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acs.org [acs.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Protocols for Handling LY 344864 (S-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of LY 344864 (S-enantiomer), a potent and selective 5-HT1F receptor agonist. The following procedural guidance is designed to minimize exposure risk and ensure a safe laboratory environment during all operational phases, including disposal.
Hazard Assessment and Occupational Exposure Banding
Due to the high potency of LY 344864, indicated by its low nanomolar affinity (Ki of 6 nM) and functional activity (EC50 of 3 nM), and the absence of a published Occupational Exposure Limit (OEL), it is recommended to handle this compound under a high level of containment.[1] Based on a performance-based exposure control limit approach, where compounds with limited toxicological data are assigned a default handling category, LY 344864 should be treated as a highly potent compound.[2]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C21H22FN3O | [3] |
| Molecular Weight | 351.42 g/mol | [3] |
| CAS Number | 186544-26-3 | [3] |
| Ki (5-HT1F receptor) | 6 nM | [1] |
| EC50 | 3 nM | |
| Physical State | Solid | Assumed from general compound information |
| Storage Temperature | -20°C for 1 year, -80°C for 2 years | [1] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The required level of PPE is dictated by the specific handling operation.
PPE Requirements by Task
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Low potential for aerosolization) | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - Chemical-resistant apron |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) cartridges- Chemical-resistant disposable suit or coveralls- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Head covering- Disposable sleeves |
| Handling of Liquids/Solutions (e.g., preparing solutions, transfers) | - Chemical splash goggles and face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles and face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
| Spill Cleanup | - Full-face respirator with P100 (or equivalent) cartridges- Chemical-resistant disposable suit or coveralls- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Absorbent materials compatible with the spilled substance |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of LY 344864 should be performed within a designated and controlled area. Engineering controls are the primary means of exposure reduction.
Experimental Workflow
-
Preparation:
-
Designate a specific handling area, such as a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box isolator. For potent compounds, a glove box isolator is the preferred engineering control.
-
Ensure all necessary equipment, including PPE, is assembled and inspected before commencing work.
-
Minimize the quantity of the compound to be handled.
-
-
Weighing (Solid Compound):
-
Perform all weighing operations within the designated containment area (e.g., fume hood or glove box).
-
Use a disposable weigh boat or paper to avoid contamination of balances.
-
Handle the compound gently to prevent aerosolization.
-
-
Solution Preparation:
-
Slowly add the solvent to the solid compound to prevent splashing.
-
Conduct all solution preparation steps within the containment area.
-
-
Post-Handling Decontamination:
-
Decontaminate all work surfaces with an appropriate cleaning agent. A deactivating solution, if available and validated, is preferred.
-
Clean all reusable equipment according to established laboratory procedures.
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Dispose of single-use PPE in a designated hazardous waste container.
-
Logical Relationship for Safe Handling
Caption: Workflow for the safe handling of potent compounds.
Disposal Plan
Proper disposal of LY 344864 and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Dispose of unused solid LY 344864, contaminated weigh papers, pipette tips, and single-use PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing LY 344864 in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "LY 344864 (S-enantiomer)".
-
For liquid waste, list all solvents and their approximate concentrations.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
-
Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
High-temperature incineration is the recommended disposal method for many potent pharmaceutical compounds.
-
Do not dispose of LY 344864 down the drain or in regular trash.
-
Disposal Decision Pathway
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
